Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOAFTFAMADHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660128 | |
| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-73-3 | |
| Record name | Borate(1-), [2-(ethoxycarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the limitations associated with their predecessors, such as boronic acids and their esters.[1] These crystalline, air- and moisture-stable solids offer significant advantages, including ease of handling, enhanced stability, and improved stoichiometry in cross-coupling reactions.[2] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of a specific, highly functionalized organotrifluoroborate: Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This reagent is of particular interest to researchers in drug discovery and materials science due to the synthetic handles it possesses, allowing for further molecular elaboration.
Synthesis of this compound: A Detailed Protocol
The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1] This method is generally high-yielding and produces a product that can often be purified by simple recrystallization.
Precursor Synthesis: Preparation of 2-Ethoxycarbonylphenylboronic Acid
The necessary starting material, 2-ethoxycarbonylphenylboronic acid, is commercially available but can also be synthesized in the laboratory.[3][4][5] One common route involves the ortho-lithiation of ethyl benzoate followed by quenching with a trialkyl borate and subsequent acidic workup. Another approach is the palladium-catalyzed Miyaura borylation of ethyl 2-bromobenzoate. For the purposes of this guide, we will assume the availability of the boronic acid precursor.
Experimental Protocol: Boronic Acid to Trifluoroborate Conversion
This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[1][6]
Materials:
-
2-Ethoxycarbonylphenylboronic acid (C₉H₁₁BO₄, MW: 193.99 g/mol )[4]
-
Potassium hydrogen fluoride (KHF₂, MW: 78.10 g/mol )
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-ethoxycarbonylphenylboronic acid in methanol (approximately 4 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: In a separate flask, prepare a solution of 3.0 to 4.0 equivalents of potassium hydrogen fluoride in a minimal amount of warm deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Reaction: Cool the methanolic solution of the boronic acid to 0 °C using an ice bath. To the stirred solution, add the aqueous KHF₂ solution dropwise over 10-15 minutes. A white precipitate should form upon addition.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Purification:
-
To the resulting solid, add acetonitrile and stir vigorously. The this compound is sparingly soluble in cold acetonitrile, while excess KHF₂ is largely insoluble.
-
Filter the mixture through a Büchner funnel and wash the collected solid with a small amount of cold acetonitrile.
-
For higher purity, the crude product can be recrystallized from hot acetonitrile or an acetone/ether mixture.[7]
-
-
Drying: Dry the purified white, crystalline solid under high vacuum to remove any residual solvent.
Caption: Workflow for the characterization of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [2]This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The presence of the ethoxycarbonyl group provides a versatile handle for further synthetic transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups. This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry.
Exemplary Suzuki-Miyaura Cross-Coupling Reaction
The coupling of this compound with an aryl halide, such as 4-bromoanisole, can be achieved under standard Suzuki-Miyaura conditions.
Caption: Suzuki-Miyaura coupling of this compound.
This reaction demonstrates the utility of this compound in constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents. The mild reaction conditions and high functional group tolerance make this an attractive method for the synthesis of complex molecules.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of preparation, and reactivity in cross-coupling reactions make it a superior alternative to traditional organoboron compounds. This guide has provided a comprehensive overview of its synthesis from the corresponding boronic acid, detailed its characterization by various spectroscopic methods, and highlighted its application in the construction of complex molecular architectures relevant to the pharmaceutical industry. The continued development and application of such well-defined and reliable reagents will undoubtedly accelerate the pace of innovation in drug discovery and materials science.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Almeida, V. R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]
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Almeida, V. R., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
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Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 17(5), 674-677. [Link]
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Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918-3922. [Link]
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Human Metabolome Database. (n.d.). Ethyl benzoate 1H NMR Spectrum. [Link]
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
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Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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Oakwood Chemical. (n.d.). Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate. [Link]
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PubChem. (n.d.). Ethyl benzoate. [Link]
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Gkotsi, D. S., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 44(9), 1269-1278. [Link]
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Molander, G. A., & Jean-Gérard, L. (2006). A Novel and Efficient Method for the Synthesis of Potassium Trifluoro(4-ethoxycarbonyl-2-butenyl)borate. Journal of the American Chemical Society, 128(14), 4588-4589. [Link]
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An In-Depth Technical Guide to Potassium (2-ethoxycarbonylphenyl)trifluoroborate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering practical insights and detailed experimental protocols to facilitate its effective application in the laboratory.
Introduction: The Rise of Organotrifluoroborates in Synthesis
Potassium organotrifluoroborate salts have emerged as highly valuable alternatives to traditional boronic acids and esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability towards air and moisture simplifies handling and storage, making them robust and reliable reagents in complex synthetic pathways.[1] this compound, in particular, offers a convenient method for the introduction of the 2-ethoxycarbonylphenyl moiety, a common structural motif in pharmaceuticals and functional materials. This guide will provide a detailed exploration of its properties and applications.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a reagent is paramount for its successful implementation in a synthetic workflow. This section outlines the key characteristics of this compound.
Structural and General Properties
A summary of the key identifiers and basic properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 850623-73-3 | [2] |
| Molecular Formula | C₉H₉BF₃KO₂ | [2] |
| Molecular Weight | 256.07 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Solubility
Thermal Stability
While a specific melting point for this compound is not documented, analogous compounds such as potassium phenyltrifluoroborate have a high decomposition temperature (mp 250 °C with decomposition).[4] It is expected that the title compound also possesses high thermal stability, a desirable characteristic for many chemical reactions.
Synthesis and Characterization
The reliable synthesis and thorough characterization of this compound are crucial for ensuring its purity and reactivity in subsequent applications.
Synthesis Protocol
The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][5]
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: Begin with 2-(ethoxycarbonyl)phenylboronic acid. If not commercially available, it can be synthesized from ethyl 2-bromobenzoate via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
-
Reaction Setup: In a flask, dissolve 2-(ethoxycarbonyl)phenylboronic acid in methanol.
-
Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂) (typically 3-4 equivalents).
-
Precipitation: The potassium trifluoroborate salt will precipitate out of the solution as a white solid.
-
Isolation and Purification: The solid is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure product.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.
General NMR Parameters: Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of potassium organotrifluoroborates in this solvent.[5]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ethoxycarbonyl group and the trifluoroborate moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The carbon directly attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[5]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, broad resonance for the three equivalent fluorine atoms of the trifluoroborate group.[5]
-
¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom.
While specific, experimentally obtained spectra for this compound are not widely published, the expected chemical shift ranges can be predicted based on data from analogous compounds.
Chemical Properties and Reactivity
The utility of this compound lies in its well-defined chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions.
Stability
A key advantage of potassium organotrifluoroborates is their exceptional stability compared to boronic acids. They are generally stable to air and moisture, allowing for ease of handling and long-term storage without significant degradation.[1] This stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature protodeboronation.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), a suitable ligand (e.g., RuPhos or PPh₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).[2][6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and water.[2][6]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.[6][7]
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
The choice of catalyst, ligand, base, and solvent system can be optimized depending on the specific aryl halide used.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain its stability.[2]
-
Toxicity: While specific toxicity data for this compound is limited, it is classified as causing skin and serious eye irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its stability, ease of handling, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to traditional organoboron compounds. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this important synthetic tool.
References
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Camacho-García, D. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
- Molander, G. A., & Petrillo, D. E. (2008).
- Prakash, G. K. S., et al. (2012).
- Molander, G. A., & Siddiqui, S. Z. (2011).
- Molander, G. A. (2005). Potassium Phenyltrifluoroborate. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(12), 2543–2546.
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Royal Society of Chemistry. (2013). H NMR Binding Studies of63 with Various Anions.
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- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
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"Potassium (2-ethoxycarbonylphenyl)trifluoroborate CAS number and structure"
An In-depth Technical Guide to Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Introduction: A Modern Reagent for Robust Carbon-Carbon Bond Formation
In the landscape of modern synthetic chemistry, the quest for stable, reliable, and versatile reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet its traditional reliance on boronic acids is often hampered by their inherent instability, propensity for dehydration to form cyclic boroxines, and susceptibility to protodeboronation.[1][2] Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these challenges.[1][3] These crystalline, tetra-coordinated boron salts exhibit remarkable stability towards air and moisture, simplifying handling, storage, and stoichiometric control.[3][4][5]
This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, applications, and handling, providing field-proven insights for its effective utilization in the laboratory.
Part 1: Chemical Identity and Physicochemical Properties
The precise identification and understanding of a reagent's properties are the foundation of its successful application.
Systematic Name: Potassium borate(1-) CAS Number: 850623-73-3[6]
Chemical Structure:
The structure consists of a phenyl ring substituted at the C1 and C2 positions. A trifluoroborate anion ([BF₃]⁻) is attached to C1, and an ethoxycarbonyl group (-COOCH₂CH₃) is attached to C2. The negative charge of the borate is balanced by a potassium cation (K⁺).
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BF₃KO₂ | [6][7] |
| Molecular Weight | 256.07 g/mol | [6][7][8] |
| Appearance | Solid, crystalline powder | |
| Purity | Typically ≥98% | |
| SMILES | F(C1=CC=CC=C1C(OCC)=O)F.[K+] | [6] |
| InChI Key | QLOAFTFAMADHBM-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, room temperature | [6] |
Part 2: Synthesis and Mechanistic Rationale
The preparation of potassium organotrifluoroborates is notably straightforward, a key factor in their widespread adoption. The most common and efficient method involves the conversion of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4][9]
General Synthesis Protocol:
The synthesis is typically a one-pot procedure that leverages the high stability of the resulting trifluoroborate salt.[5]
-
Dissolution: The parent boronic acid, (2-ethoxycarbonylphenyl)boronic acid, is dissolved in a suitable solvent such as methanol.
-
Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added slowly to the boronic acid solution with vigorous stirring.[4]
-
Precipitation: The potassium trifluoroborate salt, being less soluble in the reaction medium, precipitates out of the solution.
-
Isolation and Purification: The resulting crystalline solid is collected by filtration, washed with a cold solvent (e.g., cold methanol or water/THF) to remove impurities, and dried under vacuum.[3][4]
The causality behind this choice of reagent is twofold: KHF₂ serves as an inexpensive and convenient source of fluoride ions, and the formation of the highly stable, tetra-coordinated borate drives the reaction to completion, resulting in a product that is easily isolated as a stable, crystalline solid.[3][5]
Caption: General workflow for synthesizing potassium organotrifluoroborates.
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
This compound is an exemplary nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][10] Its utility stems from overcoming the key limitations of boronic acids.
Advantages in Catalysis:
-
Enhanced Stability: As air- and moisture-stable solids, they do not require inert atmosphere techniques for storage or handling, a significant practical advantage in a research setting.[1][3][4]
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of monomers and anhydrides, organotrifluoroborates are well-defined monomeric salts. This allows for precise control of stoichiometry, which is critical for reproducibility and optimizing reaction yields.[4]
-
Resistance to Protodeboronation: The tetra-coordinated boron atom is less susceptible to premature cleavage of the C-B bond (protodeboronation) under reaction conditions, which can be a significant side reaction with boronic acids, leading to higher efficiency and the ability to use near-stoichiometric amounts of the reagent.[1][11]
Mechanism of Action:
Despite their stability, organotrifluoroborates are not the active transmetalating species in the catalytic cycle. It is generally accepted that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis in situ to generate the corresponding boronic acid.[4][9] This slow, controlled release of the active species can suppress unwanted side reactions, such as the homocoupling of the aryl halide partner.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Cross-Coupling
This protocol is a representative example for the coupling of an aryl halide with this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like RuPhos or XPhos (2-10 mol%).[10][12]
-
Solvent and Base Addition: Add a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2-3 equivalents), followed by a degassed solvent system, often a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Toluene/H₂O).[10][13]
-
Reaction Execution: Seal the vessel and heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Part 4: Spectroscopic Characterization
Confirming the identity and purity of the reagent is crucial. While a comprehensive dataset for this specific molecule is not publicly available, its structure allows for predictable spectroscopic signatures based on data from analogous compounds.[14]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (multiplets in the 7-8 ppm range), the ethyl group's quartet (~4.3 ppm) and triplet (~1.3 ppm), with integration corresponding to the number of protons.
-
¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region, with the ester carbonyl carbon at a significantly downfield shift (~165-170 ppm). The carbon atom directly bonded to boron would likely be broad or unobserved due to quadrupolar relaxation.[14]
-
¹⁹F NMR: This would show a sharp singlet or a narrow multiplet, as the three fluorine atoms are chemically equivalent. The chemical shift would be in the typical range for aryltrifluoroborate salts.[14]
-
¹¹B NMR: A broad signal is expected, characteristic of a tetra-coordinated boron atom. Specialized pulse sequences may be required for better resolution.[14]
-
FT-IR: Key vibrational bands would confirm the presence of the main functional groups: a strong carbonyl (C=O) stretch from the ester at ~1720 cm⁻¹, C-O stretches, aromatic C=C stretches, and strong B-F stretching vibrations typically found in the 950-1100 cm⁻¹ region.
Part 5: Handling, Storage, and Safety
Proper handling ensures the longevity of the reagent and the safety of the researcher.
Stability and Storage: this compound is a crystalline solid that demonstrates exceptional stability towards both air and water, allowing it to be stored for extended periods at room temperature without significant degradation.[5] For optimal shelf-life, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]
Safety Information: While generally stable, standard laboratory precautions should be observed.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264, P280: Wash hands thoroughly after handling and wear protective gloves/eye protection.
-
P302+P352, P305+P351+P338: Standard first aid procedures for skin and eye contact.
-
Conclusion
This compound represents a significant advancement over traditional organoboron reagents. Its inherent stability, ease of handling, and high efficacy in Suzuki-Miyaura cross-coupling make it an indispensable tool for synthetic chemists. By providing a robust and reliable method for introducing the 2-ethoxycarbonylphenyl moiety, this reagent facilitates the convergent synthesis of complex molecules, empowering researchers in drug discovery and materials science to build molecular architecture with greater efficiency and precision.
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Organotrifluoroborate. Wikipedia. [Link]
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Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Potassium Phenyltrifluoroborate. Organic Syntheses. [Link]
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Vantourout, J. C., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(1), 64–70. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate. Oakwood Chemical. [Link]
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Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]
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Molander, G. A., & Dreher, S. D. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Journal of the American Chemical Society, 128(45), 14734–14735. [Link]
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Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 10(11), 2143–2146. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborate Salts with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic letters, 3(3), 393–396. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(8), 645–650. [Link]
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A Technical Guide to the Stability and Handling of Ortho-Substituted Aryltrifluoroborate Salts
Introduction: The Unique Position of Ortho-Substituted Aryltrifluoroborates in Modern Synthesis
Potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents in organic synthesis, largely due to their enhanced stability compared to their boronic acid counterparts.[1][2][3] These crystalline solids are generally stable to air and moisture at room temperature, making them amenable to benchtop handling and long-term storage.[1][4][5] This guide provides an in-depth examination of a particularly challenging, yet synthetically valuable subclass: ortho-substituted aryltrifluoroborate salts. The presence of substituents at the ortho position introduces unique steric and electronic effects that significantly influence their stability, handling, and reactivity in pivotal transformations like the Suzuki-Miyaura cross-coupling reaction.[6][7] Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks for the construction of complex molecular architectures, including tetra-ortho-substituted biaryl compounds which are often challenging to synthesize.[6]
This document moves beyond a simple recitation of protocols. It aims to provide a framework of understanding, grounded in mechanistic principles, to empower the practicing chemist to anticipate challenges and make informed decisions when working with these sterically encumbered reagents.
I. The Foundation of Stability: Understanding the Aryltrifluoroborate Core
The inherent stability of potassium aryltrifluoroborates stems from the formation of a tetracoordinate boron center, which mitigates the Lewis acidity and susceptibility to degradation pathways that affect tricoordinate boronic acids.[2] Unlike many boronic acids, which can be prone to oxidation and protodeboronation, aryltrifluoroborates can often be stored for extended periods without significant decomposition.[1]
However, their stability is not absolute. The primary mode of decomposition relevant to their use in synthesis is hydrolysis, which is a prerequisite for their participation in many cross-coupling reactions.[1][8][9] The hydrolysis proceeds through a stepwise loss of fluoride ions to ultimately generate the active boronic acid species.[1][10] The rate of this hydrolysis is influenced by factors such as pH, solvent, and, crucially, the electronic nature of the substituents on the aryl ring.[1][9][10][11]
Hydrolytic Stability: A Double-Edged Sword
The controlled release of the boronic acid from the trifluoroborate salt can be advantageous in cross-coupling reactions by maintaining a low concentration of the active boron species, thereby minimizing side reactions like protodeboronation and oxidative homocoupling.[9][12] The stability of aryltrifluoroborates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance stability, while electron-donating groups can accelerate hydrolysis.[10][11]
II. The "Ortho Effect": Steric and Electronic Implications for Stability and Handling
The introduction of a substituent at the ortho position of an aryltrifluoroborate salt introduces a layer of complexity that profoundly impacts its behavior.
Steric Hindrance: A Dominant Factor
The primary consequence of ortho-substitution is steric hindrance.[7][13][14] This steric bulk can:
-
Shield the Boron Center: The substituent can physically block the approach of reagents, including water and bases, required for hydrolysis. This can significantly slow down the generation of the active boronic acid, potentially impeding the progress of a cross-coupling reaction.[14]
-
Influence Solid-State Properties: The packing of the crystalline lattice can be affected, which may have minor implications for dissolution rates but is not typically a primary concern for stability.
-
Impact Reaction Dynamics: In cross-coupling reactions, the steric clash between the ortho-substituent and the metal center's ligands can hinder transmetalation, a key step in the catalytic cycle.[6][7]
The following diagram illustrates the steric shielding of the boron center by an ortho-substituent.
Caption: Steric shielding of the boron center by an ortho-substituent.
Electronic Effects of Ortho-Substituents
While often overshadowed by sterics, the electronic nature of the ortho-substituent still plays a role. The principles are similar to those for meta- and para-substituted analogues:
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides tend to increase the hydrolytic stability of the C-B bond by decreasing the electron density on the aromatic ring.[10]
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ can destabilize the C-B bond, although this effect can be mitigated by steric hindrance.[11] The interplay between sterics and electronics can be complex; for instance, an ortho-methoxy group's resonance donation is countered by its inductive and steric effects.[11]
III. Practical Guide to Synthesis, Purification, and Storage
Synthesis of Ortho-Substituted Aryltrifluoroborates
The most common and reliable method for preparing potassium ortho-substituted aryltrifluoroborates is from the corresponding boronic acid or boronic ester.[4][15] This method is generally high-yielding and avoids the use of sensitive organometallic intermediates that may not be tolerant of all functional groups.[15]
Experimental Protocol: Synthesis from an Ortho-Substituted Arylboronic Acid
-
Dissolution: In a suitable flask, dissolve the ortho-substituted arylboronic acid in methanol.
-
Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). An excess of KHF₂ is typically used to drive the reaction to completion.
-
Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will often precipitate out of the solution.[4] The reaction time can vary depending on the substrate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol and then diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified salt under vacuum to obtain a stable, crystalline solid.
Caption: Workflow for the synthesis of ortho-substituted aryltrifluoroborates.
Purification: Ensuring Reagent Quality
For most applications, the precipitation and washing procedure provides material of sufficient purity. However, for highly sensitive downstream applications, recrystallization may be necessary.
Recrystallization Protocol:
-
Solvent Selection: Acetonitrile or a mixture of acetone and diethyl ether are commonly effective solvent systems for recrystallization.[4][5] Inorganic salts like KF, KHF₂, or KBF₄ are generally insoluble in these solvents, aiding in their removal.[4]
-
Procedure: Dissolve the crude aryltrifluoroborate salt in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Storage and Handling: Best Practices
While robust, proper storage is key to maintaining the long-term integrity of ortho-substituted aryltrifluoroborate salts.
| Parameter | Recommendation | Rationale |
| Temperature | Ambient room temperature (18-25 °C) is generally suitable for long-term storage.[16] | Most aryltrifluoroborates are crystalline solids with high melting points and do not require refrigeration. |
| Atmosphere | Store in a tightly sealed container in a dry environment. A desiccator can be used for particularly hygroscopic analogues or for long-term archival.[17] | Although more stable than boronic acids, they can still be sensitive to excessive moisture over time, which can lead to slow hydrolysis. |
| Light | Store in opaque containers or in a dark cabinet. | While not all are light-sensitive, this is a general best practice for all chemical reagents to prevent potential photodecomposition.[17] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | The C-B bond can be cleaved by strong oxidants. Strong acids can accelerate hydrolysis and protodeboronation. |
General Handling Precautions:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of fine particles.
-
As with all reagents, consult the Safety Data Sheet (SDS) for specific handling and safety information.[16]
IV. Reactivity in Suzuki-Miyaura Cross-Coupling: Overcoming the Ortho-Challenge
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and aryltrifluoroborates are excellent coupling partners.[18][19] However, the steric hindrance of ortho-substituted aryltrifluoroborates presents a significant challenge, often requiring more forcing reaction conditions to achieve good yields.[6][7]
Key Considerations for Coupling Ortho-Substituted Aryltrifluoroborates:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the XPhos or SPhos families, are often necessary to promote the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.[7]
-
Base: The base is crucial for activating the trifluoroborate salt through hydrolysis and for facilitating the transmetalation step.[1][18] Stronger bases like cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[18][19]
-
Solvent: A biphasic solvent system, such as THF/water or toluene/water, is commonly employed to facilitate both the hydrolysis of the trifluoroborate and the dissolution of the organic coupling partner and catalyst.[12][19]
-
Temperature: Higher reaction temperatures are frequently required to overcome the activation energy barrier imposed by steric hindrance.[7]
Illustrative Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of an ortho-substituted aryltrifluoroborate.
V. Conclusion: A Call for Rational Design in Synthesis
Ortho-substituted aryltrifluoroborate salts represent a powerful, albeit challenging, class of reagents. Their enhanced stability over boronic acids makes them attractive for multi-step syntheses and for building complex molecular scaffolds. Success in their application hinges on a thorough understanding of the interplay between steric and electronic effects. By carefully selecting reaction parameters—catalyst, ligand, base, and solvent—and by adhering to best practices for their synthesis, purification, and storage, researchers can effectively harness the synthetic potential of these valuable building blocks. The insights and protocols provided in this guide are intended to serve as a foundation for the rational design of synthetic strategies that incorporate these sterically encumbered yet highly useful reagents.
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Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | Scilit. Available at: [Link]
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Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Available at: [Link]
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Introducing Steric Bulk Into Silylboranes: Enhanced Bench Stability and Novel Chemical Reactivity | Request PDF - ResearchGate. Available at: [Link]
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Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed. Available at: [Link]
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Proper Storage of Lab Reagents: Guidelines for Maintaining Accuracy and Safety. Available at: [Link]
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Studies in Stereochemistry. I. Steric Strains as a Factor in the Relative Stability of Some Coördination Compounds of Boron | Journal of the American Chemical Society. Available at: [Link]
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Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar. Available at: [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Available at: [Link]
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Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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How to Store Your Reagents, so They 'Do Exactly What It Says on the Tin' - Bitesize Bio. Available at: [Link]
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-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
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Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. Available at: [Link]
-
Preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling. | Semantic Scholar. Available at: [Link]
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Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations - SciSpace. Available at: [Link]
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04.07 Stability Factors: Steric Effects - YouTube. Available at: [Link]
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The Advent and Ascendancy of Functionalized Potassium Aryltrifluoroborates: A Technical Guide for the Modern Chemist
Abstract
This technical guide provides an in-depth exploration of the discovery, development, and application of functionalized potassium aryltrifluoroborates. Moving beyond a simple recitation of protocols, this document elucidates the causal factors driving the adoption of these reagents, their inherent advantages over traditional organoboron species, and the mechanistic underpinnings of their reactivity. We will traverse the historical landscape of their development, from laboratory curiosities to indispensable tools in modern synthetic chemistry. Detailed synthetic protocols, mechanistic diagrams, and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage these versatile reagents in their work, particularly within the domain of carbon-carbon bond formation.
Introduction: A Paradigm Shift in Organoboron Chemistry
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic organic chemistry, prized for its functional group tolerance and the relatively benign nature of its boron-based byproducts.[1][2] Traditionally, this chemistry has relied upon organoboronic acids and their ester derivatives.[3] However, these trivalent boron species are not without their limitations. Boronic acids are often challenging to purify, can have uncertain stoichiometry, and are susceptible to protodeboronation and homocoupling, which can diminish yields.[3][4] Boronate esters, while more stable, can be less reactive and introduce challenges in atom economy and purification.[3][5]
The emergence of potassium organotrifluoroborates has offered a robust solution to many of these challenges.[3][4] These tetracoordinate, crystalline solids are demonstrably more stable to air and moisture, allowing for indefinite storage at ambient temperatures and simplifying handling procedures.[3][4][5] This enhanced stability, coupled with their unique reactivity, has established them not merely as alternatives, but often as superior reagents in a wide array of synthetic transformations.[6][7][8]
The Genesis of a Reagent: A Historical Perspective
While organotrifluoroborate salts were known for some time, they remained largely as laboratory curiosities.[5] The pivotal breakthrough that propelled them into the mainstream of synthetic chemistry occurred in 1995 when Vedejs et al. reported an efficient and general method for their synthesis using potassium hydrogen difluoride (KHF₂).[5][9] This method allowed for the straightforward conversion of readily available or crude organoboronic acids into their corresponding potassium aryltrifluoroborate salts in high yields.[5][10] The work of researchers like Gary Molander and others has since extensively expanded the scope, understanding, and application of these reagents, solidifying their place in the synthetic chemist's toolkit.[6]
Synthesis and Functionalization: Building the Molecular Architecture
The preparation of potassium aryltrifluoroborates is both versatile and efficient, accommodating a wide range of functional groups. The primary methods for their synthesis are outlined below.
From Boronic Acids and Esters: The Vedejs Protocol
The most common and direct route involves the treatment of an existing arylboronic acid or a boronate ester with an aqueous solution of potassium hydrogen difluoride (KHF₂).[10] This reaction is typically high-yielding and the resulting trifluoroborate salt often precipitates from the reaction mixture, allowing for simple isolation by filtration.[5]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
Dissolution: Dissolve phenylboronic acid (1.0 equiv) in a suitable solvent such as aqueous methanol.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 3-4 equiv) to the solution.
-
Precipitation: Stir the mixture at room temperature. The potassium phenyltrifluoroborate salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether.
-
Drying: Dry the isolated solid under vacuum to yield the pure potassium phenyltrifluoroborate.
One-Pot Syntheses via Transmetalation
A powerful feature of this chemistry is the ability to generate potassium aryltrifluoroborates in a one-pot procedure from aryl halides, avoiding the isolation of often unstable boronic acid intermediates.[5] This typically involves the formation of an organometallic intermediate (organolithium or Grignard reagent) via metal-halogen exchange or direct insertion, followed by reaction with a trialkyl borate. The resulting boronate species is then directly treated with KHF₂.[4][5]
Post-Synthesis Functionalization
A key advantage of the trifluoroborate moiety is its stability towards a variety of reaction conditions that would degrade a boronic acid.[7] This allows for the functionalization of the aryl ring after the trifluoroborate has been formed. For instance, functional groups on the aryl ring can be modified using reactions like Wittig or Horner-Wadsworth-Emmons without disturbing the C-B bond.[5] Furthermore, specialized reagents like potassium halomethyltrifluoroborates can serve as building blocks, enabling nucleophilic substitution to introduce a wide range of functionalities.[11][12][13]
Properties and Advantages: Why Choose Aryltrifluoroborates?
The practical benefits of using potassium aryltrifluoroborates over their trivalent counterparts are significant and are summarized below.
| Property | Potassium Aryltrifluoroborates | Boronic Acids / Esters |
| Stability | Crystalline, free-flowing solids.[4] Indefinitely stable to air and moisture.[3][5] | Often unstable, prone to dehydration to form boroxines.[5] Susceptible to protodeboronation.[4] |
| Handling | Easy to handle, weigh, and store under ambient conditions.[4] | Often require inert atmosphere; stoichiometry can be uncertain due to water content.[3] |
| Reactivity | Serve as a "protected" form of boronic acid, releasing the active species under reaction conditions.[2][14] | Reactivity can be high, but often accompanied by decomposition pathways.[10] |
| Stoichiometry | Can be used in near-stoichiometric amounts due to reduced decomposition.[1][4] | Often require an excess to compensate for instability and side reactions. |
| Functional Group Tolerance | The BF₃⁻ group is stable to many synthetic transformations, including strong oxidation.[3] | The B(OH)₂ group is sensitive to oxidation and other reaction conditions. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Potassium aryltrifluoroborates have become premier coupling partners in the Suzuki-Miyaura reaction.[1] They are effective with a vast range of coupling partners, including aryl and heteroaryl chlorides, bromides, and triflates.[1][4][10]
The Mechanism of Activation and Transmetalation
While the tetracoordinate boron in K[ArBF₃] is coordinately saturated and less reactive than a trivalent boronic acid, it becomes activated under the basic conditions of the Suzuki-Miyaura coupling.[15] The prevailing mechanism suggests a slow, base-mediated hydrolysis of the aryltrifluoroborate to release the corresponding arylboronic acid (or a related difluoroborane species) in situ.[16] This "slow release" mechanism is advantageous as it maintains a low concentration of the highly reactive boronic acid, minimizing unwanted side reactions like homocoupling.[16]
Once the active trivalent boron species is formed, the catalytic cycle proceeds via the established pathway of oxidative addition, transmetalation, and reductive elimination.
Optimized Reaction Conditions
A significant body of research has been dedicated to optimizing the conditions for Suzuki-Miyaura couplings using aryltrifluoroborates. While specific conditions vary with the substrates, a general set of effective parameters has emerged.
General Protocol: Palladium-Catalyzed Cross-Coupling of K[ArBF₃] with an Aryl Halide
-
Vessel Preparation: To an oven-dried reaction vessel, add the potassium aryltrifluoroborate (1.0-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 0.5-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3.0 equiv).[10][17]
-
Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water (e.g., methanol, ethanol, toluene/H₂O, THF/H₂O).[10][17]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux for the required time (typically 2-24 hours), monitoring by TLC or GC/MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expanding Horizons: Beyond the Suzuki-Miyaura Reaction
The utility of functionalized potassium aryltrifluoroborates extends well beyond biaryl synthesis. Their unique stability and reactivity have enabled their use in a variety of other important transformations:
-
Rhodium-Catalyzed Additions: They are effective nucleophiles in rhodium-catalyzed 1,4-additions to enones and 1,2-additions to aldehydes.[5]
-
Alkynylation Reactions: Potassium alkynyltrifluoroborates are stable and efficient partners in palladium-catalyzed couplings with aryl bromides, often enhanced by microwave irradiation.[18]
-
Synthesis of Ketones and Amidines: They can undergo palladium-catalyzed addition to nitriles to form ketones and react with cyanamides to produce arylamidines.[19][20]
-
Fluorination Reactions: In the presence of a copper mediator, aryltrifluoroborates can be converted to the corresponding aryl fluorides.[21]
Conclusion: An Indispensable Tool for Modern Synthesis
Functionalized potassium aryltrifluoroborates have transitioned from a niche reagent class to a mainstay of modern organic synthesis. Their superior stability, ease of handling, and broad reaction scope provide clear advantages over traditional organoboron reagents. The ability to prepare them through robust, one-pot procedures and to perform subsequent functionalization on the intact molecule adds layers of versatility. For researchers in academic and industrial settings, particularly in drug discovery and materials science, a thorough understanding and proficient application of potassium aryltrifluoroborate chemistry is no longer just an option, but a necessity for efficient and innovative molecular construction.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Beletskaya, I. P., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Dalton Transactions, 44(23), 10817-10828. [Link]
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Kabalka, G. W., & Al-Masum, M. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(11), 923-928. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 693-705. [Link]
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Sävmarker, J., et al. (2011). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 13(16), 4252–4255. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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Alfa Aesar. Organoboranes, Boronic Acids, Boronic Esters and Trifluoroborate Salts. [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
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Tellis, J. C., et al. (2014). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of Chemical Research, 47(4), 1219-1229. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
- Molander, G. A., & Jean-Gérard, L. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871-3874.
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Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 81(23), 11843-11853. [Link]
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
- Molander, G. A., & Ham, J. (2006).
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Alam, S. (2012). Potassium allyltrifluoroborates and its use in organic transformations. Master's Thesis, East Tennessee State University. [Link]
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Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Pi, C., et al. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones, Diketone Compounds, and 2-Arylbenzo[b]furans. The Journal of Organic Chemistry, 78(2), 569-577. [Link]
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Guram, A. S., et al. (2007). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
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Ye, Y., & Sanford, M. S. (2012). Cu(OTf)2-mediated Fluorination of Aryltrifluoroborates With Potassium Fluoride. Organic Letters, 14(20), 5258-5261. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Nimmagadda, S. K. (2009). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(19), 4302-4305. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic signature of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide offers insights into the underlying principles of spectral interpretation and provides detailed, field-proven protocols for the synthesis and spectroscopic analysis of this versatile organotrifluoroborate.
Introduction: The Role and Significance of this compound
Potassium organotrifluoroborates have emerged as indispensable reagents in organic synthesis, largely due to their enhanced stability compared to their boronic acid counterparts. These compounds are typically crystalline solids that are stable in the presence of air and moisture, facilitating their handling and storage.[1] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial laboratories.
This compound, with its ortho-substituted ethoxycarbonyl group, is a valuable building block for the synthesis of complex aromatic compounds, including pharmaceuticals and functional materials. The electronic and steric nature of the ethoxycarbonyl group can influence the reactivity and selectivity of the trifluoroborate in cross-coupling reactions, making a thorough understanding of its structural and electronic properties crucial for its effective application. This guide provides the foundational spectroscopic data necessary for the unambiguous identification and quality control of this important synthetic intermediate.
Synthesis of this compound
The most common and efficient method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[2] This method is generally high-yielding and produces the trifluoroborate salt as a stable, crystalline solid.
Experimental Protocol: Synthesis
-
Starting Material: Begin with commercially available 2-(ethoxycarbonyl)phenylboronic acid.
-
Dissolution: In a suitable flask, dissolve the 2-(ethoxycarbonyl)phenylboronic acid in methanol.
-
Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 4-5 equivalents).
-
Precipitation: The this compound will precipitate from the reaction mixture as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the final this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and recommended solvent for acquiring NMR spectra of potassium organotrifluoroborates due to their good solubility in this polar aprotic solvent.[3][4]
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H (proton ortho to the ester) |
| ~7.4-7.6 | m | 2H | Aromatic H |
| ~7.2-7.4 | m | 1H | Aromatic H |
| ~4.3 | q | 2H | -OCH₂- |
| ~1.3 | t | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum:
The aromatic region will display a complex pattern due to the ortho-disubstitution. The proton ortho to the electron-withdrawing ethoxycarbonyl group is expected to be the most deshielded and appear as a doublet. The remaining aromatic protons will likely appear as a multiplet. The ethyl group of the ester will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.
-
Solvent: DMSO-d₆
-
Reference: DMSO-d₆ at 39.52 ppm.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~140-145 (broad) | C-BF₃⁻ |
| ~130-135 | Aromatic C |
| ~125-130 | Aromatic C |
| ~61 | -OCH₂- |
| ~14 | -CH₃ |
Interpretation of ¹³C NMR Spectrum:
The carbonyl carbon of the ester will be observed at the downfield end of the spectrum. A key feature of the ¹³C NMR spectrum of organotrifluoroborates is the broad signal for the carbon atom directly attached to the boron. This broadening is due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes). The remaining aromatic carbons will appear in the typical aromatic region. The two carbons of the ethyl group will be found in the aliphatic region of the spectrum.
-
Solvent: DMSO-d₆
-
Reference: CFCl₃ at 0.0 ppm (external).
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -135 to -145 | Broad singlet or quartet |
Interpretation of ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum is expected to show a single, broad resonance for the three equivalent fluorine atoms of the -BF₃⁻ group.[3] The broadening is due to the coupling with the quadrupolar boron nucleus. In some cases, this signal may appear as a quartet due to coupling with the ¹¹B nucleus (I = 3/2). The chemical shift is characteristic for aryltrifluoroborate salts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester group, the aromatic ring, and the B-F bonds.
-
Method: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | C-O stretch (ester) |
| ~1000-1100 | Strong, Broad | B-F stretch |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Interpretation of IR Spectrum:
The most prominent peak will be the strong absorption of the ester carbonyl (C=O) stretch at approximately 1720 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1480 cm⁻¹. The strong and broad absorption in the 1000-1100 cm⁻¹ region is characteristic of the B-F stretching vibrations in the trifluoroborate anion. The out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For ionic compounds like potassium organotrifluoroborates, electrospray ionization (ESI) is the preferred method. Negative ion mode ESI-MS is particularly effective for observing the organotrifluoroborate anion.[7][8]
-
Method: Negative Ion Electrospray Ionization (ESI⁻)
-
Molecular Formula of Anion: C₉H₉BF₃O₂⁻
-
Exact Mass of Anion: 217.06
| m/z | Assignment |
| 217.06 | [M-K]⁻ |
Interpretation of Mass Spectrum:
In negative ion mode ESI-MS, the primary ion observed will be the (2-ethoxycarbonylphenyl)trifluoroborate anion at an m/z corresponding to the molecular weight of the anion (217.06). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion with high accuracy.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[9]
-
-
Instrument Parameters (General):
-
¹H NMR: Acquire with a 45° pulse angle, an acquisition time of 3-4 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire with a proton-decoupled pulse sequence. A suitable external reference, such as CFCl₃, should be used.
-
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder.[10]
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. Do not over-grind the KBr.[3][10]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10][11]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Negative Ion ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for infusion.
-
-
Instrument Parameters:
-
Set the mass spectrometer to operate in negative ion ESI mode.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.[7]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide has provided a detailed spectroscopic profile of this compound, a key intermediate in organic synthesis. By combining predicted data with established experimental protocols, this document serves as a valuable resource for researchers in the positive identification, quality assessment, and effective utilization of this compound. The stability and versatility of potassium organotrifluoroborates continue to make them attractive alternatives to traditional organoboron reagents, and a thorough understanding of their analytical characteristics is paramount to their successful application in the development of novel chemical entities.
References
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Abeysekera, T., & Medley, C. M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(2), 643-650. [Link]
-
de Almeida, L. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
de Almeida, L. S., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031-2034. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Petrillo, D. E., et al. (2004). Accurate Mass Determination of Organotrifluoroborates. Organic letters, 6(12), 2051-2053. [Link]
-
Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 4(21), 3715-3717. [Link]
-
Petrillo, D. E., et al. (2004). Accurate mass determination of organotrifluoroborates. PubMed. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Shimadzu. [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]
-
University of Calgary. (n.d.). IR handout.pdf. University of Calgary. [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
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A Technical Guide to the Solubility of Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Common Organic Solvents
Introduction
Potassium (2-ethoxycarbonylphenyl)trifluoroborate is a member of the broader class of potassium organotrifluoroborate salts, which have garnered significant attention in modern organic synthesis.[1] These compounds are notable for their stability in the presence of air and moisture, a significant advantage over many other organoboron reagents.[2][3] Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5] The ethoxycarbonylphenyl moiety makes this particular reagent a valuable building block for introducing a substituted aromatic ring.
Understanding the solubility of this compound is critical for its effective use. Solubility data informs the choice of reaction solvents, purification methods, and ultimately, the efficiency and scalability of synthetic processes in research and drug development. This guide provides a comprehensive overview of the known solubility characteristics of this compound class, outlines experimental protocols for determining its solubility, and discusses the key factors that influence it.
General Solubility Profile of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are generally crystalline solids.[6] While their stability is a key advantage, they often exhibit limited solubility in a broad range of common organic solvents.[7] This characteristic can present challenges in finding suitable reaction media. However, they are not entirely insoluble. Qualitative data from various sources indicate some degree of solubility in polar organic solvents.
A summary of the qualitative solubility of potassium organotrifluoroborates in various solvents is presented in the table below. It is important to note that these are general observations for the class of compounds, and the solubility of this compound specifically may vary.
| Solvent Class | Solvent | Qualitative Solubility of Potassium Organotrifluoroborates | Citation(s) |
| Polar Aprotic | Acetone | Soluble | [6][8] |
| Acetonitrile | Slightly Soluble to Soluble | [6][8][9] | |
| Dimethylformamide (DMF) | Soluble | [8] | |
| Polar Protic | Methanol | Soluble | [7] |
| Water | Soluble | [7] | |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble (often used for precipitation) | [6][8] |
| Tetrahydrofuran (THF) | Generally Poor, but used in reaction mixtures with water | [2] | |
| Hydrocarbons | Toluene | Generally Poor, but used in reaction mixtures with water | [10] |
Experimental Determination of Solubility
Given the scarcity of quantitative solubility data for this compound, an experimental approach is often necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a given solvent.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol for Equilibrium Solubility Measurement
-
Preparation:
-
Add an excess amount of this compound to a tared, sealable vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the solid.
-
Add a precise volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
For finer particles, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear, particle-free solution into a clean, tared vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)
-
Alternatively, the solubility can be expressed in other units such as g/L or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Key factors influencing the solubility of the target compound.
-
Solvent Polarity: As a salt, this compound has a significant ionic character. Therefore, its solubility is expected to be higher in more polar solvents that can effectively solvate the potassium cation and the trifluoroborate anion. The "like dissolves like" principle is a good general guideline.
-
Protic vs. Aprotic Solvents: Polar protic solvents, such as methanol, can engage in hydrogen bonding and are generally effective at solvating ions. Polar aprotic solvents, like acetone and acetonitrile, also have high dielectric constants and dipole moments, enabling them to dissolve ionic compounds.[8]
-
Temperature: The solubility of most solids in liquids increases with temperature. This is why techniques like hot filtration or Soxhlet extraction with solvents like hot acetone or acetonitrile can be effective for purification and extraction.[3][9] For reactions that are sluggish at room temperature, heating can not only increase the reaction rate but also the concentration of the dissolved trifluoroborate salt.
-
Structural Features of the Solute: The presence of the ethoxycarbonylphenyl group introduces a significant organic character to the molecule. This part of the molecule will have favorable interactions with the organic components of solvents.
Practical Implications in Synthesis and Drug Development
A thorough understanding of the solubility of this compound is not merely academic; it has direct practical consequences:
-
Reaction Optimization: Choosing a solvent system where the trifluoroborate has at least moderate solubility can lead to more homogeneous reaction conditions, faster reaction rates, and improved yields. In cases of low solubility, using a solvent mixture (e.g., toluene/water or THF/water) can be an effective strategy, as seen in many Suzuki-Miyaura coupling protocols.[2][10]
-
Purification: The limited solubility of potassium trifluoroborates in many organic solvents can be exploited during purification. For instance, after a reaction, the product can often be precipitated by adding a less polar co-solvent. Recrystallization from a suitable solvent or solvent mixture is also a common purification technique.[6]
-
High-Throughput Screening: In drug discovery, where numerous reactions are run in parallel, understanding solubility is key to designing robust automated workflows and avoiding issues with reagent dispensing and reaction heterogeneity.
Conclusion
This compound is a valuable and stable reagent in organic synthesis. While quantitative solubility data is not widely published, a general understanding of its solubility characteristics can be inferred from the behavior of the broader class of potassium organotrifluoroborates. These salts are typically soluble in polar solvents like acetone, acetonitrile, and methanol, but have limited solubility in less polar media. For researchers and drug development professionals, the ability to experimentally determine the solubility of this key reagent is a crucial skill. The protocols and principles outlined in this guide provide a solid foundation for making informed decisions about solvent selection, reaction optimization, and purification strategies, ultimately enabling the more effective use of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Technical Guide to the Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates: Enhanced Stability and Reactivity in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. While traditionally reliant on boronic acids and their esters, these reagents suffer from inherent instability, including a propensity for protodeboronation and the formation of dehydrative trimers (boroxines), which can complicate reaction stoichiometry and reproducibility. This guide provides an in-depth exploration of potassium organotrifluoroborates (R-BF₃K) as superior coupling partners in the Suzuki-Miyaura reaction. We will dissect the fundamental advantages of these crystalline, air- and moisture-stable salts, delve into the critical mechanistic nuances that differentiate them from traditional organoboron reagents, and provide field-proven protocols for their successful implementation. For drug development professionals and synthetic chemists, mastering the use of organotrifluoroborates represents a significant step toward more robust, reliable, and scalable cross-coupling methodologies.
Introduction: Overcoming the Limitations of Traditional Organoboron Reagents
The palladium-catalyzed Suzuki-Miyaura coupling has transformed the landscape of molecular construction, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and advanced materials. The reaction's power lies in its broad functional group tolerance and the relatively low toxicity of its boron-containing byproducts.[1][2]
However, the workhorses of this reaction—boronic acids (RB(OH)₂) and boronic esters (RB(OR)₂)—are not without significant drawbacks:
-
Instability: Boronic acids are susceptible to decomposition and exist in a stoichiometric equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This complicates precise measurement and can lead to inconsistent reaction outcomes.
-
Protodeboronation: The carbon-boron bond in boronic acids can be cleaved by acidic protons, particularly under elevated temperatures, leading to the formation of undesired C-H bonds instead of the target C-C bond.[1][4]
-
Handling Difficulties: Many boronic acids and their esters are not crystalline solids and can be challenging to purify and handle, often requiring storage under inert conditions.[3]
Potassium organotrifluoroborates have emerged as a powerful solution to these challenges.[4] These reagents are robust, crystalline solids that offer enhanced stability and handling characteristics, expanding the versatility and reliability of the Suzuki-Miyaura coupling.[3][4][5]
The Superior Profile of Potassium Organotrifluoroborates
The advantages of using potassium organotrifluoroborates stem directly from their unique structure. The boron atom is tetracoordinate, forming strong bonds with three electronegative fluorine atoms and one organic group, resulting in a stable anionic "ate" complex.[5][6]
Synthesis and Unparalleled Stability
Potassium organotrifluoroborates are readily and economically synthesized. The most common method involves treating a boronic acid or a crude organoboron intermediate with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][7][8][9] This straightforward procedure yields the organotrifluoroborate salt, which often precipitates from the reaction mixture and can be easily purified by recrystallization.[1]
The resulting salts exhibit remarkable stability:
-
Air and Moisture Insensitive: Unlike boronic acids, they are generally stable to both air and moisture, simplifying handling and storage.[1][3][10] They can be stored on the benchtop indefinitely without special precautions.[3][11][12]
-
Monomeric Structure: They exist as well-defined monomeric species, which eliminates the issue of boroxine formation and allows for precise control of stoichiometry.[6]
-
Enhanced Functional Group Tolerance: The trifluoroborate moiety is stable toward numerous reagents and conditions that are often problematic for other boron species, allowing for manipulation of remote functional groups while retaining the valuable C-B bond.[5][13]
The Suzuki-Miyaura Mechanism with Organotrifluoroborates: A "Slow Release" Strategy
While structurally different, organotrifluoroborates participate in the Suzuki-Miyaura reaction by converging on the same fundamental catalytic cycle. However, their participation is preceded by a critical activation step that underpins their unique reactivity profile.
The Core Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar²) is transferred from the boron reagent to the palladium center, displacing the halide. This is the most complex step and is critically influenced by the base.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Crucial Role of Hydrolysis: Activating the "Protected" Reagent
The tetracoordinate structure that makes organotrifluoroborates so stable also renders them poor nucleophiles, preventing them from engaging directly in transmetalation.[6] They are considered a "protected" form of boronic acids.[5][6] Activation requires hydrolysis to release the active, tricoordinate boron species—the corresponding boronic acid—which can then enter the catalytic cycle.[6][14][15]
This hydrolysis is not merely a prerequisite; it is the cornerstone of their superior performance. The slow, controlled hydrolysis of the R-BF₃K salt maintains a low, steady concentration of the highly reactive boronic acid in solution. This "slow release" strategy is highly beneficial as it minimizes common side reactions like oxidative homocoupling of the boronic acid and protodeboronation, which are more prevalent at high concentrations of the active boron reagent.[6][14][16]
The rate of hydrolysis is complex and depends on several factors, including the electronic nature of the organic group, solvent, and base.[14][16][17] Interestingly, some organotrifluoroborates require acid catalysis for efficient hydrolysis, an "acid-base paradox" given the basic conditions of the Suzuki-Miyaura reaction.[14][16][17] This can be influenced by phase-splitting of the solvent system, which can create localized regions of lower pH.[14]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[5]
-
Facilitating Hydrolysis: It promotes the initial hydrolysis of the organotrifluoroborate to the boronic acid.
-
Activating the Boronic Acid: Once the boronic acid is formed, the base (typically a hydroxide or carbonate) coordinates to the boron atom to form a more nucleophilic anionic borate species, [RB(OH)₃]⁻.[18] This "ate" complex is the species widely believed to undergo transmetalation with the Pd(II) center, as it is significantly more reactive than the neutral boronic acid.[18][19]
Practical Guide and Experimental Protocol
Successful implementation of the Suzuki-Miyaura coupling with organotrifluoroborates requires careful selection of the catalyst, ligand, base, and solvent system.
Key Reaction Components
-
Palladium Source: Standard palladium(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used.
-
Ligands: The choice of ligand is critical, especially for challenging substrates like aryl or heteroaryl chlorides. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[20] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.[20] For simpler substrates like aryl bromides, triphenylphosphine (PPh₃) can be sufficient.[8]
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are most common.[8][21] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and its ability to facilitate challenging couplings.
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic electrophile and the inorganic base. Common choices include Toluene/H₂O, THF/H₂O, or CPME/H₂O.[4][8][21][22]
General Experimental Protocol: Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.05–1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and deionized water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[4]
-
Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add them to the reaction mixture under a positive pressure of argon.[4]
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Data
The following table summarizes typical conditions for various substrate classes, demonstrating the versatility of the method.
| Electrophile | Nucleophile (R-BF₃K) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium benzyloxymethyl-BF₃K | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 92 | [10] |
| 4'-Bromoacetophenone | Potassium vinyl-BF₃K | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 85 | [8] |
| 4-Chloroanisole | Potassium (N-Boc-piperidin-4-yl)-BF₃K | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 88 | [21] |
| 2-Bromopyridine | Potassium (thiophen-2-yl)-BF₃K | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | [2] |
| 4-Chlorobenzaldehyde | Potassium (N-morpholinomethyl)-BF₃K | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 94 | [23] |
Scope and Applications in Drug Discovery
The stability and broad functional group tolerance of potassium organotrifluoroborates make them exceptionally valuable in complex molecule synthesis and drug discovery.[20] They have been successfully employed to couple a vast array of organic fragments:
-
Aryl and Heteroaryl Couplings: They are highly effective for constructing biaryl and heteroaryl-aryl linkages, which are privileged structures in medicinal chemistry.[1][2] They often give superior yields compared to boronic acids in complex heteroaryl couplings.[20]
-
Alkyl Couplings: Primary and secondary alkyltrifluoroborates undergo stereospecific cross-coupling, providing reliable access to alkylated aromatic systems.[5][24]
-
Specialized Synthons: The methodology has been extended to unique nucleophiles, such as aminomethyltrifluoroborates for direct aminomethylation of aryl halides, and homoenolate equivalents, offering novel synthetic disconnections.[21][22][23]
This robustness allows for the late-stage introduction of molecular complexity, a critical strategy in modern drug development programs.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their superior stability, ease of handling, and precise stoichiometry overcome the primary limitations of traditional boronic acids and esters. The underlying "slow release" mechanism, governed by a controlled hydrolysis to the active boronic acid, minimizes side reactions and leads to more reliable and high-yielding transformations. For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the adoption of potassium organotrifluoroborates is not merely an alternative, but a strategic imperative for achieving greater efficiency, scalability, and robustness in C-C bond construction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 12. Potassium Organotrifluoroborates [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pure.ed.ac.uk [pure.ed.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. chirik.princeton.edu [chirik.princeton.edu]
- 20. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 22. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. While boronic acids have been the traditional nucleophilic partners, their limitations—such as a propensity for protodeboronation and the formation of cyclic boroxine anhydrides—can complicate stoichiometry and reduce yields.[1]
Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to air and moisture, which simplifies handling and storage.[1] These crystalline, free-flowing solids are readily prepared and can often be utilized in near-stoichiometric amounts, enhancing the atom economy of synthetic routes.[1] Their tetracoordinate boron center renders them less susceptible to premature decomposition, allowing them to be carried through multi-step syntheses where less stable boron species would fail. This guide provides a detailed examination and robust protocol for the use of a functionally rich organotrifluoroborate, Potassium (2-ethoxycarbonylphenyl)trifluoroborate, in Suzuki-Miyaura cross-coupling reactions.
Understanding the Reagent: this compound
This compound is a valuable building block for synthesizing substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials. The presence of the ethoxycarbonyl group at the ortho position introduces specific electronic and steric considerations that must be addressed for successful coupling.
-
Electronic Effects: The ester group is electron-withdrawing, which can decrease the nucleophilicity of the arylboron species. This generally retards the rate of transmetalation, a key step in the catalytic cycle.[1] Consequently, reaction conditions must be optimized to overcome this lower reactivity.
-
Steric Hindrance: The ortho-substituent creates steric bulk around the reactive center. This can impede the approach of the palladium complex during the transmetalation step. Therefore, the choice of palladium catalyst and, critically, the supporting ligand is paramount to achieving high conversion and yield. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to facilitate the reaction.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar²) from the organotrifluoroborate is transferred to the palladium center, displacing the halide. This step requires activation of the trifluoroborate by a base. The base facilitates the exchange of a fluoride ion on the boron with a hydroxide or alkoxide, generating a more nucleophilic boronate species poised for transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the trifluoroborate salt and its subsequent use in a representative cross-coupling reaction.
Protocol 1: Preparation of this compound
This procedure details the straightforward conversion of the corresponding boronic acid to the highly stable trifluoroborate salt.
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
2-Ethoxycarbonylphenylboronic acid
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized Water
-
Acetone
Procedure:
-
In a flask, dissolve 2-ethoxycarbonylphenylboronic acid (1.0 equiv) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium bifluoride (KHF₂, ~3.0 equiv).
-
Cool the methanol solution of the boronic acid to 0-5 °C using an ice-water bath.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate of the potassium trifluoroborate salt will form.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the solvents by rotary evaporation.
-
Triturate the resulting solid with hot acetone to dissolve the product and leave behind inorganic salts.
-
Filter the hot acetone solution to remove insoluble inorganic byproducts.
-
Concentrate the acetone filtrate and dry the resulting white solid under high vacuum to yield pure this compound.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a robust method for coupling this compound with a representative aryl bromide. Due to the steric and electronic nature of the substrate, a catalyst system employing a phosphine ligand is recommended.
Materials:
-
This compound (1.1 equiv)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%) or Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Add the palladium catalyst [Pd(OAc)₂] (0.02 equiv) and the ligand (dppf or PPh₃) (0.04 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data and Expected Outcomes
The selection of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Below is a table summarizing typical conditions and considerations for the coupling of challenging aryltrifluoroborates, which serves as a guide for optimizing the reaction of this compound.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is a common, effective Pd(II) source. PdCl₂(dppf)·CH₂Cl₂ is an air-stable precatalyst that is particularly effective for challenging substrates, including those that are electron-deficient or sterically hindered.[2][3] |
| Ligand | dppf, PPh₃, RuPhos | For sterically hindered ortho-substituted substrates, a ligand is often necessary to facilitate reductive elimination. dppf is a robust and versatile ligand.[2] PPh₃ is a simpler, cost-effective alternative that can be sufficient.[1] Buchwald-type ligands like RuPhos are excellent for coupling with less reactive aryl chlorides.[4][5] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | A base is required to activate the trifluoroborate for transmetalation.[1] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the fluoride scavenging ability of the cesium cation. K₂CO₃ is a more economical choice that is effective in many cases, particularly in alcoholic solvents.[1] |
| Solvent | Dioxane/H₂O, MeOH, EtOH, Toluene/H₂O | Aqueous or alcoholic solvent systems are often preferred as water can facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid/boronate species in situ.[1] Methanol and ethanol offer good solubility for the trifluoroborate salt.[1] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy for oxidative addition and to drive the reaction to completion, especially with electron-poor or sterically hindered partners. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%), switching to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos or RuPhos), or using a stronger base like K₃PO₄.
-
Homocoupling of Aryl Halide: This side reaction can occur at high temperatures. It may be mitigated by lowering the reaction temperature and ensuring efficient stirring.
-
Protodeboronation: While less of an issue with trifluoroborates than boronic acids, it can still occur. Ensure the reaction is run under inert conditions and that the base is fully dissolved. Using a slight excess (1.05-1.2 equiv) of the trifluoroborate can help drive the reaction to completion.
-
Ligandless Conditions: For some activated aryl halides, a ligandless system with Pd(OAc)₂ may be attempted first due to its simplicity and cost-effectiveness.[1][2] However, for a sterically encumbered substrate like (2-ethoxycarbonylphenyl)trifluoroborate, a ligand is highly recommended.
Conclusion
This compound is a stable, easy-to-handle, and effective nucleophilic partner for the Suzuki-Miyaura cross-coupling reaction. By understanding the inherent steric and electronic properties of this reagent and selecting a robust catalytic system—typically involving a palladium source paired with a suitable phosphine ligand—researchers can efficiently synthesize a wide range of valuable biaryl compounds. The protocols and insights provided herein offer a comprehensive and reliable framework for the successful application of this versatile building block in drug discovery and materials science.
References
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Molander, G. A., & Gormisky, P. E. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1293–1312. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918-3922. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
The Strategic Application of Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1] While boronic acids have been the traditional workhorses, their limitations—such as susceptibility to protodeboronation and a tendency to form trimeric anhydrides (boroxines)—can compromise reproducibility and efficiency.[1]
Enter potassium organotrifluoroborates. These crystalline, air- and moisture-stable salts have emerged as superior alternatives, offering enhanced stability, ease of handling, and precise stoichiometry.[2][3] Their tetracoordinate nature renders them less prone to premature degradation, ensuring that a near-stoichiometric amount of the nucleophilic partner can be employed, thereby improving the reaction's atom economy.[4] This guide focuses specifically on Potassium (2-ethoxycarbonylphenyl)trifluoroborate , a versatile building block for the synthesis of ortho-substituted biaryl esters, which are prevalent motifs in bioactive molecules and advanced materials.
This document provides an in-depth exploration of the palladium-catalyzed reactions involving this specific reagent, detailing not just the "how" but the critical "why" behind the procedural steps. We will delve into the mechanistic nuances, catalyst selection strategies to overcome steric challenges, and provide robust, field-tested protocols adaptable for your research needs.
Core Principles & Mechanistic Considerations
The efficacy of potassium aryltrifluoroborates in Suzuki-Miyaura couplings is predicated on their slow, controlled hydrolysis to the corresponding boronic acid in situ. This gradual release of the active boronic acid is a key advantage, as it maintains a low concentration of the reactive species, thereby suppressing undesired side reactions like homocoupling.[5]
The generally accepted catalytic cycle, illustrated below, begins with the oxidative addition of an aryl halide to a Pd(0) complex. The crucial transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. Subsequent reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle initiated by an organotrifluoroborate.
The Challenge of the Ortho-Ethoxycarbonyl Group
The 2-ethoxycarbonyl substituent introduces a significant steric impediment around the carbon-boron bond. This steric bulk can hinder the approach of the palladium complex during the transmetalation step, which is often the rate-limiting step in sterically demanding couplings.[6][7] Consequently, the choice of catalyst, specifically the phosphine ligand, becomes paramount to achieving high yields.
Strategic Catalyst and Ligand Selection
For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may prove inefficient. The key to success lies in employing palladium catalysts coordinated to bulky, electron-rich phosphine ligands.
Why Bulky, Electron-Rich Ligands?
-
Promotion of Reductive Elimination: These ligands accelerate the final reductive elimination step, which can be slow for hindered substrates, thus increasing catalyst turnover.[7]
-
Stabilization of Monoligated Pd(0): They promote the formation of highly reactive, monoligated Pd(0) species, which are often the active catalysts in oxidative addition.
-
Facilitation of Transmetalation: While seemingly counterintuitive, the steric bulk on the ligand can create a more open coordination sphere in the transition state, facilitating the approach of the hindered organoboron species.
The following table outlines recommended catalyst systems for challenging Suzuki-Miyaura couplings, which serve as an excellent starting point for reactions with this compound.
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) | Recommended For |
| Pd(OAc)₂ / RuPhos | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective Buchwald-type ligand known for its ability to couple sterically hindered aryl chlorides and bromides.[1] | Pd: 2-5, Ligand: 4-10 | General purpose for hindered substrates; excellent starting point. |
| Pd(OAc)₂ / SPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another powerful Buchwald ligand, often showing complementary reactivity to RuPhos for certain substrate combinations. | Pd: 2-5, Ligand: 4-10 | Alternative to RuPhos; particularly effective for heteroaryl couplings. |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that forms a stable, well-defined precatalyst. It is effective for a broad range of couplings, including those with some hindered partners.[8] | 2-5 | Good for initial screening; effective with aryl bromides and triflates. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst. While less effective for highly hindered substrates, it can be successful with less demanding aryl bromides or iodides.[9] | 2-5 | Less sterically demanding coupling partners. |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for your investigations. Optimization of base, solvent, temperature, and reaction time may be necessary depending on the specific aryl halide coupling partner.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is optimized for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides, employing a modern Buchwald-type ligand for enhanced reactivity.
Materials and Reagents:
-
This compound (1.05 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
Toluene (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.525 mmol), the aryl bromide (0.50 mmol), and potassium carbonate (1.50 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 10:1 ratio (e.g., 5 mL toluene, 0.5 mL water).
-
Degassing: Sparge the stirred mixture with a subsurface stream of argon for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol). Add a small amount of the degassed toluene to dissolve or suspend the catalyst system. Under a positive pressure of argon, transfer this catalyst mixture to the main reaction vessel via syringe.
-
Reaction: Seal the reaction vessel tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2'-substituted-[1,1'-biphenyl]-2-carboxylate.
Caption: Workflow for Suzuki-Miyaura coupling with this compound.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are more challenging electrophiles due to the strength of the C-Cl bond. This protocol employs more forcing conditions and a higher catalyst loading to achieve efficient coupling.
Key Modifications from Protocol 1:
-
Catalyst System: Use Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).
-
Base: Cesium carbonate (Cs₂CO₃) is often more effective for aryl chloride couplings.
-
Temperature: Increase the reaction temperature to 110 °C.
-
Solvent: A solvent system of 1,4-dioxane/water (5:1) may be beneficial.
The procedural steps remain analogous to Protocol 1, with these specific adjustments to the reagents and conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | - Inefficient catalyst system for the specific substrate.- Incomplete degassing (catalyst deactivation).- Insufficient temperature. | - Screen alternative ligands (e.g., SPhos, XPhos).- Increase catalyst loading (up to 5 mol%).- Ensure thorough degassing of the reaction mixture.- Increase reaction temperature in 10 °C increments. |
| Protodeboronation of Trifluoroborate | - Presence of excess water or protic sources.- Base is too strong or reaction time is excessively long. | - Use anhydrous solvents and ensure the trifluoroborate salt is dry.- Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of Cs₂CO₃).- Monitor the reaction closely and stop it upon completion. |
| Formation of Homocoupled Byproducts | - Catalyst deactivation leading to side reactions.- Reaction temperature is too high. | - Use a more robust ligand (e.g., Buchwald-type).- Lower the reaction temperature. |
| Hydrolysis of Ethoxycarbonyl Group | - Base is too strong, especially at elevated temperatures. | - Use a milder base like potassium phosphate (K₃PO₄).- If possible, lower the reaction temperature and extend the reaction time. |
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is a powerful and practical reagent for the synthesis of ortho-substituted biaryl esters via palladium-catalyzed cross-coupling. Its superior stability and handling characteristics make it an attractive alternative to traditional boronic acids. While its ortho-substituent presents a steric challenge, this can be effectively overcome by the rational selection of modern, bulky phosphine ligands and the careful optimization of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.
References
- Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Molander, G. A., & Bernardi, C. R. (2001).
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).
- Molander, G. A., & Brown, A. R. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(20), 7751–7758.
- Yin, J., & Rainka, M. P., & Zhang, X.-X., & Buchwald, S. L. (2014). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Catalyst's Activity. Journal of the American Chemical Society, 124(7), 1162–1163.
- Billingsley, K. L., & Buchwald, S. L. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids.
- Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(16), 5534–5541.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
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- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Protocol for Robust C-C Bond Formation: Leveraging Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Stable and Versatile Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is fundamental in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Traditionally, boronic acids have been the workhorse nucleophiles in these reactions. However, their inherent limitations—such as a tendency to undergo protodeboronation and trimerization into boroxines—can lead to challenges in purification, uncertain stoichiometry, and inconsistent reactivity.[5] To overcome these hurdles, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally effective and user-friendly alternatives.[1][6]
This guide provides a comprehensive protocol for the use of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, a versatile building block for introducing a functionalized phenyl ring. We will delve into the mechanistic rationale behind the protocol, offering insights grounded in established literature to empower researchers to not only execute the reaction but also to adapt it with confidence.
The Trifluoroborate Advantage: A Paradigm Shift in Stability and Handling
Potassium organotrifluoroborates offer a suite of advantages that streamline the synthetic workflow and enhance reproducibility.[7] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to the often-hygroscopic and less stable nature of many boronic acids.[1][2] This stability eliminates the need for rigorously anhydrous conditions during storage and handling, a significant practical benefit in a lab setting.
The tetracoordinate nature of the boron atom in R-BF₃K salts renders the C-B bond inert to many reaction conditions, effectively acting as a "protected" form of the boronic acid.[2][5] Reactivity is unmasked in situ under the basic conditions of the cross-coupling, allowing for a slow release of the active boronic acid species, which can minimize side reactions like homocoupling.[8][9]
The Reaction Mechanism: A Two-Part Process
The success of the Suzuki-Miyaura coupling with organotrifluoroborates hinges on a crucial initial step: the base-mediated hydrolysis of the trifluoroborate salt to its corresponding boronic acid.[8][9] This in situ generation is followed by the classical palladium catalytic cycle. Understanding this entire process is key to rational optimization.
Part A: Activation via Hydrolysis The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) and a protic source (typically water) to slowly hydrolyze the stable R-BF₃K salt into the catalytically active boronic acid, R-B(OH)₂.[8][10] This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, thereby suppressing common side reactions.[9]
Part B: The Palladium Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: The newly formed boronic acid coordinates to the palladium center, typically after ligand exchange of the halide for a hydroxide or alkoxide from the base.[11] The aryl group from the boron is then transferred to the palladium, displacing the X/OH group and forming an Ar-Pd-R intermediate.
-
Reductive Elimination: This key C-C bond-forming step involves the reductive elimination of the two organic groups from the palladium center, yielding the desired biaryl product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials & Equipment:
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.05 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine Ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, THF, Dioxane)
-
Degassed Water
-
-
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
-
TLC plates and/or GC-MS for reaction monitoring
-
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl halide (0.525 mmol, 1.05 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[1]
-
In a separate small vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).[1][12] Causality Note: Using a pre-catalyst or weighing the catalyst and ligand together minimizes exposure to air and ensures accurate ratios. Sterically hindered biarylphosphine ligands like RuPhos often accelerate reductive elimination and are effective for a broad range of substrates, including challenging aryl chlorides.[6][13]
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
-
Solvent Addition:
-
Using a syringe, add the organic solvent (e.g., Toluene, 5 mL) and degassed water (e.g., 0.5 mL) to the flask.[1] Causality Note: A biphasic solvent system is common. The organic solvent solubilizes the aryl halide and catalyst complex, while the aqueous phase is necessary for dissolving the base and facilitating the hydrolysis of the trifluoroborate.[8][14]
-
Stir the mixture and sparge with the inert gas for 15-20 minutes to ensure the solvents are fully deoxygenated.
-
-
Catalyst Addition & Reaction:
-
Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive pressure of the inert gas.
-
Seal the flask tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1][12]
-
Stir the reaction vigorously to ensure proper mixing between the two phases.
-
-
Monitoring & Workup:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure C-C coupled product.
-
Optimization Parameters and Data
The choice of catalyst, ligand, base, and solvent can be tailored to the specific substrates. The following table provides a summary of commonly used conditions for Suzuki-Miyaura couplings of aryltrifluoroborates.
| Parameter | Reagent/Condition | Loading/Ratio | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% | Pd(OAc)₂ is a common, cost-effective Pd(II) source that is reduced in situ. PdCl₂(dppf) is a stable, reliable pre-catalyst for a wide range of substrates.[2][13] |
| Ligand | RuPhos, XPhos, SPhos, PPh₃ | 1.1 - 2.2 eq. to Pd | Electron-rich, bulky biaryl phosphines (RuPhos, etc.) are highly effective, promoting fast oxidative addition and reductive elimination, and are often the first choice for difficult couplings.[12][13] PPh₃ is a classic, less active ligand suitable for simpler substrates.[14] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | 2-3 eq. | Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to facilitate the hydrolysis step.[8][14] K₂CO₃ is a more economical and commonly used alternative.[15] |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | ~10:1 (v/v) | The biphasic system is crucial. The specific organic solvent can influence reaction rates and substrate solubility. THF and Dioxane are good choices for more polar substrates.[1][14] |
| Temperature | 65 - 110 °C | - | Higher temperatures are generally required to drive the reaction, especially with less reactive aryl chlorides. The optimal temperature depends on the solvent's boiling point and substrate reactivity.[15][16] |
Visualizing the Experimental Workflow
Conclusion
This compound is a highly stable, reliable, and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its superior handling properties compared to traditional boronic acids make it an excellent choice for applications in drug discovery and complex molecule synthesis where reproducibility is paramount. The protocol detailed herein, grounded in a solid mechanistic understanding, provides a robust starting point for achieving efficient C-C bond formation across a wide range of substrates.
References
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-61. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(41), 14554–14563. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]
-
Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(3), 1363-1370. [Link]
-
Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH.[Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Coupling. ResearchGate.[Link]
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(16), 6297–6302. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5156-5160. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Role of a base in Suzuki-Miyaura reaction. ResearchGate.[Link]
-
Nishihara, Y., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.[Link]
-
Golovanov, I. S., & Sukhorukov, A. (2021). Reaction of 2-(ethoxycarbonyl)phenylboronic acid with hydroxylamine. ResearchGate.[Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Dehmel, F. (2004). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(24), 8452-8457. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.[Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.[Link]
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]
-
Roda, G., et al. (2023). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate.[Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A. (2006). Potassium Phenyltrifluoroborate1,2. ResearchGate.[Link]
-
Thapa, S. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Utility of Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Pharmaceutical Intermediate Synthesis
Introduction: A Superior Reagent for Modern Medicinal Chemistry
In the landscape of pharmaceutical development, the efficient and reliable construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs). Within the toolkit of the modern medicinal chemist, potassium organotrifluoroborates have emerged as exceptionally valuable reagents, offering significant advantages over their boronic acid and ester counterparts.[1]
Potassium (2-ethoxycarbonylphenyl)trifluoroborate (CAS No. 850623-73-3) is a prime example of this class of reagents, providing a stable, crystalline, and easy-to-handle source of a functionalized aryl nucleophile. Its tetra-coordinated boron center renders it stable to air and moisture, mitigating the challenges of reagent decomposition and stoichiometric uncertainty often associated with boronic acids.[2] This enhanced stability allows for precise control over reaction stoichiometry and simplifies handling and storage, making it an ideal choice for both small-scale discovery and large-scale process chemistry.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates.
Chemical Profile and Advantages
| Property | Value | Reference |
| CAS Number | 850623-73-3 | [3] |
| Molecular Formula | C₉H₉BF₃KO₂ | [3] |
| Molecular Weight | 256.07 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Stability | Stable to air and moisture | [2] |
The primary advantages of using this compound include:
-
Enhanced Stability: As crystalline, free-flowing solids, they are stable to both air and moisture, which eliminates the need for specialized handling techniques like glove boxes for storage and weighing.
-
Ease of Handling and Storage: Their stability allows for long-term storage at ambient temperatures without significant degradation.
-
Improved Stoichiometry: A reduced tendency to undergo protodeboronation means they can be used in amounts closer to a 1:1 ratio with the electrophile, improving atom economy.
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl, heteroaryl, and benzyl halides, including electronically diverse and sterically hindered substrates.[1]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental to the synthesis of biphenyl and benzyl-aryl structures, which are prevalent in a vast array of pharmaceuticals, including the antihypertensive drug Valsartan and the heart failure medication Sacubitril.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key step for organotrifluoroborates is the initial hydrolysis to the corresponding boronic acid in the presence of a base, which then enters the catalytic cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle with organotrifluoroborate activation.
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Methane Pharmaceutical Intermediate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a benzyl bromide to form a diaryl methane structure, a common motif in pharmacologically active compounds.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Substituted Benzyl Bromide (e.g., 4-bromobenzyl bromide) (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), the benzyl bromide derivative (0.25 mmol, 1.0 equiv), Cesium Carbonate (0.75 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.005 mmol, 2 mol %).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add a 10:1 mixture of THF/H₂O (0.1 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 77 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diaryl methane product.
Expected Results: This procedure is expected to provide the coupled product in good to excellent yields, typically ranging from 70-95%, depending on the specific benzyl bromide used.[1]
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. While stable, it is good practice to store it away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While organotrifluoroborates are generally stable, the palladium catalysts and some organic solvents used in the reaction are hazardous. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion: An Indispensable Tool for Pharmaceutical Synthesis
This compound is a robust and highly versatile reagent that addresses many of the challenges associated with traditional organoboron compounds. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for the synthesis of complex pharmaceutical intermediates. The protocols and information presented herein provide a solid foundation for the successful application of this reagent in both discovery and process development settings, ultimately accelerating the path to new and innovative medicines.
References
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Figshare. (2018). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845. [Link]
-
BOC Sciences. (n.d.). This compound. ChemBuyersGuide.com. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - SuzukiâMiyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Advanced Materials Synthesis
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of Potassium (2-ethoxycarbonylphenyl)trifluoroborate. We delve into its fundamental properties, advantages over traditional organoboron reagents, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced functional materials. This document offers detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this versatile and robust building block for applications ranging from organic electronics to complex molecule synthesis.
Compound Profile: this compound
This compound belongs to the class of organotrifluoroborates, which have emerged as superior alternatives to boronic acids and their esters in organic synthesis.[1] Their tetracoordinate boron center renders them exceptionally stable to air and moisture, allowing for indefinite storage and simplified handling.[2][3][4] This inherent stability circumvents many of the challenges associated with tricoordinate organoboron compounds, such as protodeboronation, which can complicate reactions and reduce yields.[5][6]
The title compound incorporates an ethoxycarbonyl group ortho to the borate functionality. This ester group not only influences the electronic properties of the molecule but also serves as a valuable synthetic handle for post-coupling modifications, such as hydrolysis to a carboxylic acid for further derivatization.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 850623-73-3 | [7] |
| Molecular Formula | C₉H₉BF₃KO₂ | [7] |
| Molecular Weight | 256.07 g/mol | [7] |
| Appearance | Typically a white to off-white crystalline solid | [8][9] |
| Stability | Air and moisture-stable, crystalline, and easy to handle | [2][10][11] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl systems.[12][13] Organotrifluoroborates are highly effective nucleophilic partners in this transformation.[5][8]
Mechanistic Overview
A critical feature of using potassium organotrifluoroborates is their role as a "protected" form of boronic acid.[4][11] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[11] This transiently formed boronic acid then enters the palladium catalytic cycle. This controlled release mechanism minimizes undesired side reactions like protodeboronation.[5]
The generally accepted catalytic cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (R²-B(OH)₂) transfers its organic group (R²) to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Significance in Materials Science
The ability to precisely construct C-C bonds is fundamental to materials science. The Suzuki-Miyaura coupling enables the synthesis of:
-
Conjugated Polymers: Building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Thiophene, fluorene, and carbazole-based materials are common targets.[6]
-
Functional Biaryls: Cores for liquid crystals, pharmacologically active compounds, and molecular switches.
-
Complex Ligands: For use in catalysis and coordination chemistry.
The use of this compound allows for the direct installation of a functionalized phenyl ring, a common motif in these advanced materials.
Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of a biaryl building block relevant to organic electronics.
Protocol 3.1: Synthesis of Ethyl 2-(9-ethyl-9H-carbazol-3-yl)benzoate
This protocol describes the coupling of this compound with 3-bromo-9-ethyl-9H-carbazole, a common electron-donating moiety in materials for organic electronics.
Materials:
-
This compound (1.05 eq)
-
3-Bromo-9-ethyl-9H-carbazole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)[10]
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromo-9-ethyl-9H-carbazole (1.0 eq), this compound (1.05 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Scientist's Notes:
-
Causality of Reagent Choice: The combination of Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand like RuPhos is highly effective for coupling challenging substrates, including heteroaryl chlorides and bromides.[10][14]
-
Role of Base and Water: K₂CO₃ is a necessary base to facilitate the transmetalation step. The presence of water is essential for the in-situ hydrolysis of the trifluoroborate to the active boronic acid.[11]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst degradation.
Data Presentation & Hypothetical Optimization
The reaction conditions can be optimized for yield and purity. Below is a table of hypothetical results for the protocol described above, demonstrating the importance of the ligand.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 90 | 92 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 90 | 45 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 90 | 85 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ | 90 | 78 |
Interpretation:
-
Entry 1 vs. 2: Demonstrates the superiority of the bulky, electron-rich RuPhos ligand over the more traditional PPh₃ for this type of coupling.
-
Entry 3: Shows that other catalyst/ligand systems like PdCl₂(dppf) can also be effective, often with a stronger base like Cs₂CO₃.[12]
-
Entry 4: Illustrates that a weaker base like Na₂CO₃ can result in lower yields compared to K₂CO₃.
Experimental Workflow Visualization
The entire process from starting materials to final product can be visualized as a clear, logical workflow.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate [oakwoodchemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Suzuki-Miyaura Coupling: A Guide to Ligand Selection for Substituted Aryltrifluoroborates
Introduction: The Power of Palladium and Boron in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, a testament to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] This palladium-catalyzed reaction has become an indispensable tool for synthetic chemists, particularly in the pharmaceutical and materials science industries, for the construction of complex biaryl and substituted aromatic structures.[3][4]
Potassium aryltrifluoroborates have emerged as highly valuable coupling partners in this reaction. Their bench-top stability, ease of handling, and predictable reactivity make them a superior alternative to the often less stable boronic acids.[4][5] However, the success of a Suzuki-Miyaura coupling with a substituted aryltrifluoroborate is critically dependent on the judicious selection of the ligand that coordinates to the palladium catalyst. The ligand is not a mere spectator; it is an active participant that profoundly influences the catalytic cycle, dictating the reaction's efficiency, selectivity, and scope.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal ligand for the Suzuki-Miyaura coupling of substituted aryltrifluoroborates. We will delve into the mechanistic underpinnings of ligand effects, offer a systematic approach to ligand selection based on the electronic and steric nature of the aryltrifluoroborate substrate, and provide detailed, field-proven protocols to empower your synthetic endeavors.
The Catalytic Cycle: Where the Ligand Takes Center Stage
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount to appreciating the critical role of the ligand.
Figure 1: The Suzuki-Miyaura Catalytic Cycle A simplified representation of the key steps where the ligand (L) influences the palladium catalyst's activity.
The three key stages where the ligand exerts its influence are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond. Electron-rich and bulky ligands generally accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.[1][2]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often the rate-determining step and is highly sensitive to the nature of the ligand, the base, and the solvent. The aryltrifluoroborate typically undergoes hydrolysis in situ to the corresponding boronic acid, which is the active species in transmetalation.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1] Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.
A Dichotomy of Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The two most prominent classes of ligands for the Suzuki-Miyaura coupling are phosphines and N-heterocyclic carbenes (NHCs). Each class possesses distinct electronic and steric properties that make them suitable for different types of substrates.
| Ligand Class | Key Characteristics |
| Phosphines | Highly tunable steric and electronic properties. Bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) are particularly effective for challenging couplings.[7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, providing high thermal stability to the catalyst. Often excel in couplings involving sterically hindered substrates and can offer complementary reactivity to phosphines.[8][9] |
Ligand Selection Framework: A Substrate-Centric Approach
The choice of ligand should be primarily guided by the electronic and steric properties of the substituents on the aryltrifluoroborate.
Electron-Rich Aryltrifluoroborates
Aryltrifluoroborates bearing electron-donating groups (e.g., -OMe, -NMe2, alkyl groups) are generally more reactive.[6] However, the corresponding aryl halide coupling partner may be less reactive towards oxidative addition.
-
Recommended Ligands: For these substrates, bulky and electron-rich phosphine ligands are often the first choice.
-
Buchwald Ligands: SPhos and XPhos are excellent starting points. Their steric bulk and electron-donating nature facilitate the oxidative addition of even unactivated aryl chlorides and promote the final reductive elimination.[10][11]
-
Rationale: The strong σ-donating ability of these ligands increases the electron density on the palladium center, which is crucial for the oxidative addition of electron-rich (and thus less electrophilic) aryl halides.
-
Figure 2: Ligand Selection for Electron-Rich ArBF3K A decision-making workflow for choosing a ligand for aryltrifluoroborates with electron-donating groups.
Electron-Poor Aryltrifluoroborates
Aryltrifluoroborates with electron-withdrawing substituents (e.g., -CF3, -NO2, -CN) are generally less reactive due to slower solvolysis to the active boronic acid.[6]
-
Recommended Ligands: Both phosphines and NHCs can be effective, with the choice often depending on the specific substrate and reaction conditions.
-
Buchwald Ligands: SPhos and RuPhos often provide good results.[4]
-
NHC Ligands: PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) featuring bulky NHC ligands like IPr can be highly effective, particularly for heteroaryl systems.[1]
-
Rationale: The transmetalation step can be challenging with electron-poor aryltrifluoroborates. The strong σ-donating character of both bulky phosphines and NHCs can help to facilitate this step.
-
Sterically Hindered Aryltrifluoroborates
When the aryltrifluoroborate possesses ortho-substituents, steric hindrance becomes a major challenge for both the oxidative addition and reductive elimination steps.
-
Recommended Ligands: Bulky ligands are essential to overcome steric repulsion.
-
Buchwald Ligands: XPhos and tBuXPhos are specifically designed for sterically demanding couplings.[7]
-
NHC Ligands: NHC ligands with "flexible steric bulk," such as those derived from acenaphthoimidazolylidene, have shown exceptional performance in the synthesis of highly substituted biaryls.[12][13]
-
Rationale: The steric bulk of the ligand not only promotes reductive elimination but can also create a coordinatively unsaturated palladium center that facilitates the approach of the sterically hindered coupling partners.
-
Figure 3: Ligand Selection for Sterically Hindered ArBF3K A decision-making workflow for choosing a ligand for aryltrifluoroborates with ortho-substituents.
Detailed Application Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Coupling of an Electron-Rich Aryltrifluoroborate with an Aryl Chloride using SPhos
Reaction: 4-Methoxyphenyltrifluoroborate with 4-Chlorotoluene
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium 4-methoxyphenyltrifluoroboratee
-
4-Chlorotoluene
-
Potassium phosphate (K3PO4), finely ground
-
Toluene
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add potassium 4-methoxyphenyltrifluoroborate (1.2 mmol), 4-chlorotoluene (1.0 mmol), and K3PO4 (2.0 mmol).
-
Add toluene (5 mL) and degassed water (0.5 mL).
-
Stir the mixture vigorously at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: High yield of 4-methoxy-4'-methylbiphenyl.[10]
Protocol 2: Coupling of an Electron-Poor Aryltrifluoroboratee with an Aryl Bromide using an NHC Catalyst
Reaction: 4-(Trifluoromethyl)phenyltrifluoroborate with 4-Bromoanisole using PEPPSI-IPr
Materials:
-
PEPPSI-IPr catalyst (palladium(II) dichloride)
-
Potassium 4-(trifluoromethyl)phenyltrifluoroborate
-
4-Bromoanisole
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add PEPPSI-IPr (0.03 mmol, 3 mol%), potassium 4-(trifluoromethyl)phenyltrifluoroborate (1.5 mmol), 4-bromoanisole (1.0 mmol), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Stir the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Expected Outcome: Good to excellent yield of 4-methoxy-4'-(trifluoromethyl)biphenyl.
Protocol 3: Coupling of a Sterically Hindered Aryltrifluoroborate with a Sterically Hindered Aryl Bromide using XPhos
Reaction: 2-Methylphenyltrifluoroborate with 2-Bromo-1,3-dimethylbenzene
Materials:
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium 2-methylphenyltrifluoroborate
-
2-Bromo-1,3-dimethylbenzene
-
Potassium phosphate (K3PO4), finely ground
-
tert-Butanol
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%) to a vial.
-
Add potassium 2-methylphenyltrifluoroborate (1.2 mmol), 2-bromo-1,3-dimethylbenzene (1.0 mmol), and K3PO4 (2.0 mmol).
-
Add tert-butanol (5 mL).
-
Seal the vial and stir at 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Expected Outcome: High yield of 2,2',6'-trimethyl-1,1'-biphenyl.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient base, wrong solvent. | - Use a pre-catalyst or ensure proper activation of the Pd source.- Use freshly purchased or purified reagents.- Use a stronger base (e.g., Cs2CO3 instead of K3PO4).- Screen different solvents (e.g., dioxane, THF, toluene). |
| Protodeboronation | Presence of excess water or acid, prolonged reaction time at high temperature. | - Use anhydrous solvents and dry reagents.- Use a less aqueous solvent system.- Optimize reaction time and temperature. |
| Homocoupling | Oxygen contamination, inefficient reductive elimination. | - Ensure a strictly inert atmosphere.- Use a bulkier ligand to promote reductive elimination. |
Conclusion: Empowering Synthesis through Rational Ligand Design
The Suzuki-Miyaura coupling of substituted aryltrifluoroborates is a powerful and versatile transformation. Its success, however, is not a matter of chance but a result of a rational and informed selection of the palladium ligand. By understanding the interplay between the electronic and steric properties of the aryltrifluoroborate substrate and the ligand, chemists can unlock the full potential of this reaction. The guidelines and protocols presented here provide a solid foundation for tackling a wide range of synthetic challenges, from the construction of simple biaryls to the synthesis of complex, sterically encumbered molecules that are the cornerstone of modern drug discovery and materials science.
References
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 7. Buchwald Ligands [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Reactivity: A Guide to Base and Solvent Effects in Reactions of Potassium (2-ethoxycarbonylphenyl)trifluoroborate
An Application Guide for Researchers
Introduction: Potassium (2-ethoxycarbonylphenyl)trifluoroborate (PECT) has emerged as a formidable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a crystalline, air- and moisture-stable solid, it offers significant advantages in handling and storage over its corresponding boronic acid.[1][2] However, the latent reactivity of this powerful building block is only unlocked under specific reaction conditions. The choice of base and solvent is not merely a matter of optimization; it is the fundamental control system that dictates the efficiency, selectivity, and overall success of the transformation.
This guide provides an in-depth analysis of how bases and solvents govern the reactivity of PECT. Moving beyond a simple recitation of conditions, we will explore the mechanistic underpinnings of its activation, the synergistic interplay between the base and solvent, and provide robust, field-tested protocols for both standard application and systematic optimization.
The Core Principle: Activation via Hydrolysis
The trifluoroborate moiety ([BF₃]⁻) serves as a protecting group for the boronic acid.[3][4] In its native state, the tetracoordinate boron center is unreactive towards the palladium catalyst in the transmetalation step of the Suzuki-Miyaura cycle. Activation requires a controlled, in situ hydrolysis to generate a more reactive trivalent boron species, such as a boronic acid or a related boronate.[5][6][7] This hydrolysis is the critical, rate-determining step that is directly modulated by the base and solvent system.
The rate of hydrolysis must be carefully balanced with the rate of the catalytic turnover.[5][7]
-
Too Slow: The reaction stalls due to a lack of the active boron species.
-
Too Fast: The generated boronic acid can accumulate, leading to undesirable side reactions like protodeboronation (loss of the boron moiety) and oxidative homocoupling.[5][6]
The ideal system promotes a "slow release" of the boronic acid, maintaining a low, steady-state concentration that feeds the catalytic cycle efficiently without promoting side reactions.[5][7][8]
Caption: Activation of potassium trifluoroborates via base-mediated hydrolysis.
The Decisive Role of the Base
The base plays a dual role in the reaction. Its primary function is to facilitate the hydrolysis of the B-F bonds. Secondly, it is essential in the transmetalation step, forming a boronate species ([RB(OH)₃]⁻) that is more nucleophilic and readily transfers its organic group to the palladium center.
Commonly used bases can be broadly categorized as inorganic and organic.
-
Inorganic Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are highly effective. Cs₂CO₃ is often the base of choice, promoting efficient reaction even with challenging substrates.[3][9][10] Potassium phosphate (K₃PO₄) is another strong contender, particularly for coupling with sterically hindered partners.[11]
-
Organic Bases: Amine bases like triethylamine (Et₃N) or tert-butylamine (t-BuNH₂) are also used, though they are generally considered milder. They are often employed in specific solvent systems like isopropanol/water.[12]
The choice of base has a profound impact on reaction outcomes, as demonstrated in the optimization of various Suzuki-Miyaura couplings.
Table 1: Comparative Performance of Bases in Suzuki-Miyaura Reactions of Organotrifluoroborates
| Base (Equivalents) | Solvent System | Catalyst System | Electrophile Type | Yield (%) | Reference |
| Cs₂CO₃ (3) | THF/H₂O (9:1) | PdCl₂/PPh₃ | Aryl Bromide | 72 | [9] |
| Cs₂CO₃ (3) | THF/H₂O | PdCl₂(dppf) | Alkyl Triflate | High | [3] |
| K₂CO₃ (3) | Toluene/H₂O | Pd(OAc)₂/RuPhos | Aryl Chloride | Good | [3][13] |
| K₃PO₄ (3) | Dioxane/H₂O | Pd₂(dba)₃/cataCXium A | Aryl Chloride | High | [11] |
| t-BuNH₂ (3) | i-PrOH/H₂O | PdCl₂(dppf) | Aryl Halide | 85-95 | [12] |
Expert Insight: The superiority of Cs₂CO₃ can be attributed to several factors. The resulting cesium fluoride (CsF) byproduct is highly soluble in aqueous media, preventing catalyst deactivation. Furthermore, the large, soft cesium cation is thought to enhance the nucleophilicity of the intermediate boronate, thereby accelerating the rate-limiting transmetalation step.
The Pervasive Influence of the Solvent
The solvent system is arguably the most complex variable, influencing reactant solubility, hydrolysis rates, and even the stability of the palladium catalyst. For trifluoroborate couplings, biphasic solvent systems containing water are nearly universal, as water is a necessary reagent for the hydrolysis.
-
Ethereal Solvents (THF, Dioxane): Mixed with water, these solvents are excellent for dissolving a wide range of organic substrates and reagents. The THF/H₂O system, in particular, has proven to be highly efficient and general for many trifluoroborate couplings.[5][9][14]
-
Aromatic Solvents (Toluene): A toluene/water system is also common, especially for reactions run at higher temperatures. It can be particularly effective for couplings involving aryl chlorides.[3][13]
-
Alcoholic Solvents (Isopropanol): The use of isopropanol/water can be advantageous, as seen in certain couplings of alkenyltrifluoroborates.[12] However, alcoholic solvents are not universally applicable and can sometimes lead to lower yields.[11]
The ratio of the organic solvent to water is a critical parameter to optimize. An increased concentration of water can accelerate hydrolysis, which may be beneficial or detrimental depending on the substrate and catalyst.[11]
Table 2: Effect of Solvent Systems on Suzuki-Miyaura Reaction Yields
| Solvent System (Ratio) | Base | Catalyst System | Key Observation | Reference |
| THF/H₂O (10:1) | Cs₂CO₃ | Pd₂(dba)₃/SPhos | Efficient coupling (>95% yield) with minimal side products. | [15] |
| Toluene/H₂O (3:1) | Cs₂CO₃ | Pd₂(dba)₃/SPhos | Reaction stalled, significant protodeboronation (55%). | [15] |
| Dioxane/H₂O (10:1) | Cs₂CO₃ | Pd(OAc)₂/RuPhos | Determined to be the optimal system for alkoxymethyltrifluoroborates. | [16] |
| i-PrOH/H₂O | t-BuNH₂ | PdCl₂(dppf) | Provided the best results for alkenyltrifluoroborate couplings. | [12] |
Protocols for Success
The following protocols provide a validated starting point for utilizing PECT and a logical workflow for optimizing new transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of aryltrifluoroborates with aryl halides.[9][10]
Materials:
-
This compound (PECT) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) Chloride (PdCl₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 equiv), PECT (1.2 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add the PdCl₂ (0.02 equiv) and PPh₃ (0.06 equiv).
-
Place the vessel under an inert atmosphere (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Add anhydrous THF and deionized water via syringe to create a 9:1 THF/H₂O mixture (concentration of aryl halide typically 0.1-0.2 M).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workflow for Base and Solvent Optimization
For a novel or challenging substrate pairing, systematic screening is essential. This workflow is ideally suited for parallel synthesis platforms.
Caption: A systematic workflow for optimizing base and solvent conditions.
Optimization Steps:
-
Primary Screen (Base Selection): Using a standard solvent system like THF/H₂O (10:1), screen a panel of bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).
-
Secondary Screen (Solvent Selection): Using the most effective base from the primary screen, test a range of solvent systems (e.g., THF/H₂O, Dioxane/H₂O, Toluene/H₂O).
-
Tertiary Optimization (Ratio and Temperature): With the best base/solvent pair identified, perform finer optimization of the solvent-to-water ratio and the reaction temperature to maximize yield and minimize reaction time.
Conclusion
This compound is a highly practical and versatile coupling partner, but its effectiveness is critically dependent on the reaction environment. The base and solvent are not passive components but active participants that govern the crucial hydrolysis and activation of the trifluoroborate. A deep understanding of their roles allows the researcher to move from trial-and-error to rational design of reaction conditions. By employing robust, general protocols and systematic optimization workflows, the full synthetic potential of this valuable reagent can be consistently and reliably achieved.
References
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account Source: pubs.acs.org URL: [Link]
-
Title: Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling Source: PubMed URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: organic-chemistry.org URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: organic-chemistry.org URL: [Link]
-
Title: Optimization of the Suzuki–Miyaura reaction conditionsa Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates Source: PubMed URL: [Link]
-
Title: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Source: ResearchGate URL: [Link]
-
Title: Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride Source: SciSpace URL: [Link]
-
Title: Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Potassium Phenyltrifluoroborate Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Source: ResearchGate URL: [Link]
-
Title: Potassium alkyltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
"one-pot synthesis involving Potassium (2-ethoxycarbonylphenyl)trifluoroborate"
Here is the detailed Application Note and Protocol on the one-pot synthesis involving Potassium (2-ethoxycarbonylphenyl)trifluoroborate.
Application Note & Protocol
Topic: Streamlining Biaryl Synthesis: A Guide to One-Pot Suzuki-Miyaura Cross-Coupling with this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1] Traditional organoboron reagents like boronic acids, however, present challenges related to instability, purification, and stoichiometric inconsistency.[2] Potassium organotrifluoroborates have emerged as superior alternatives, offering exceptional stability to air and moisture, ease of handling, and predictable reactivity.[3][4] This guide provides an in-depth exploration of this compound, a functionally rich building block, within the framework of a highly efficient one-pot synthetic strategy. We will detail the underlying scientific principles, provide a robust, step-by-step protocol, and discuss the mechanistic rationale that makes this approach a powerful tool for accelerating drug discovery and development.
The Scientific Rationale: Why Choose Potassium Organotrifluoroborates?
The decision to use a specific reagent is driven by its performance, reliability, and practicality. This compound is not merely an alternative to its corresponding boronic acid; it represents a significant methodological improvement.
-
Exceptional Stability: The boron atom in an organotrifluoroborate salt exists in a tetracoordinate "ate" complex.[5] This structure, fortified by strong boron-fluorine bonds, is stable to both air and moisture, allowing the reagent to be handled on the benchtop and stored indefinitely without special precautions.[6][7] This contrasts sharply with boronic acids, which can dehydrate to form cyclic boroxine anhydrides, complicating accurate measurement and reaction stoichiometry.[4]
-
Controlled Release of the Active Species: In the Suzuki-Miyaura reaction, the organotrifluoroborate is not the active transmetalating species. Under basic aqueous conditions, it undergoes slow hydrolysis to release the corresponding boronic acid.[8][9] This "slow-release" mechanism maintains a low, steady concentration of the reactive boronic acid, which is crucial for minimizing common side reactions like oxidative homocoupling and protodeboronation.[8][9]
-
Enhanced Functional Group Tolerance: The inherent stability of the trifluoroborate group allows it to be carried through various synthetic steps, acting as a robust boronic acid surrogate.[6] The presence of the ethoxycarbonyl group on the specified reagent showcases this compatibility, as the ester functionality remains intact under the cross-coupling conditions.
The One-Pot Synthetic Strategy: A Conceptual Workflow
A one-pot synthesis streamlines a multi-step sequence by eliminating the need for intermediate isolation and purification, thereby saving time, reducing solvent waste, and potentially increasing overall yield. In the context of our topic, this often involves a sequential cross-coupling reaction where different partners are introduced into the same reaction vessel at different stages.
Caption: Conceptual workflow of a one-pot Suzuki-Miyaura reaction.
Reaction Mechanism: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A critical, often overlooked, step when using trifluoroborates is their necessary pre-activation.
-
Activation (Hydrolysis): The organotrifluoroborate salt, R-BF₃K, reacts with the base (e.g., carbonate) and water to slowly hydrolyze, forming the boronic acid, RB(OH)₂. This is the species that actively participates in the catalytic cycle.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide (X) and forming an Ar-Pd-R complex. This step is facilitated by the base.[10]
-
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle with organotrifluoroborate activation.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole.
Reaction Scheme: (2-ethoxycarbonylphenyl)BF₃K + 4-Br-C₆H₄-OCH₃ --(Pd catalyst, Base)--> 2-ethoxycarbonyl-4'-methoxy-1,1'-biphenyl
Materials & Equipment:
-
This compound (1.05 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biaryl phosphine ligand (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (3.0 equiv.)
-
Toluene and Deionized Water (e.g., 10:1 ratio)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 0.5 mmol, 93.5 mg), this compound (0.525 mmol, 140 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Inerting the Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Scientist's Note: An inert atmosphere is critical. The active Pd(0) catalyst and the phosphine ligand are sensitive to oxygen, and their degradation will halt the reaction.
-
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Catalyst Preparation & Addition: In a separate small vial under argon, pre-mix the Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos ligand (0.02 mmol, 8.2 mg). Add this solid mixture to the main reaction vessel under a positive pressure of argon.
-
Scientist's Note: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species. Using specialized, air-stable "precatalysts" can simplify this step.[2]
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the system was properly degassed; use fresh catalyst/ligand. |
| Insufficient base | Use a freshly ground, anhydrous base. Cs₂CO₃ is often more effective than K₂CO₃.[11] | |
| Poor solvent quality | Use dry, degassed solvents. | |
| Protodeboronation | Excess water or acidic impurities | Ensure base is sufficient; use high-purity reagents. |
| Homocoupling | Oxygen contamination | Improve inert atmosphere technique. |
Data Presentation: Substrate Scope
The utility of a method is defined by its scope. The conditions described are generally applicable to a range of aryl and heteroaryl electrophiles.
| Electrophile Partner | Typical Yield Range | Notes |
| 4-Bromoanisole | 85-95% | Electron-rich aryl bromides are excellent coupling partners. |
| 4-Chlorotoluene | 70-85% | Aryl chlorides require more active catalysts (e.g., biarylphosphine ligands).[1] |
| 3-Bromopyridine | 75-90% | Heteroaryl halides are well-tolerated. |
| Methyl 4-iodobenzoate | 88-98% | Aryl iodides are highly reactive; reaction may proceed at lower temperatures. |
| 4-Trifluoromethylphenyl triflate | 80-92% | Aryl triflates are effective substitutes for halides.[12] |
| Note: Yields are illustrative and depend on the specific ligand, base, and reaction conditions employed. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Solvents: Toluene is flammable and toxic. Use appropriate personal protective equipment (gloves, safety glasses).
-
Bases: Finely powdered bases can be respiratory irritants. Avoid inhalation.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yields in Suzuki-Miyaura reactions with aryltrifluoroborates"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions that utilize potassium aryltrifluoroborate salts. As stable, crystalline solids, aryltrifluoroborates offer significant advantages over their boronic acid counterparts, but their unique reactivity profile presents specific challenges that must be understood to be overcome.
The Core Challenge: Understanding the "Pre-Catalyst" Nature of Aryltrifluoroborates
Before troubleshooting, it is critical to understand that potassium aryltrifluoroborates (ArBF₃K) are generally not the active transmetalating species in the Suzuki-Miyaura catalytic cycle. They are best viewed as stable, solid "pro-drugs" that, under the reaction conditions, hydrolyze to release the corresponding arylboronic acid (ArB(OH)₂), which is the species that enters the catalytic cycle.[1][2][3] The efficiency of the entire coupling process is therefore critically dependent on the rate of this hydrolysis relative to the rate of the palladium-catalyzed coupling itself. An imbalance—hydrolysis that is too fast or too slow—is the root cause of many yield-related issues.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.
Scenario 1: Low or No Conversion of Starting Materials
Question: My reaction shows minimal consumption of the aryl halide, even after extended reaction times. What are the most likely causes and how can I fix it?
Answer: Stalled reactions are typically due to an issue with one of the three core components: the catalyst, the base, or the reaction environment (solvent and temperature).
1. Catalyst System Inactivation or Inappropriateness: The choice of palladium source and ligand is paramount. Aryltrifluoroborates often require robust, electron-rich, and sterically hindered phosphine ligands to promote the key steps of oxidative addition and reductive elimination.[4]
-
Expertise & Causality: Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially for less reactive aryl chlorides or sterically hindered partners. More advanced biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands form highly active, monocoordinated Pd(0) species that accelerate the catalytic cycle.[4] Using a Pd(II) precatalyst like Pd(OAc)₂ requires an initial reduction step to form the active Pd(0) catalyst, which can sometimes be inefficient.
-
Troubleshooting Steps:
-
Switch to a Modern Precatalyst: Use a well-defined precatalyst (e.g., XPhos Pd G3/G4) that rapidly generates the active Pd(0) species. This is especially critical for substrates prone to decomposition.[5]
-
Screen Ligands: If using a general Pd source like Pd₂(dba)₃, screen a panel of ligands. For electron-rich aryl halides, an electron-rich ligand is often beneficial.[6]
-
Verify Catalyst/Ligand Quality: Phosphine ligands are susceptible to oxidation. Ensure they have been stored properly under an inert atmosphere. Palladium sources can also degrade over time.
-
| Catalyst System | Typical Substrates | Comments & Rationale | Reference |
| Pd(OAc)₂ / SPhos | General aryl bromides/triflates | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. | [4] |
| PdCl₂(dppf) | Heteroaryltrifluoroborates, aryl bromides | A robust and widely used catalyst, effective for many standard couplings. Can be run in an open atmosphere in some cases. | [7] |
| Pd(OAc)₂ / CM-phos | Aryl mesylates | Optimized system for less reactive electrophiles, demonstrating high functional group tolerance. | [8][9] |
| XPhos Pd G3/G4 | Unstable boronic acids, aryl chlorides | Precatalyst provides rapid generation of active Pd(0), outcompeting boronic acid decomposition. | [5] |
2. Incorrect Choice of Base or Base Stoichiometry: The base plays a dual role: it activates the boronic species for transmetalation and facilitates the hydrolysis of the trifluoroborate.[10][11] The choice of base can dramatically affect the reaction outcome.
-
Expertise & Causality: A very strong base can accelerate the hydrolysis of the trifluoroborate, leading to a high concentration of the boronic acid, which can then undergo side reactions. A base that is too weak may not facilitate transmetalation effectively. Carbonate bases (Cs₂CO₃, K₂CO₃) and phosphate bases (K₃PO₄) are most common. Cesium carbonate is often effective due to its high solubility in organic solvents.[12]
-
Troubleshooting Steps:
-
Switch the Base: If using K₂CO₃ with poor results, try Cs₂CO₃ or K₃PO₄. K₃PO₄ is often a good choice for sensitive substrates.
-
Ensure Anhydrous Base: Use a freshly opened or flame-dried base, as absorbed water can unpredictably alter reaction kinetics.
-
Adjust Stoichiometry: Typically, 2-3 equivalents of base are used. If you suspect base-mediated decomposition, try reducing the equivalents to 1.5.
-
3. Poor Solvent Choice and Solubility Issues: Potassium aryltrifluoroborates are salts and often have limited solubility in purely organic solvents. Homogeneous conditions are generally preferred for efficient reaction.
-
Expertise & Causality: Alcoholic or aqueous solvent mixtures are commonly used to dissolve the trifluoroborate salt.[13] Solvents like THF/water, dioxane/water, or alcohols (t-BuOH, MeOH, EtOH) are excellent choices.[13][14][15] The solvent can also influence catalyst activity and selectivity.[14][16]
-
Troubleshooting Steps:
-
Increase Polarity: If using a solvent like toluene, switch to a more polar system like THF/H₂O (10:1) or t-BuOH.
-
Check for Dissolution: Observe the reaction mixture. If the trifluoroborate salt remains largely undissolved even at elevated temperatures, the solvent system is inadequate.
-
Consider Temperature: Most Suzuki couplings require heat (80-110 °C). Ensure your reaction is reaching the target temperature.
-
Scenario 2: High Conversion but Low Yield of Desired Product
Question: My starting material is consumed, but my desired product is either absent or accompanied by significant byproducts like my starting arene (from protodeboronation) or homocoupled products.
Answer: This is a classic sign that the rate of trifluoroborate hydrolysis is poorly matched with the catalytic turnover rate, leading to competitive side reactions.
1. Managing Protodeboronation: This is the most common failure mode, where the C-B bond is cleaved by a proton source, yielding the corresponding arene. Electron-deficient aryltrifluoroborates are particularly susceptible.[17]
-
Expertise & Causality: Protodeboronation occurs from the boronic acid intermediate, not the trifluoroborate salt itself.[18] Therefore, the key is to maintain a very low steady-state concentration of the boronic acid. This is the essence of the "slow release" strategy.[3] The rate of hydrolysis is highly dependent on the electronic properties of the aryl group; electron-donating groups (EDGs) accelerate hydrolysis, while electron-withdrawing groups (EWGs) retard it.[19][20]
-
Troubleshooting Workflow:
Figure 2. Decision tree for addressing protodeboronation.
2. Preventing Homocoupling: Homocoupling of the boronic acid (Ar-Ar) can occur via an oxidative mechanism, often promoted by residual oxygen.
-
Expertise & Causality: Oxygen can oxidize the Pd(0) catalyst and facilitate the dimerization of the boronic acid. Therefore, rigorous exclusion of oxygen is critical, more so than in many other named reactions.
-
Troubleshooting Protocol: Implement a robust deoxygenation procedure. See Experimental Protocol 1 below for a detailed method.
Experimental Protocols
Protocol 1: Rigorous Deoxygenation for Suzuki-Miyaura Reactions
This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.
-
Solid Reagent Loading: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-5 minutes until all solids appear dry and free-flowing.
-
Inert Gas Backfill: Backfill the flask with a positive pressure of high-purity argon or nitrogen.
-
Repeat Cycle: Repeat the evacuate/backfill cycle a total of 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the solvent (which should have been previously degassed by sparging with argon for 30-60 minutes) via cannula or a gas-tight syringe.
-
Final Sparging: Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst/ligand.
-
Heating: Immerse the flask in a pre-heated oil bath to begin the reaction.
Frequently Asked Questions (FAQs)
Q1: Why use aryltrifluoroborates if they just convert to boronic acids in the reaction? A: The primary advantage is stability. Aryltrifluoroborates are typically stable, crystalline, monomeric solids that are easy to handle, weigh, and store, and are not prone to the dehydration (boroxine formation) that plagues many boronic acids.[13][18] Their slow, controlled release of the boronic acid in situ is a feature, not a bug, as it keeps the concentration of the unstable intermediate low, minimizing side reactions.[3]
Q2: My aryltrifluoroborate is from an old bottle. Could it be bad? A: While they are generally very stable in air, it is good practice to verify the purity of any reagent in a failing reaction.[13] Purity can be checked by ¹⁹F or ¹¹B NMR spectroscopy. If in doubt, use a fresh batch or purify the material by recrystallization.
Q3: Can I run the reaction under completely anhydrous conditions? A: Yes, but it requires careful consideration. While water is necessary for the hydrolysis to the boronic acid, some systems work under anhydrous conditions, suggesting alternative activation pathways may be at play or that trace water is sufficient. However, for most standard protocols, a controlled amount of water is beneficial and necessary.[1][15] If protodeboronation is a severe issue, minimizing water is a valid strategy, but it may also slow the desired reaction.
Q4: I've heard the reaction flask itself can affect the reaction. Is this true? A: Yes, profoundly. Studies have shown that the glass surface of a reaction vessel can act as a fluoride scavenger, which pulls the ArBF₃K <=> ArB(OH)₂ equilibrium to the right, accelerating hydrolysis.[1] This means that the reaction rate can be influenced by the shape, size, and surface area of your flask, contributing to poor reproducibility. For mechanistic studies or highly sensitive systems, using a PTFE (Teflon) vessel can eliminate this variable.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling. UBC Chemistry Publications.
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition.
-
Kwong, F. Y., et al. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
-
Sigman, M. S., & Vande Vliet, M. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
-
Lloyd-Jones, G. C., & Lennox, A. J. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie.
-
Lloyd-Jones, G. C., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar.
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
-
Anisimov, A. V., et al. (2014). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
-
Shibasaki, M., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Hartwig, J. F., & Ishiyama, T. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters.
-
Vande Vliet, M. R., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
-
Myers, A. G. The Suzuki Reaction. Harvard University.
-
Molander, G. A., & Yun, J. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
-
Kulesza, A., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health.
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
-
Szostak, M. (2020). Optimization of the reaction conditions. ResearchGate.
-
Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate.
-
BenchChem Technical Support. (2025). Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds. Benchchem.
-
Stefani, H. A., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry.
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros.
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Potassium (2-ethoxycarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide practical, field-tested insights and solutions to common challenges encountered during experimentation. Our goal is to empower you to optimize your reaction conditions, maximize yields, and troubleshoot effectively.
Introduction to this compound
This compound is an air- and moisture-stable, crystalline solid that serves as an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its stability offers significant advantages over the corresponding boronic acid, which can be prone to decomposition and protodeboronation.[1][2] However, the presence of the ethoxycarbonyl group at the ortho position introduces specific steric and electronic challenges that require careful consideration and optimization of reaction conditions.
This guide will address these unique challenges through a detailed FAQ section and a comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over its boronic acid equivalent?
A1: Potassium organotrifluoroborates, including the (2-ethoxycarbonylphenyl) derivative, offer several key advantages:
-
Enhanced Stability: They are typically crystalline solids that are stable to both air and moisture, which simplifies handling and long-term storage without special precautions.[1][2]
-
Controlled Release of Boronic Acid: In the presence of a base and water, the trifluoroborate salt slowly hydrolyzes in situ to release the active boronic acid species.[3] This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, which can significantly minimize common side reactions like oxidative homocoupling and protodeboronation.[4]
-
Improved Stoichiometry: Due to their stability and reduced tendency for degradation, organotrifluoroborates can often be used in near-stoichiometric amounts, improving the overall atom economy of the reaction.[1]
Q2: What is the first step in the activation of this compound in the catalytic cycle?
A2: The first step is the hydrolysis of the trifluoroborate salt to the corresponding boronic acid. This process is crucial as the tetracoordinate boron in the trifluoroborate is generally considered too unreactive for direct transmetalation.[3] The hydrolysis is facilitated by the base and water present in the reaction mixture, releasing the active tricoordinate boronic acid that can then participate in the catalytic cycle.
Q3: How does the ortho-ethoxycarbonyl group influence the reaction?
A3: The ortho-ethoxycarbonyl group presents two primary challenges:
-
Steric Hindrance: The bulky ester group adjacent to the carbon-boron bond can sterically hinder the approach of the palladium complex during the crucial transmetalation step. This often slows down the reaction and can lead to incomplete conversion. Overcoming this requires the use of specialized, bulky ligands on the palladium catalyst.[5][6]
-
Ester Hydrolysis (Saponification): The basic conditions required for the Suzuki-Miyaura coupling can lead to the unwanted hydrolysis of the ethyl ester to a carboxylate. This side reaction can complicate purification and reduce the yield of the desired product. Careful selection of a milder base is critical to prevent this.[7]
Q4: What are the recommended starting conditions for a coupling reaction with this reagent?
A4: A good starting point for optimizing the coupling of this compound with a typical aryl bromide would be:
-
Catalyst System: Pd(OAc)₂ (2 mol%) with a bulky, electron-rich phosphine ligand like RuPhos (4 mol%).[5][8]
-
Base: K₂CO₃ or Cs₂CO₃ (3 equivalents). These are effective bases that are generally mild enough to minimize ester hydrolysis.[5][9]
-
Solvent: A biphasic mixture like Toluene/H₂O (10:1) or Dioxane/H₂O.[5][8]
-
Temperature: 80-100 °C. These conditions provide a robust starting point, but further optimization based on the specific electrophile is highly recommended.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (aryl halide and/or evidence of the boronic acid starting material).
| Possible Cause | Explanation & Suggested Solution |
| Inefficient Catalyst System | The ortho-ester group creates significant steric hindrance. Standard ligands like PPh₃ may not be sufficient to facilitate the reaction. Solution: Switch to a catalyst system known to be effective for sterically hindered substrates. Buchwald's biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos ) or N-heterocyclic carbene (NHC) based palladium complexes are highly recommended.[5][6] These ligands create a more reactive, coordinatively unsaturated palladium center that can better accommodate hindered substrates. |
| Insufficient Reaction Temperature | Sterically hindered couplings often require higher thermal energy to overcome the activation barrier for oxidative addition and transmetalation. Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Temperatures up to 120 °C may be necessary for challenging electrophiles like aryl chlorides. |
| Base Incompatibility | The choice of base is critical. While strong bases can accelerate the reaction, they may also promote side reactions. Weaker bases might not be effective enough. Solution: Screen a panel of bases. While K₂CO₃ and Cs₂CO₃ are good starting points, K₃PO₄ is another excellent option, particularly for hindered couplings.[8] Avoid strong bases like NaOH, KOH, or alkoxides if ester hydrolysis is a concern. |
| Incomplete Hydrolysis of Trifluoroborate | The active boronic acid is generated in situ by hydrolysis. If this step is too slow or incomplete, the coupling will stall. Solution: Ensure adequate water is present in the solvent system (e.g., 10:1 organic solvent to water ratio). Vigorous stirring is also important to ensure proper mixing of the phases and facilitate hydrolysis. |
Problem 2: Significant Formation of Side Products
Symptom: TLC or LC-MS shows the desired product, but also significant amounts of other compounds, such as the hydrolyzed ester (carboxylic acid), homocoupled biaryl, or protodeboronated arene.
| Possible Cause | Explanation & Suggested Solution |
| Ester Hydrolysis | The basic, aqueous conditions have saponified the ethyl ester to the corresponding carboxylic acid. Solution: Use a milder base. K₂CO₃ is generally less aggressive than Cs₂CO₃.[7] You can also try using anhydrous conditions with a base like potassium fluoride (KF), though this may require different solvents (e.g., DMF) and can sometimes lead to slower reaction rates. Reducing the reaction time or temperature can also help minimize hydrolysis. |
| Protodeboronation | The boronic acid intermediate is reacting with a proton source (like water) to cleave the C-B bond, resulting in the formation of ethyl benzoate. Solution: This is a key advantage of using the trifluoroborate salt, as the slow release mechanism keeps the concentration of the susceptible boronic acid low.[4] If this is still an issue, ensure your reaction is properly degassed and under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation pathways that can exacerbate the problem. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid have coupled to form diethyl diphenate. Solution: This side reaction is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction. Ensure your reaction mixture is thoroughly degassed before adding the catalyst. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can also mitigate this issue. |
| Dehalogenation of Electrophile | The aryl halide starting material is being reduced, removing the halogen. Solution: This can occur if the reaction is run for too long or at too high a temperature, leading to catalyst decomposition. It can also be promoted by certain bases or additives. Try reducing the reaction time or temperature. If using a phosphine ligand, ensure it is not in large excess, as this can sometimes promote reductive pathways. |
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | RuPhos | Pd: 1-2, Ligand: 2-4 | Excellent for sterically demanding aryl chlorides and bromides.[8] |
| Pd(OAc)₂ | SPhos | Pd: 1-2, Ligand: 2-4 | High activity, allows for room temperature couplings in some cases. |
| Pd₂(dba)₃ | XPhos | Pd: 1-2, Ligand: 2-4 | Broadly applicable for many challenging cross-couplings. |
| [Pd(IPr)(cinnamyl)Cl] | (NHC Ligand) | 1-3 | Highly active N-Heterocyclic Carbene catalyst, often shows high stability. |
Experimental Protocol: General Procedure for Optimizing the Suzuki-Miyaura Coupling
This protocol provides a reliable method for coupling this compound with an aryl halide.
Reagents & Equipment:
-
This compound (1.05 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv., finely ground)
-
Toluene and Deionized Water (10:1 mixture)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., 0.5 mmol), this compound (0.525 mmol), and K₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. Stir the mixture and sparge with argon for 15-20 minutes to degas the solvent.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add them to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the critical role of the base in activating the boronic acid for transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle for organotrifluoroborates.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision guide for troubleshooting low-yield Suzuki couplings.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Reddit. (2025). Ester Stability under Suzuki/Buchwald Conditions. r/chemistry. [Link]
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Oldenhuis, N. J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2854-2858. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4546-4565. [Link]
-
Molander, G. A., & Figueroa, R. (2005). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 70(14), 5621–5626. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 73(15), 5957–5962. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Chemical Science. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 41(11), 1481–1490. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 8(12), 2527–2530. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling | Common Byproducts. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Driver, T. G., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. The Journal of organic chemistry, 77(1), 173–184. [Link]
-
Ncube, B., & Faya, M. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
-
ResearchGate. (n.d.). Synthesis of new azo dyes via Suzuki coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
"hydrolysis of Potassium (2-ethoxycarbonylphenyl)trifluoroborate as a side reaction"
Welcome to the technical support guide for Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on understanding and controlling its hydrolysis as a potential side reaction or a necessary activation step.
Introduction: The Dual Nature of Hydrolysis
This compound, like other organotrifluoroborates, is valued for its stability as a crystalline, easily handled solid, offering a significant advantage over the often-unstable corresponding boronic acids.[1][2][3][4][5] However, its utility in cornerstone reactions like the Suzuki-Miyaura cross-coupling is predicated on its slow, controlled hydrolysis to the active boronic acid in situ.[1][6][7][8] This process, while essential for reactivity, can also be a source of experimental inconsistency if not properly understood and managed. An imbalance between the rate of hydrolysis and the rate of the catalytic turnover can lead to the accumulation of the boronic acid, promoting undesired side reactions such as protodeboronation or oxidative homocoupling.[1][6][7][8]
This guide provides in-depth troubleshooting advice and validated protocols to help you harness the full potential of this reagent by mastering its hydrolytic behavior.
Frequently Asked Questions (FAQs)
Q1: How stable is solid this compound to air and moisture?
A: As a potassium salt, the trifluoroborate is a tetracoordinate boron species, which makes it significantly more stable than its boronic acid counterpart.[4] It is generally a crystalline solid that is indefinitely stable to air and moisture when stored properly in a tightly sealed container in a cool, dry place.[2][3][4][5][9]
Q2: I've noticed my reaction yield is inconsistent when using this reagent. Could hydrolysis be the cause?
A: Absolutely. Inconsistent yields are a classic symptom of uncontrolled hydrolysis. The rate of conversion of the trifluoroborate to the active boronic acid is highly sensitive to a range of factors including the base, solvent composition (e.g., THF/water ratio), temperature, pH, and even the physical characteristics of the reaction setup like vessel shape and stirring rate.[1][6][8][10] This variability can lead to either insufficient generation of the active species or excessive accumulation, both of which can negatively impact your reaction outcome.[1][7]
Q3: What are the visible or analytical signs that my trifluoroborate is hydrolyzing prematurely?
A: Visually, there are no overt signs for the solid reagent. In solution, premature or uncontrolled hydrolysis is best detected analytically. The most common methods include:
-
¹⁹F NMR Spectroscopy: Monitoring the disappearance of the signal corresponding to the aryltrifluoroborate salt and the appearance of fluoride-containing byproducts.
-
¹¹B NMR Spectroscopy: Observing the shift from the tetracoordinate borate signal to the tricoordinate boronic acid signal.
-
ESI-MS: Real-time analysis can track the dynamic speciation of ions in solution, observing the decay of the [ArBF₃]⁻ ion and the evolution of hydrolyzed species like [ArBF₂(OH)]⁻.[11]
Q4: Does the ethoxycarbonyl group on the phenyl ring influence the rate of hydrolysis?
A: Yes. The electronic properties of substituents on the aromatic ring play a crucial role. Electron-poor aryltrifluoroborates, such as yours with an electron-withdrawing ethoxycarbonyl group, tend to hydrolyze more slowly under certain conditions compared to electron-rich analogues.[12][13] This is a key consideration for reaction setup and timing.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues with actionable solutions grounded in mechanistic understanding.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting materials (aryl halide and trifluoroborate) remain largely unreacted.
-
LC-MS analysis shows minimal formation of the desired biaryl product.
Potential Cause: Insufficient hydrolysis of the trifluoroborate to the active boronic acid, starving the catalytic cycle. This can happen under overly basic conditions where the acid-catalyzed hydrolysis pathway is retarded.[6]
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: Optimizing Conditions for Controlled Hydrolysis and Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl chlorides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
This compound
-
Aryl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene/Water (10:1) mixture
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Reagent Addition: Add the aryl chloride (1.0 equiv), this compound (1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the degassed 10:1 toluene/water solvent mixture to achieve a final concentration of 0.25 M with respect to the aryl chloride.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions are often complete within 24 hours.[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Causality Explained:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the oxidative addition of the palladium catalyst to the often-less-reactive aryl chlorides.[15]
-
Base and Solvent: The choice of base (Cs₂CO₃ is often more effective) and the biphasic toluene/water system are critical.[1][6] The base facilitates the hydrolysis of the trifluoroborate to the boronic acid, which is the active species in the transmetalation step. The water content must be carefully controlled to ensure a steady, not excessive, rate of hydrolysis.[1]
Problem 2: Formation of Significant Side Products (Homocoupling, Protodeboronation)
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of biphenyl (from homocoupling of your trifluoroborate) and/or ethyl benzoate (from protodeboronation).
-
Yield of the desired product is diminished despite consumption of starting materials.
Potential Cause: The rate of hydrolysis is too fast, leading to a high concentration of the boronic acid in the reaction mixture. This accumulation allows side reactions to compete effectively with the desired cross-coupling pathway.[1][6][8] This can be exacerbated by inefficient mixing, which can create localized areas of low pH that accelerate acid-catalyzed hydrolysis.[6]
Hydrolysis and Suzuki-Miyaura Catalytic Cycle
Caption: Role of hydrolysis as the activation step for the Suzuki-Miyaura cycle.
Protocol 2: Assessing Compound Integrity and Hydrolytic Stability
This protocol helps determine if your reagent has degraded or is unusually sensitive to hydrolysis under specific conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., THF-d₈, D₂O)
-
NMR tubes
-
Internal standard (optional)
Step-by-Step Procedure:
-
Baseline Spectrum: Prepare a solution of your trifluoroborate salt in a non-hydrolytic deuterated solvent (e.g., DMSO-d₆) to acquire a baseline ¹⁹F and ¹¹B NMR spectrum. This confirms the initial purity.
-
Test Condition Setup: In an NMR tube, dissolve a known quantity of the trifluoroborate salt in a deuterated solvent mixture that mimics your reaction conditions (e.g., THF-d₈/D₂O with a catalytic amount of base).
-
Time-Course Monitoring: Acquire ¹⁹F and ¹¹B NMR spectra at regular time intervals (e.g., t=0, 1h, 4h, 24h) while maintaining the sample at your reaction temperature.
-
Data Analysis: Analyze the spectra to quantify the rate of disappearance of the trifluoroborate signal and the appearance of signals corresponding to the boronic acid and/or other hydrolyzed species.
Interpreting the Results:
-
Stable: If the trifluoroborate signal remains largely unchanged over 24 hours, your reaction issue is likely not due to inherent instability.
-
Rapid Hydrolysis: If significant hydrolysis is observed within a few hours, you may need to adjust your reaction conditions to slow it down. Consider using a weaker base, reducing the water content, or lowering the reaction temperature.
Data Summary: Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale & Key Considerations |
| pH / Base | Complex; can be rate-limiting or inhibitory | Hydrolysis can be acid-catalyzed; strong bases can retard this pathway. However, base is required for the overall conversion and to neutralize HF byproducts.[6][11] |
| Water Content | Increases rate | Water is a reactant in the hydrolysis. The THF/H₂O ratio is a critical parameter to control.[1] |
| Temperature | Increases rate | Standard kinetic effect; higher temperatures accelerate the hydrolysis. |
| Stirring Rate | Can significantly increase or decrease rate | Affects the mixing of biphasic systems (THF/aqueous base), which influences the local pH and mass transfer, thereby altering the hydrolysis profile.[11][10] |
| Reaction Vessel | Can influence rate | The shape of the vessel affects mixing efficiency.[1][7][16] Glass vessels can act as a fluoride scavenger, driving the hydrolysis equilibrium forward.[1][16] |
| Substituent Effects | Electron-withdrawing groups slow hydrolysis | The 2-ethoxycarbonylphenyl group is electron-withdrawing, generally leading to slower hydrolysis compared to electron-rich aryltrifluoroborates.[12][13] |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Synfacts, 2012(07), 0731. [Link]
-
Jayathilake, H. D., & Konermann, L. (2017). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 56(41), 12561–12565. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7540–7545. [Link]
-
Jayathilake, H. D., & Konermann, L. (2017). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(10), 2145–2148. [Link]
-
Mizoguchi, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. [Link]
-
Molander, G. A., & Traister, K. M. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 76(18), 7558–7564. [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(13), 4669–4674. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 922–930. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
Sources
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- 2. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
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- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Managing Impurities in Reactions with Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Welcome to the technical support center for Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities and troubleshooting reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the main advantages of using this compound over its corresponding boronic acid?
A1: this compound offers several key advantages over 2-ethoxycarbonylphenylboronic acid, primarily centered on stability and ease of handling.[1][2][3] Organotrifluoroborates are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without significant decomposition.[3][4] This contrasts with many boronic acids, which can be prone to dehydration to form cyclic anhydrides (boroxines) and are more susceptible to protodeboronation, especially under harsh conditions.[1] The enhanced stability of the trifluoroborate salt leads to more consistent stoichiometry and reactivity in cross-coupling reactions.[1]
Q2: Is this compound the active species in Suzuki-Miyaura coupling reactions?
A2: No, it is generally accepted that this compound is a stable precursor, or "pro-nucleophile," that hydrolyzes in situ to the corresponding boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction.[2][5][6][7] This boronic acid is the actual active species that participates in the transmetalation step with the palladium catalyst. The trifluoroborate serves as a "slow-release" reservoir for the boronic acid, which can be advantageous in minimizing side reactions.[5][6][8]
Q3: What is the expected rate of hydrolysis for this compound, and what does this imply for my reaction setup?
A3: The 2-ethoxycarbonylphenyl substituent is electron-withdrawing. Aryltrifluoroborates with electron-withdrawing groups are known to hydrolyze very slowly under basic Suzuki-Miyaura conditions.[6][8][9] This "very slow" release of the boronic acid means that transmetalation may proceed via a direct mechanism from the trifluoroborate or that the reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.[8] The slow hydrolysis minimizes the accumulation of the boronic acid in the reaction mixture, which in turn reduces the likelihood of side reactions like protodeboronation and oxidative homocoupling.[5][6][8]
Q4: What are the most common impurities I should be aware of when using this reagent?
A4: The most common impurities can be categorized into two classes:
-
Reagent-derived impurities: These may include residual starting materials from the synthesis of the trifluoroborate, such as the corresponding boronic acid or boronic ester (e.g., pinacol ester).[10] Inorganic salts like potassium bifluoride (KHF₂) may also be present.
-
Reaction-derived impurities (side products): The primary side products in a Suzuki-Miyaura coupling are typically the protodeboronated starting material (ethyl benzoate) and the homocoupling product (diethyl biphenyl-2,2'-dicarboxylate).[6][8]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during reactions with this compound.
Problem 1: Low or No Conversion to the Desired Cross-Coupling Product
Possible Cause 1: Inefficient Hydrolysis to the Active Boronic Acid
-
Explanation: As an electron-poor aryltrifluoroborate, the hydrolysis of this compound is inherently slow.[6][8][9] Insufficient water, inadequate base, or low temperature can hinder the formation of the active boronic acid, stalling the catalytic cycle. The physical properties of the reaction medium, such as phase-splitting of solvents induced by the base, can also profoundly impact the hydrolysis rate.[6][8][9]
-
Troubleshooting Steps:
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100 °C) can significantly accelerate the slow hydrolysis step.
-
Optimize Base and Solvent System: Ensure a sufficient amount of a suitable base (e.g., Cs₂CO₃, K₃PO₄) is used.[11] The choice of solvent is critical; aqueous THF is a common and effective system.[12][13] The ratio of organic solvent to water should be optimized to ensure both substrate solubility and an adequate rate of hydrolysis.
-
Consider the Reaction Vessel: The material and shape of the reaction vessel can influence the hydrolysis profile, especially in biphasic systems.[6][8][9] Using PTFE vessels can sometimes lead to different results than glass due to interactions at the glass surface.[5] Consistency in vessel type is recommended for reproducibility.
-
Possible Cause 2: Catalyst Inactivation
-
Explanation: The palladium catalyst can be deactivated through various pathways. High concentrations of fluoride, released during the hydrolysis of the trifluoroborate, can potentially interact with the palladium center. However, studies suggest that fluoride can also play a beneficial role in the catalytic cycle.[7][13] More commonly, catalyst deactivation occurs due to impurities in the starting materials or solvents, or thermal decomposition at very high temperatures.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all starting materials, including the aryl halide, base, and solvents, are of high purity and appropriately degassed.
-
Select an Appropriate Catalyst System: For challenging couplings involving electron-poor trifluoroborates, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than older catalysts like Pd(PPh₃)₄.[4][14]
-
Degas Thoroughly: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also damage the palladium catalyst.[14] Rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Problem 2: Significant Formation of Side Products
Side Product A: Protodeboronation (Formation of Ethyl Benzoate)
-
Explanation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1][14] This side reaction is often promoted by high temperatures, strong bases, and the presence of proton sources (like excess water).[14] While this compound is more resistant to this than its corresponding boronic acid, it can still occur under forcing conditions.
-
Troubleshooting Steps:
-
Use Milder Conditions: If protodeboronation is significant, try lowering the reaction temperature or using a weaker base (e.g., K₂CO₃ instead of K₃PO₄).
-
Control Water Content: While water is necessary for hydrolysis, an excessive amount can promote protodeboronation. Optimize the solvent-to-water ratio.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
-
Side Product B: Homocoupling (Formation of Diethyl biphenyl-2,2'-dicarboxylate)
-
Explanation: Homocoupling is the palladium-catalyzed oxidative coupling of two molecules of the boronic acid.[6][8] This side reaction is often facilitated by the presence of oxygen in the reaction mixture.[14]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents are thoroughly degassed, and the reaction vessel is properly evacuated and backfilled with an inert gas.
-
Use a Pd(0) Catalyst Source: Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can sometimes be advantageous over Pd(II) sources which require an initial reduction step that can be complex.[14]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Degassed solvent (e.g., THF/Water 10:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.5 eq), and base (3.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Table 1: Troubleshooting Summary for Common Issues
| Observed Problem | Primary Side Product | Likely Cause | Recommended Action |
| Low Conversion | Unreacted Starting Materials | Incomplete hydrolysis; Catalyst inactivation | Increase temperature; Optimize base/solvent; Use a more robust catalyst system. |
| Significant Protodeboronation | Ethyl Benzoate | Harsh conditions (high temp, strong base) | Lower temperature; Use a weaker base; Minimize reaction time. |
| Significant Homocoupling | Diethyl biphenyl-2,2'-dicarboxylate | Presence of oxygen | Rigorously degas all reagents and solvents; Maintain a strict inert atmosphere. |
| Inconsistent Results | Varies | Reagent quality; Reaction setup | Use high-purity, dry reagents; Standardize reaction vessel and stirring rate. |
Section 4: Key Mechanistic Pathways and Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle with Trifluoroborate
This diagram illustrates the key steps in the reaction, highlighting the initial hydrolysis of the trifluoroborate salt.
Caption: The catalytic cycle for Suzuki-Miyaura coupling using a trifluoroborate salt.
Diagram 2: Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and solve issues of low reaction yield.
Caption: A step-by-step guide for troubleshooting low-yielding reactions.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
Batey, R. A., et al. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Organotrifluoroborate. Wikipedia. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Aggarwal, V. K., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Molander, G. A. (2006). Potassium Phenyltrifluoroborate. ResearchGate. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 13. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Catalyst Efficiency for Potassium (2-ethoxycarbonylphenyl)trifluoroborate Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. We will move beyond simple protocols to explore the underlying principles that govern catalyst efficiency, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for successful cross-coupling.
Q1: Why choose this compound over its corresponding boronic acid?
A: Potassium organotrifluoroborates offer significant practical advantages. They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This robustness simplifies handling and allows for long-term storage without degradation, eliminating the need for gloveboxes or specialized techniques for routine weighing and addition.[1] Furthermore, the tetracoordinate boron center is less susceptible to protodeboronation—a common side reaction with boronic acids—which often allows for the use of near-stoichiometric amounts of the reagent, improving the reaction's atom economy.[1][3][4]
Q2: What is the active catalytic species in the reaction, and how is it formed?
A: The active catalyst is a Palladium(0) complex.[5] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to use more stable and easily handled Pd(II) precatalysts, such as Palladium(II) acetate (Pd(OAc)₂) or [Pd₂(dba)₃].[2][6] These Pd(II) sources are reduced in situ at the start of the reaction to generate the catalytically active Pd(0) species that enters the catalytic cycle.[5] The choice of precatalyst can have a profound effect on the success of a given transformation.[6]
Q3: What is the fundamental role of the base in this coupling reaction?
A: The base is not merely an additive; it plays at least two critical roles. First, it facilitates the hydrolysis of the inert trifluoroborate salt to the corresponding boronic acid or a reactive boronate species.[7] This "activation" is essential for the subsequent transmetalation step. Second, the base participates in the transmetalation step itself, where the organic group is transferred from the boron atom to the palladium center.[8][9] The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dictate the rate of both trifluoroborate activation and transmetalation, directly impacting the overall reaction efficiency.[10][11]
Q4: How do sterically bulky, electron-rich phosphine ligands improve the reaction?
A: Ligands like RuPhos, XPhos, and SPhos have revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition, especially with less reactive electrophiles like aryl chlorides.[6] Their strong electron-donating ability increases the electron density on the palladium center, which lowers the activation energy for the oxidative addition step.[6] This combination of steric and electronic properties helps to prevent catalyst deactivation and accelerates the overall catalytic cycle, allowing for lower catalyst loadings and milder reaction temperatures.[6][12]
Part 2: Troubleshooting Guide for Sub-Optimal Reactions
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Low to No Product Yield
This is the most common issue. A systematic check of key parameters is the most effective approach to identifying the root cause.
TLC, GC-MS, or LC-MS analysis shows primarily unreacted starting materials with little or no desired product after the expected reaction time.
-
Inactive Catalyst System:
-
Causality: The Pd(0) catalyst is the engine of the reaction. If it fails to form from the Pd(II) precatalyst or is deactivated, the cycle will not turn over.[5] Oxygen is a primary culprit, as it can oxidize the active Pd(0) species and lead to the formation of palladium black (catalyst decomposition).[5] It can also cause homocoupling of the boronic acid.
-
Solution:
-
Ensure Inert Atmosphere: The most critical step is rigorous exclusion of oxygen. Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction setup.
-
Verify Reagent Quality: Use a fresh bottle of palladium precatalyst and ligand if there is any doubt about their age or storage conditions. Some highly active phosphine ligands can be sensitive to air over time.
-
-
-
Inefficient Trifluoroborate Activation:
-
Causality: The C-B bond in the trifluoroborate is part of a stable tetracoordinate anion. For transmetalation to occur, this must be converted to a more reactive tricoordinate species (boronic acid).[7] This hydrolysis requires a base and a source of water. If this step is too slow, the concentration of the active boron nucleophile will be too low for the catalytic cycle to proceed efficiently.
-
Solution:
-
Check Solvent Composition: For most applications with trifluoroborates, a biphasic solvent system containing water is essential (e.g., Toluene/H₂O 10:1, THF/H₂O 9:1).[1][11] Ensure water is present in the reaction mixture.
-
Increase Base Strength/Solubility: If using a weaker base like K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[10][11] These can accelerate the hydrolysis and subsequent transmetalation.
-
Ensure Vigorous Stirring: In a biphasic system, efficient mixing is crucial to maximize the interfacial area where the reaction occurs. Use a stir bar that provides vigorous agitation.[5]
-
-
-
Mismatched Catalyst/Ligand for the Substrate:
-
Causality: Not all ligands are created equal. An electron-poor aryl chloride requires a more electron-rich and bulky ligand (like XPhos or RuPhos) to facilitate the difficult oxidative addition step compared to a more reactive aryl bromide.[3][6]
-
Solution:
-
Consult Ligand Selection Guides: Refer to the table below to select a more appropriate ligand for your specific electrophile. For challenging couplings, a ligand screening is often a necessary step in methods development.
-
-
Caption: A workflow for troubleshooting low-yield reactions.
Issue 2: Significant Protodeboronation Side Product
Analysis shows the formation of ethoxycarbonylbenzene, indicating the trifluoroborate group has been replaced by a hydrogen atom.
-
Excessively Harsh Basic/Aqueous Conditions:
-
Causality: While water and base are required for activation, they are also the reagents for protodeboronation.[5] If the rate of protodeboronation is competitive with the rate of transmetalation, a significant amount of the nucleophile will be quenched before it can couple. This is a classic "acid-base paradox" in trifluoroborate chemistry.[7]
-
Solution:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like potassium fluoride (KF) or K₂CO₃.[5] This can slow the rate of protodeboronation relative to the productive catalytic cycle.
-
Reduce Water Content: While some water is necessary, excess water can accelerate the side reaction. Try reducing the water ratio in your solvent system (e.g., from 10:1 to 20:1 Toluene/H₂O).
-
Anhydrous Conditions (Advanced): In some cases, switching to completely anhydrous conditions with a base like KF can suppress protodeboronation. However, this may significantly slow the desired reaction and is not a universal solution for trifluoroborates.[5]
-
-
Part 3: Data-Driven Optimization
Effective troubleshooting relies on understanding how each variable impacts the reaction. The following tables summarize key parameters for optimizing your coupling reaction.
Table 1: Catalyst & Ligand Selection Guide
| Electrophile Class | Recommended Ligand(s) | Palladium Precatalyst | Rationale & Comments |
| Aryl / Heteroaryl Bromides | PPh₃, RuPhos | Pd(OAc)₂, PdCl₂(dppf) | Aryl bromides are relatively reactive. PPh₃ may suffice for simple systems, but bulky phosphines like RuPhos provide broader scope and higher efficiency.[11][13] |
| Aryl / Heteroaryl Chlorides | RuPhos, XPhos, SPhos | Pd(OAc)₂, Pd₂(dba)₃ | This is the most challenging class. The C-Cl bond is strong, requiring a highly active catalyst. Sterically bulky, electron-rich ligands are essential for efficient oxidative addition.[3][6] |
| Aryl Triflates / Tosylates | XPhos, SPhos | Pd(OAc)₂ | Similar in reactivity to bromides but can sometimes require more active catalyst systems for high yields.[6] |
| Sterically Hindered Substrates | XPhos, RuPhos | Pd(OAc)₂ | The steric bulk of these ligands facilitates coupling at crowded positions by promoting the formation of reactive monoligated palladium species.[6] |
Table 2: Reaction Condition Optimization Parameters
| Parameter | Variable | Starting Point | Effect of Variation & Expert Insight |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ (3.0 equiv.) | Cs₂CO₃ is more soluble and generally more effective for difficult couplings. K₃PO₄ is stronger and can be beneficial but also increases the risk of protodeboronation and ester hydrolysis.[1][10] |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | Toluene/H₂O (10:1) | The organic solvent choice can affect substrate solubility and reaction rate. Toluene is a robust, high-boiling solvent. THF is often used for lower temperature reactions.[1][11][14] |
| Temperature | 60 - 110 °C | 80 °C | Higher temperatures accelerate all steps of the catalytic cycle. For unreactive aryl chlorides, temperatures of 100-110 °C may be necessary. Monitor for thermal decomposition of sensitive substrates.[1][2] |
| Catalyst Loading | 1 - 5 mol % | 2 mol % Pd, 4 mol % Ligand | For routine couplings, 1-2 mol % is often sufficient. For challenging substrates or to accelerate the reaction, increasing the loading to 3-5 mol % can be effective.[3][13] |
Part 4: Optimized General Protocol
This protocol serves as a validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl chloride.
Experimental Protocol: Coupling with 4-Chloroacetophenone
-
Reagent Preparation:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloroacetophenone (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and finely powdered potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[1]
-
-
Inerting the System:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under vacuum and backfill with Argon. Repeat this cycle a total of three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition and Degassing:
-
Catalyst Preparation and Addition:
-
Reaction Execution:
-
Seal the Schlenk tube tightly.
-
Place the tube in a preheated oil bath at 80 °C and stir vigorously.[1]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura catalytic cycle with trifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Technical Support Center: Reactions Involving Potassium Trifluoroborate Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium trifluoroborate (R-BF₃K) salts. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges and advantages of employing these versatile reagents in your synthetic endeavors. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your reaction work-ups.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and behavior of potassium trifluoroborate salts.
Q1: My potassium trifluoroborate salt won't dissolve in my reaction solvent. What should I do?
A1: This is a common observation. Potassium trifluoroborate salts exhibit poor solubility in many common non-polar organic solvents.[1] Their solubility is generally limited to more polar solvents such as methanol, acetonitrile, DMF, acetone, and water.[1][2][3] For reactions requiring non-polar solvents, a biphasic system (e.g., toluene/water or THF/water) is often employed.[4][5] The base used in the reaction, such as potassium carbonate, also often requires an aqueous phase for solubility. The reaction then proceeds at the interface of the two layers, facilitated by a phase-transfer catalyst in some cases, or with vigorous stirring to ensure adequate mixing.
Q2: Are potassium trifluoroborate salts stable to air and moisture?
A2: Yes, one of the significant advantages of potassium trifluoroborate salts is their stability. Most are crystalline solids that are stable to both air and moisture and can be stored for extended periods at room temperature without special precautions.[2][6][7] This makes them easier to handle and weigh compared to their often hygroscopic and unstable boronic acid counterparts.[8][9]
Q3: Do I need to use a base in my Suzuki-Miyaura cross-coupling reaction with a potassium trifluoroborate salt?
A3: Absolutely. A base is crucial for the Suzuki-Miyaura reaction to proceed. The currently accepted mechanism involves the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the catalytic cycle.[10] The base plays a key role in activating the boronic acid for transmetalation to the palladium catalyst.[10] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][11]
Q4: What are the main byproducts I should expect in my reaction mixture?
A4: The byproducts in a Suzuki-Miyaura reaction using potassium trifluoroborate salts are generally inorganic and relatively benign.[4] You can expect to find inorganic boron species, potassium fluoride (KF), and the salt of the base you used (e.g., potassium bicarbonate if you used K₂CO₃). These are typically removed during an aqueous work-up.[4]
Troubleshooting Guide: Common Work-Up Issues
This section provides a structured approach to resolving common problems encountered during the work-up of reactions involving potassium trifluoroborate salts.
Problem 1: Difficulty in Separating the Organic Product from the Aqueous Layer
Symptoms:
-
Formation of an emulsion during aqueous extraction.
-
Precipitation of a solid at the interface of the organic and aqueous layers.
-
Low recovery of the desired product in the organic phase.
Causality and Solutions:
The poor solubility of some potassium trifluoroborate salts and their hydrolysis byproducts in common organic solvents can lead to these issues.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | Unreacted potassium trifluoroborate salt, being a salt, will partition into the aqueous phase or precipitate at the interface. | Ensure the reaction has gone to completion using TLC or LC-MS. If incomplete, consider extending the reaction time or increasing the temperature. |
| Precipitation of Boronic Acid | The boronic acid intermediate, formed from the hydrolysis of the trifluoroborate, may have limited solubility in both the organic and aqueous phases, causing it to precipitate. | Acidifying the aqueous layer (e.g., with 1M HCl) can sometimes help to dissolve the boronic acid. Alternatively, adding a co-solvent like THF or isopropanol to the work-up can improve solubility. |
| Emulsion Formation | The presence of both organic and aqueous phases with inorganic salts can lead to the formation of stable emulsions, especially with vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous phase. Let the mixture stand for a period to allow for separation. Gentle swirling instead of vigorous shaking can also help. |
Problem 2: Contamination of the Final Product with Boron-Containing Impurities
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of boron-containing species in the purified product.
-
The isolated product is a sticky oil or an impure solid.
Causality and Solutions:
Residual boronic acids or their anhydrides (boroxines) can be difficult to remove due to their varying polarities.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Aqueous Washes | Boronic acids and their byproducts have some solubility in organic solvents and may not be completely removed by a single aqueous wash. | Perform multiple washes with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃ solution) to convert the boronic acid to its more water-soluble boronate salt. Follow with a brine wash to remove residual water from the organic layer. |
| Boronic Acid Adsorption on Silica Gel | Boronic acids can streak or be difficult to separate from the desired product on silica gel chromatography due to their acidic nature and interaction with the silica surface. | A common technique is to add a small amount of a polar solvent like methanol to the eluent system during column chromatography to help elute the boron impurities. Alternatively, a pre-column "plug" of basic alumina or silica treated with triethylamine can be used to trap the acidic boron species. |
| Formation of Boroxines | Boronic acids can dehydrate to form cyclic trimers called boroxines, which are less polar and can co-elute with the product. | After the initial aqueous work-up, dissolving the crude product in a solvent and washing again with a base can help to hydrolyze the boroxines back to the more easily removed boronic acids. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common work-up procedures.
Standard Aqueous Work-up Protocol
This procedure is suitable for most Suzuki-Miyaura reactions where the product is soluble in a water-immiscible organic solvent.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[11]
-
Separate the layers.
-
Wash the organic layer sequentially with:
-
Water
-
1M NaOH or K₂CO₃ solution (to remove residual boronic acid)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][11]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Work-up for Water-Soluble Products
If your product has significant water solubility, a standard extractive work-up may not be efficient.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Add a minimal amount of water to dissolve the inorganic salts.
-
Extract the aqueous layer multiple times with a more polar organic solvent in which your product is soluble (e.g., ethyl acetate, n-butanol).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate to yield the crude product.
-
Purification may require specialized techniques such as reverse-phase chromatography.
Visualization of Work-up Logic
The following diagram illustrates a decision-making workflow for selecting an appropriate work-up strategy.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 9. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"effect of temperature on the stability and reactivity of Potassium (2-ethoxycarbonylphenyl)trifluoroborate"
Welcome to the technical support center for Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the handling, stability, and reactivity of this versatile reagent, with a specific focus on the effects of temperature.
As a stable, crystalline solid, this compound offers significant advantages over its corresponding boronic acid, primarily in its enhanced stability to air and moisture, allowing for easier storage and handling.[1][2][3] However, its successful application, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is critically dependent on understanding its temperature-dependent behavior. This guide is structured to address the common challenges and questions that arise during its use in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, like most potassium organotrifluoroborates, is a crystalline solid that is stable to air and moisture.[4][5] This allows for indefinite storage at room temperature in a tightly sealed container without the need for special inert atmosphere techniques.[1][3] For optimal long-term stability, it is recommended to store it in a cool, dry place.
Q2: What is the expected thermal stability of this compound? Is it prone to decomposition at elevated temperatures?
Q3: How does temperature affect the reactivity of this compound in Suzuki-Miyaura reactions?
A3: Temperature is a critical parameter in Suzuki-Miyaura reactions. Elevated temperatures (typically 80-110 °C) are often required to drive the catalytic cycle efficiently.[6][7] Temperature influences several key steps:
-
Hydrolysis: The conversion of the trifluoroborate to the active boronic acid species is temperature-dependent.[3][8]
-
Catalyst Activity: The rates of oxidative addition, transmetalation, and reductive elimination in the palladium catalytic cycle are all accelerated at higher temperatures.
-
Solubility: The solubility of the trifluoroborate salt and other reagents increases with temperature, which can be crucial for reaction kinetics.
However, excessively high temperatures can lead to degradation of the catalyst, substrates, or products, and may promote undesirable side reactions. For some substrates, lowering the reaction temperature to around 85°C has been shown to improve yields.[2]
Q4: Is the ethoxycarbonyl group stable under typical Suzuki-Miyaura reaction conditions?
A4: The ethoxycarbonyl (ester) group is generally well-tolerated under the basic conditions of Suzuki-Miyaura reactions that utilize carbonate bases.[1][7] However, the stability can be compromised by excessively high temperatures or the use of stronger bases (e.g., hydroxides) over prolonged reaction times, which could lead to hydrolysis of the ester. Careful monitoring of the reaction is advised.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with this compound, with a focus on temperature-related effects.
Q1: My Suzuki-Miyaura reaction is not proceeding to completion, or the yield is very low. What are the potential temperature-related causes?
A1: Low conversion or yield in a Suzuki-Miyaura coupling can be attributed to several temperature-related factors.
-
Probable Cause 1: Insufficient Temperature. The reaction temperature may be too low for one or more steps in the catalytic cycle to proceed at an adequate rate. This is particularly relevant for less reactive coupling partners (e.g., aryl chlorides).
-
Solution: Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 90 °C, then to 100 °C) and monitor the reaction progress by TLC or GC/LC-MS. Ensure the solvent system is appropriate for the chosen temperature (i.e., has a high enough boiling point).
-
-
Probable Cause 2: Inefficient Hydrolysis. The conversion of the trifluoroborate to the corresponding boronic acid is a prerequisite for transmetalation.[3] This hydrolysis rate is influenced by temperature, base, and solvent composition. If the hydrolysis is too slow, the concentration of the active boron species will be too low.
-
Solution: Increasing the temperature can enhance the rate of hydrolysis. Alternatively, adjusting the water content in the solvent system (e.g., from 10:1 toluene/water to 5:1) can also facilitate this step.
-
-
Probable Cause 3: Catalyst Decomposition. Palladium catalysts, especially when not supported by robust ligands, can decompose at high temperatures over long reaction times, leading to the formation of inactive palladium black.
-
Solution: If you suspect catalyst decomposition (often visible as a black precipitate), consider using a more thermally stable ligand or a pre-catalyst. Alternatively, try running the reaction at a slightly lower temperature for a longer duration. For some systems, lowering the temperature from 100 °C to 85 °C has been shown to be beneficial.[2]
-
Q2: I am observing significant amounts of protodeboronation (replacement of the boronate group with a hydrogen). How can I mitigate this side reaction?
A2: Protodeboronation is a common side reaction for organoboron reagents. While potassium trifluoroborates are generally more resistant to this than boronic acids, it can still occur under forcing reaction conditions.[4]
-
Probable Cause 1: Excessive Temperature and/or Reaction Time. High temperatures can accelerate the rate of protodeboronation, especially in the presence of water and base.
-
Solution: Try to find the minimum temperature required for efficient coupling. Run a temperature screen to identify the optimal balance between the rate of the desired reaction and the rate of protodeboronation. Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Probable Cause 2: "Fast Release" of Boronic Acid. If the hydrolysis of the trifluoroborate is too rapid, a high concentration of the more susceptible boronic acid can build up in the reaction mixture, increasing the likelihood of protodeboronation before it can engage in the catalytic cycle.[3]
Q3: My reaction is producing a significant amount of homocoupling product (biaryl of the starting aryl halide). What is the cause and how can I prevent it?
A3: Homocoupling is often a sign of issues with the catalyst or reaction conditions.
-
Probable Cause: Catalyst Oxidation/Decomposition. At elevated temperatures, oxidative processes can become more prevalent, leading to side reactions.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a more robust ligand that protects the palladium center can help. Running the reaction at the lowest effective temperature can also disfavor these side reactions.
-
Logical Flow for Troubleshooting Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Part 3: Experimental Protocols & Data
This section provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction and a table summarizing typical reaction parameters found in the literature for related compounds.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water, typically in a 5:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%) and ligand (e.g., RuPhos or SPhos, 2–10 mol%).
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 85-100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Typical Suzuki-Miyaura Reaction Parameters for Potassium Organotrifluoroborates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference(s) |
| Pd(OAc)₂ (1-5) | RuPhos (2-10) | K₂CO₃ (3.0) | Toluene/H₂O | 85-100 | [1][6][7] |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2.0) | Ethanol | 85 | [4] |
| PdCl₂(dppf) (2-9) | — | Cs₂CO₃ (3.0) | THF/H₂O | 65-90 | [10] |
| Pd(OAc)₂ (0.5) | — | K₂CO₃ (3.0) | Methanol or H₂O | 65 - reflux | [11] |
Note: This table summarizes conditions used for a variety of potassium organotrifluoroborates and serves as a starting point for optimization.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Fleury-Brégeot, N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Medicinal Chemistry Letters, 3(1), 53-57. [Link]
-
Coombs, J. R., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(27), 11221–11232. [Link]
-
Saleh, N., et al. (2012). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 18(44), 13974-13981. [Link]
-
Saleh, N., et al. (2012). Representation of rate constants for the hydrolysis of potassium salts of phenyltrifluoroborate... ResearchGate. [Link]
-
Gevorgyan, V., et al. (2006). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, (1), 89-91. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(21), 8364–8369. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 75(13), 4493–4503. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from Potassium (2-ethoxycarbonylphenyl)trifluoroborate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for reaction products derived from Potassium (2-ethoxycarbonylphenyl)trifluoroborate. As a stable, crystalline, and easy-to-handle precursor to its corresponding boronic acid, this reagent is invaluable, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, the unique chemistry of organotrifluoroborates presents specific challenges in downstream processing. This document is structured to address these challenges directly, moving from common high-level questions to specific troubleshooting scenarios and detailed experimental protocols.
The core principle of using this compound relies on its in situ hydrolysis to the active boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction.[4][5][6] This "slow-release" strategy is advantageous as it maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions like homocoupling and protodeboronation.[4][6][7] Consequently, a successful purification strategy must effectively separate the desired biaryl product from unreacted starting materials, palladium catalyst residues, inorganic salts, and, most critically, various boron-containing byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the purification of products from reactions involving this compound.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The impurity profile can be complex but typically falls into several categories. Understanding these is the first step to designing a robust purification scheme. The most common impurities include unreacted starting materials, catalyst-derived substances, and byproducts from side reactions.[8][9]
| Impurity Category | Specific Examples | Recommended Primary Removal Method |
| Boron-Containing Species | Unreacted trifluoroborate, 2-ethoxycarbonylphenylboronic acid, Boric acid (B(OH)₃) | Basic aqueous wash, Scavenger resin, Co-evaporation with methanol[10][11][12][13] |
| Starting Materials | Unreacted aryl/vinyl halide or triflate | Column chromatography, Recrystallization |
| Catalyst Residues | Palladium black, Soluble Pd complexes, Phosphine ligands/oxides | Filtration through Celite®, Column chromatography, Charcoal treatment |
| Reaction Byproducts | Homocoupled products (biaryl from boronic acid or aryl halide), Protodeboronation product (ethyl benzoate) | Column chromatography, Recrystallization[8][9] |
| Inorganic Salts | Reaction base (e.g., K₂CO₃, Cs₂CO₃), Potassium fluoride (from trifluoroborate) | Aqueous workup/extraction[14] |
Q2: My reaction mixture is black/dark grey. What is this and how do I remove it?
A2: A black or dark grey precipitate is almost always "palladium black," which consists of agglomerated, insoluble Pd(0) particles.[15] This forms when the palladium catalyst falls out of the catalytic cycle and aggregates. While it appears concerning, it is often easily removed. The most effective method is to dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® or diatomaceous earth.[16] The fine pores of the Celite® trap the particulate palladium, yielding a much cleaner filtrate for subsequent workup.
Q3: Why is removing boron-containing byproducts so challenging?
A3: Boron-containing species, particularly the boronic acid formed from the hydrolysis of the trifluoroborate salt and boric acid, are notoriously difficult to remove for two main reasons. First, they are often quite polar and can have solubilities in organic solvents that are similar to polar products, leading to co-elution during column chromatography.[17][18] Second, boronic acids are weak Lewis acids.[19] In neutral or acidic conditions, they are un-dissociated and can partition into the organic phase during an extraction.[17] The key is to exploit their acidic nature by performing an extraction with a basic aqueous solution (pH > 10), which converts them into water-soluble boronate salts that are easily washed away.[11][12]
Q4: Is recrystallization a viable purification method for my product?
A4: Absolutely. Recrystallization is a highly effective and scalable purification technique, provided your product is a solid with good crystallinity.[20] It is particularly adept at removing trace impurities that are difficult to separate by chromatography. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. Common solvent systems for biaryl products include hexanes/ethyl acetate, hexanes/methanol, or ethanol/water.[16][18] A successful recrystallization can often provide material of very high purity.
Q5: When should I consider using a scavenger resin?
A5: Scavenger resins are an excellent choice for late-stage purification when very high purity is required, such as for pharmaceutical applications where potential genotoxic impurities like arylboronic acids must be controlled to ppm levels.[10] You should consider a scavenger resin, such as one functionalized with N-methylglucamine (a diol), under the following circumstances:
-
After standard purification (chromatography, extraction), trace amounts of boronic acid are still detected.
-
Your product is sensitive to the basic conditions required for an extractive workup.
-
You are working on a small scale where column chromatography might lead to significant product loss.
The process involves stirring the crude product solution with the resin, which selectively binds the boron impurity, followed by simple filtration to remove the resin.[21][22]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification workflow.
Problem 1: My product is contaminated with a polar impurity that co-elutes on silica gel. NMR suggests it's the corresponding boronic acid.
-
Causality: 2-ethoxycarbonylphenylboronic acid is polar and can exhibit "tailing" or smearing on silica gel, causing it to overlap with desired products of similar polarity.[23] Standard eluents like hexanes/ethyl acetate may not provide sufficient resolution.
-
Solution 1 (Chemical): Before chromatography, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and perform a rigorous wash with a 1-2 M aqueous solution of NaOH or K₂CO₃.[11][12] This deprotonates the acidic boronic acid, pulling it into the aqueous layer as a boronate salt. Afterward, wash with water and brine, dry the organic layer, and then proceed with chromatography. This single step often removes the vast majority of the problematic impurity.
-
Solution 2 (Chromatographic): If basic washing is not an option due to product instability, modify the chromatographic conditions. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve the peak shape of basic compounds, while a trace of acetic acid can help with acidic compounds, though this is less common for removing boronic acids.[23] Alternatively, switching the stationary phase to neutral alumina can sometimes provide different selectivity compared to silica gel.[23]
Problem 2: After aqueous workup and filtration, my organic layer is still light brown/yellow, indicating residual palladium.
-
Causality: While Celite® filtration removes insoluble palladium black, some soluble palladium complexes or nanoparticles may remain in the organic phase.
-
Solution 1 (Adsorption): Treat the organic solution with activated charcoal. Add a small amount of charcoal (e.g., 5-10 wt% relative to the crude product), stir for 15-30 minutes at room temperature, and then filter through a fresh pad of Celite® to remove the charcoal and the adsorbed palladium. Be aware that charcoal can sometimes adsorb the desired product as well, so monitor with TLC.
-
Solution 2 (Precipitation): In some cases, concentrating the solution and redissolving it in a different solvent can cause the palladium to precipitate, after which it can be filtered off.
Problem 3: My NMR spectrum shows unreacted this compound starting material.
-
Causality: This indicates an incomplete reaction. Potassium trifluoroborate salts are highly polar and ionic.[2]
-
Solution: This impurity is typically very easy to remove. Due to its salt-like nature, it is highly soluble in water and virtually insoluble in most common organic solvents used for extraction and chromatography (e.g., ethyl acetate, DCM, hexanes). A simple aqueous workup will almost always remove it completely into the aqueous layer.[14] If it persists, it suggests an issue with the workup procedure, such as insufficient mixing or using an organic solvent in which the salt has some solubility.
Problem 4: I'm seeing a significant amount of the protodeboronated side-product (ethyl benzoate).
-
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[10] This side reaction can be promoted by acidic or strongly basic conditions, elevated temperatures, and the presence of water, especially if the cross-coupling is sluggish.[4][10]
-
Solution: This is a reaction optimization issue rather than a purification one. However, from a purification standpoint, ethyl benzoate is typically much less polar than the desired biaryl product. It can usually be separated easily by standard silica gel column chromatography, often eluting with a low-polarity solvent system (e.g., hexanes/ethyl acetate).[24] To prevent its formation in future reactions, ensure thorough degassing of solvents, use fresh, high-quality catalyst and base, and avoid unnecessarily long reaction times or excessive temperatures.
Section 3: Visualized Workflows & Protocols
General Purification Strategy
The following diagram outlines a general decision-making workflow for purifying the products of Suzuki-Miyaura reactions using this compound.
Caption: Decision tree for purification strategy.
Standard Purification Protocols
Protocol 1: General Aqueous Workup and Palladium Removal
This protocol is the essential first step to remove inorganic salts, catalyst residues, and the majority of water-soluble impurities.
-
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq) or 1 M NaOH (aq) (see Protocol 2 for specific use)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Celite® or diatomaceous earth
-
Separatory funnel, Erlenmeyer flask, filtration apparatus
-
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 10-20 volumes of EtOAc or DCM.
-
Set up a small plug of Celite® in a Büchner or fritted glass funnel and wet it with the chosen organic solvent.
-
Filter the diluted reaction mixture through the Celite® plug to remove insoluble palladium black. Wash the reaction flask and the Celite® pad with additional solvent to ensure complete transfer.[16]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to neutralize and remove the inorganic base).
-
Water.
-
Saturated NaHCO₃ or 1 M NaOH (if boronic acid removal is the primary goal).
-
Brine (to break up emulsions and begin the drying process).
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, which is now ready for chromatography or recrystallization.
-
Protocol 2: Targeted Removal of Boronic Acid Byproducts
This protocol details three effective methods for specifically removing 2-ethoxycarbonylphenylboronic acid and other related impurities.
Caption: Workflow for removing boron-based impurities.
-
Method A: Basic Liquid-Liquid Extraction
-
Following Protocol 1, after filtering through Celite®, transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH (aq) and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the aqueous (bottom) layer.
-
Repeat the wash with 1 M NaOH (aq) one more time to ensure complete removal.
-
Proceed with a water and then brine wash as described in Protocol 1 to remove residual base.[12]
-
-
Method B: Scavenger Resin [21]
-
Dissolve the crude product in a suitable anhydrous solvent (e.g., THF, DCM) at a concentration of 50-100 mg/mL.
-
Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol, Amberlite IRA743) to the solution. Use 3-5 equivalents of resin relative to the estimated amount of boron impurity.
-
Stir the slurry at room temperature for 2 to 16 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.
-
Once the removal is complete, filter off the resin and wash it with a small amount of fresh solvent.
-
Combine the filtrates and concentrate in vacuo.
-
-
Method C: Volatilization of Boric Acid [13]
-
After the aqueous workup, concentrate the crude product on a rotary evaporator.
-
Add a volume of methanol (MeOH) sufficient to dissolve the residue.
-
Concentrate the mixture to dryness again on the rotary evaporator. The methanol reacts with boric acid to form volatile trimethyl borate, B(OMe)₃, which is removed with the solvent.
-
Repeat this process of dissolving in methanol and concentrating 2-3 more times to ensure complete removal.[11]
-
By understanding the nature of the likely impurities and applying these targeted troubleshooting and purification protocols, researchers can effectively and efficiently isolate high-purity products from reactions involving this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
- Benchchem. (n.d.). Removal of boron-containing byproducts from reactions.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Lloyd-Jones, G. C., & Norman, N. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research.
- Benchchem. (n.d.). Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts.
- Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
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- Manley, D. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1).
- Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids.
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- Evans, D. (n.d.). Workup Tricks: Reagents.
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Validation & Comparative
The Two Faces of Boron: A Comparative Guide to Potassium Aryltrifluoroborates and Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the nuanced landscape of carbon-carbon bond formation, the choice of organoboron reagent is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy. This guide offers an in-depth, objective comparison of two prominent classes of reagents in the Suzuki-Miyaura cross-coupling reaction: potassium aryltrifluoroborates and boronate esters. By delving into their synthesis, stability, reactivity, and practical handling, supported by experimental data, this document aims to equip the modern chemist with the insights needed to make informed decisions at the bench.
The Suzuki-Miyaura reaction has become an indispensable tool in the synthetic chemist's arsenal, prized for its functional group tolerance and the low toxicity of its boron-based reagents.[1] At the heart of this powerful transformation lies the organoboron coupling partner. While boronic acids have been the traditional workhorses, their inherent instability has paved the way for more robust alternatives. Among these, potassium aryltrifluoroborates and boronate esters have emerged as leading contenders, each presenting a unique set of advantages and disadvantages.
At a Glance: The Stability vs. Reactivity Paradigm
The fundamental difference between potassium aryltrifluoroborates and boronate esters can be distilled down to a classic chemical trade-off: stability versus reactivity.
| Feature | Potassium Aryltrifluoroborates | Boronate Esters (e.g., Pinacol Esters) |
| Stability | High; often crystalline, air- and moisture-stable solids with a long shelf-life.[2][3] | High; generally stable, crystalline solids that are amenable to chromatographic purification.[4][5] |
| Handling | Easy to handle and weigh accurately.[6] | Easy to handle and purify.[4] |
| Reactivity | Generally more reactive than boronate esters, often leading to higher yields and faster reaction times.[7][8] | Generally less reactive than the corresponding boronic acids/trifluoroborates.[8][9] |
| Mechanism | Believed to hydrolyze in situ to the highly reactive boronic acid for transmetalation.[10] | Can transmetalate directly, although in situ hydrolysis to the boronic acid is also a proposed pathway.[1][11] |
| Synthesis | Typically prepared from boronic acids or esters using KHF₂.[7][12] | Commonly synthesized via Miyaura borylation or from organometallic reagents and borate esters.[8][13] |
| Purity | Often precipitate upon formation, allowing for simple filtration and high purity.[7] | Can be purified by standard techniques like column chromatography.[4] |
Delving Deeper: A Head-to-Head Comparison
Synthesis and Accessibility
Potassium Aryltrifluoroborates: A significant advantage of potassium aryltrifluoroborates is their straightforward synthesis from readily available precursors. The most common method involves the treatment of a boronic acid or a boronate ester with potassium hydrogen difluoride (KHF₂).[7][12] This conversion is often high-yielding and results in a crystalline solid that can be easily isolated by filtration.[7] One-pot syntheses from aryl halides or even arenes via iridium-catalyzed borylation have also been developed, further enhancing their accessibility.[12][14]
Boronate Esters: Boronate esters, particularly pinacol esters, are also widely accessible. A cornerstone of their synthesis is the Miyaura borylation, a palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron.[8] This method is lauded for its excellent functional group tolerance.[8] Alternatively, they can be prepared from organolithium or Grignard reagents with subsequent esterification.[13]
The Stability Advantage: A Practical Consideration
The superior stability of both potassium aryltrifluoroborates and boronate esters over their parent boronic acids is a key driver for their widespread adoption. Boronic acids are notoriously prone to decomposition pathways such as protodeboronation and oxidation, which can lead to inconsistent results and a limited shelf life.[4][9]
Potassium aryltrifluoroborates are tetracoordinate boron species, a structural feature that imparts remarkable stability.[15] The strong boron-fluorine bonds protect the carbon-boron bond from facile cleavage.[15] This makes them bench-stable solids that can be stored for extended periods without significant degradation, a crucial factor for reproducibility in complex, multi-step syntheses.[2][16]
Boronate esters , especially the commonly used pinacol esters, are also significantly more stable than their corresponding boronic acids.[4] They are often crystalline solids that are easy to handle, weigh, and can be purified using standard chromatographic techniques, which is a challenge for many boronic acids.[4][17]
Reactivity in Cross-Coupling: Unpacking the Nuances
While stability is a significant practical advantage, the ultimate measure of these reagents is their performance in the cross-coupling reaction.
Potassium Aryltrifluoroborates: In many instances, potassium aryltrifluoroborates exhibit higher reactivity compared to boronate esters.[7] This enhanced reactivity is often attributed to their in situ hydrolysis under the basic reaction conditions to form the corresponding boronic acid, which is a highly active species in the transmetalation step of the catalytic cycle.[10] This can translate to faster reaction times and higher yields, particularly for challenging substrates.[2][7] For example, studies have shown that in certain systems, trifluoroborate salts were more reactive than the corresponding boronic acids under identical conditions.[7]
Boronate Esters: Boronate esters are generally considered to be less reactive than boronic acids.[8] The electron-donating nature of the oxygen atoms in the ester group reduces the Lewis acidity of the boron center, which can slow down the transmetalation step.[8] However, recent mechanistic studies have provided compelling evidence that boronate esters can undergo direct transmetalation without prior hydrolysis.[1][11] Furthermore, the specific type of boronate ester can have a significant impact on the reaction rate, with some esters showing reactivity that surpasses that of the corresponding boronic acid.[1][18] The choice of base and reaction conditions can be crucial for activating boronate esters for efficient cross-coupling.[1]
Experimental Section: Protocols and Workflows
Synthesis of a Potassium Aryltrifluoroborate
This protocol describes the general conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate.
Procedure:
-
Dissolve the arylboronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.
-
To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash with acetone.
-
Wash the collected solid with diethyl ether.
-
Dry the solid under high vacuum to afford the potassium aryltrifluoroborate.[2]
Synthesis of an Aryl Boronate Ester via Miyaura Borylation
This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl halide.
Procedure:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent, such as dioxane.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the aryl boronate ester.[8]
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the cross-coupling of an organoboron reagent with an aryl halide.
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the potassium aryltrifluoroborate (1.2 equiv) or boronate ester (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like RuPhos, 2-4 mol %), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[19][20]
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or THF/water).[6][21]
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Key Structures and a Simplified Catalytic Cycle
Caption: A simplified diagram illustrating the structures of the two boron reagents and their entry into the Suzuki-Miyaura catalytic cycle.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use a potassium aryltrifluoroborate or a boronate ester in a Suzuki-Miyaura cross-coupling reaction is a strategic one that depends on the specific demands of the synthesis.
Choose potassium aryltrifluoroborates when:
-
High reactivity is paramount, and faster reaction times or higher yields are desired.
-
The corresponding boronic acid is known to be unstable or difficult to handle.
-
A highly stable, crystalline, and easy-to-handle reagent is required for a multi-step synthesis.
Choose boronate esters when:
-
The synthesis requires a reagent that can be purified by column chromatography.
-
The specific boronate ester offers advantageous solubility properties.
-
A milder, less reactive nucleophile is needed to avoid side reactions.
-
The reaction conditions are anhydrous, where direct transmetalation from the ester is preferred.
Ultimately, both classes of reagents are invaluable additions to the synthetic chemist's toolbox, offering robust and reliable alternatives to often-problematic boronic acids. By understanding the inherent properties and reactivity profiles of potassium aryltrifluoroborates and boronate esters, researchers can optimize their cross-coupling strategies and accelerate the discovery and development of new molecules.
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832–15847. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2011). Potassium Organotrifluoroborates. In Boronic Acids (pp. 95-143). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Carrow, B. P., & Hartwig, J. F. (2010). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Adonin, N. Y., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Journal of Fluorine Chemistry, 179, 138-143. [Link]
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Osakada, K., & Nishihara, Y. (2011). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 40(30), 7549–7560. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
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Semproni, M. J., et al. (2014). Direct Observation of Transmetalation from a Neutral Boronate Ester to a Pyridine(diimine) Iron Alkoxide. Organometallics, 33(11), 2731-2741. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
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SUTO, K. (2023). The Chemistry of Boronate Esters: Enabling Modern Synthesis. SCREEN Holdings Co., Ltd.[Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Wang, Y., et al. (2023). Photochemical-Promoted Cross-Coupling Reaction of Alkyl Boronate Esters with DNA-Conjugated Aryl Bromides for DNA-Encoded Library Synthesis. Bioconjugate Chemistry, 34(5), 896-902. [Link]
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Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3495–3500. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832-15847. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 806-816. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Schmidt, J., & Hoveyda, A. H. (2015). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 137(30), 9573–9576. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 806-816. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
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Bernard-Gauthier, V., et al. (2016). Reaction of [18F]fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. Journal of Fluorine Chemistry, 181, 60-67. [Link]
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The Ascendancy of Organotrifluoroborates: A Paradigm Shift in Organoboron Chemistry for Drug Discovery
In the landscape of modern drug discovery, the quest for robust, efficient, and versatile synthetic methodologies is paramount. Among the myriad of tools available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly the biaryl linkages prevalent in many pharmaceutical agents.[1] The success of this reaction is intrinsically linked to the nature of the organoboron reagent employed. While boronic acids and their ester derivatives have been the traditional workhorses, a superior class of reagents, potassium organotrifluoroborates, has emerged, offering significant advantages that address many of the challenges associated with their predecessors.[2][3] This guide provides an in-depth comparison of organotrifluoroborates against other organoboron reagents, supported by experimental insights and data, to illuminate their superior utility in the demanding context of drug discovery.
The Achilles' Heel of Traditional Organoboron Reagents
Boronic acids, while widely used, are beset by several inherent limitations. Their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, complicates accurate stoichiometric measurements and can lead to irreproducible results.[2] They are often sensitive to air and moisture, leading to decomposition and a limited shelf-life.[4] Furthermore, the purification of boronic acids can be challenging.[2] Boronic esters, while generally more stable than boronic acids, can be susceptible to hydrolysis and often require costly and difficult-to-remove diols for their preparation.[4][5] These drawbacks can hinder the efficiency and scalability of synthetic routes, critical considerations in the fast-paced environment of drug development.
Organotrifluoroborates: A Leap Forward in Stability and Handling
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2][4] This inherent stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms, rendering the C-B bond less susceptible to protodeboronation.[2][5] Consequently, organotrifluoroborates can be stored indefinitely at room temperature without special precautions, a stark contrast to their boronic acid counterparts.[4] This exceptional stability not only simplifies their handling and storage but also allows them to be carried through multi-step synthetic sequences where boronic acids or esters would necessitate protection and deprotection steps.[6]
Visualizing the Structural Differences
Caption: Equilibrium of boronic acids with boroxines and structures of other organoboron reagents.
The "Slow Release" Advantage in Cross-Coupling Reactions
A key mechanistic advantage of organotrifluoroborates in Suzuki-Miyaura cross-coupling is their role as a "slow-release" source of the corresponding boronic acid under basic reaction conditions.[7][8][9] This controlled release maintains a low steady-state concentration of the highly reactive boronic acid in the reaction mixture. This, in turn, minimizes common side reactions such as oxidative homocoupling and protodeboronation, which are often problematic when using boronic acids directly, especially with sensitive or heteroaromatic substrates.[7][10] The result is often cleaner reactions, higher yields, and simplified purification.
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the in situ generation of boronic acid from the organotrifluoroborate.
Comparative Performance in Suzuki-Miyaura Coupling
Experimental evidence consistently demonstrates the superior performance of organotrifluoroborates in various cross-coupling scenarios. For instance, in the synthesis of fluorescent nucleosides, the use of an indolyltrifluoroborate resulted in a significantly higher yield (60%) compared to the corresponding boronic acid (37%).[1] Similarly, in the synthesis of protein kinase inhibitors, switching to the trifluoroborate salt led to a notable improvement in reaction efficiency.[1]
| Reagent Type | Stability (Air/Moisture) | Handling | Purity/Stoichiometry | Common Side Reactions |
| Boronic Acids | Variable, prone to decomposition | Often difficult | Can be impure (boroxines) | Homocoupling, Protodeboronation |
| Boronic Esters | Generally good | Easier than acids | Generally pure | Hydrolysis |
| Organotrifluoroborates | Excellent, crystalline solids | Easy, free-flowing | High purity | Minimized side reactions |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration of the advantages of organotrifluoroborates, the following section details the synthesis of a key building block and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a comparative protocol using a boronic acid.
Synthesis of Potassium Phenyltrifluoroborate
This procedure outlines a common and efficient method for preparing an organotrifluoroborate from its corresponding boronic acid.[2]
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the pure potassium phenyltrifluoroborate.
Comparative Suzuki-Miyaura Cross-Coupling
The following protocols compare the use of potassium phenyltrifluoroborate and phenylboronic acid in a typical Suzuki-Miyaura reaction.
Protocol A: Using Potassium Phenyltrifluoroborate
Materials:
-
Aryl bromide (1.0 eq)
-
Potassium phenyltrifluoroborate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To a reaction vessel, add the aryl bromide, potassium phenyltrifluoroborate, cesium carbonate, palladium(II) acetate, and SPhos.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a 9:1 mixture of THF and water.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol B: Using Phenylboronic Acid
Materials:
-
Aryl bromide (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Follow steps 1-7 as described in Protocol A, substituting potassium phenyltrifluoroborate with phenylboronic acid.
Expected Observations: The reaction utilizing potassium phenyltrifluoroborate is anticipated to proceed more cleanly, with fewer byproducts (such as phenol from protodeboronation and biphenyl from homocoupling) and potentially a higher isolated yield of the desired biaryl product compared to the reaction with phenylboronic acid.
Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the performance of an organotrifluoroborate and a boronic acid in a Suzuki-Miyaura reaction.
Toxicity and Environmental Considerations
Organoboron reagents and their byproducts are generally characterized by low toxicity, making them environmentally more benign compared to other organometallic reagents like organostannanes.[4] This favorable toxicological profile is a significant advantage in the context of pharmaceutical manufacturing, where safety and environmental impact are of utmost concern.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a compelling alternative to traditional boronic acids and esters in drug discovery and development.[3] Their superior stability, ease of handling, and ability to act as a slow-release source of the active boronic acid species contribute to cleaner, more efficient, and more reproducible cross-coupling reactions.[2][7][8][9] As the demand for complex molecular architectures in drug candidates continues to grow, the adoption of robust and reliable synthetic tools is crucial. Organotrifluoroborates have proven to be such a tool, empowering medicinal chemists to construct challenging C-C bonds with greater confidence and efficiency.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. Available from: [Link]
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Review of the month: Potassium organotrifluoroborates - GalChimia. Available from: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (18), 7431–7441. Available from: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
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Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 , 48 (49), 9240-9261. Available from: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. Available from: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available from: [Link]
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Piou, T.; Neuville, L.; Darses, S. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Org. Lett.2012 , 14 (1), 314-317. Available from: [Link]
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Butters, M.; Harvey, J. N.; Jover, J.; Lennox, A. J. J.; Lloyd-Jones, G. C.; Murray, P. M. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angew. Chem. Int. Ed.2010 , 49 (30), 5156–5160. Available from: [Link]
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Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848. Available from: [Link]
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Molander, G. A.; Sandrock, D. L. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett.2007 , 9 (8), 1597–1600. Available from: [Link]
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Cherney, R. J.; et al. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. J. Org. Chem.2021 , 86 (17), 11937–11945. Available from: [Link]
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Dreher, S. D.; et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. J. Org. Chem.2008 , 73 (10), 3626–3631. Available from: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available from: [Link]
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Molander, G. A.; Ham, J. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Org. Lett.2006 , 8 (10), 2031–2034. Available from: [Link]
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Akram, M.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules2021 , 26 (4), 853. Available from: [Link]
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Aldholmi, M.; et al. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules2019 , 24 (18), 3374. Available from: [Link]
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Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2010 , 13 (6), 723-736. Available from: [Link]
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Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2007 , 9 (5), 827–830. Available from: [Link]
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Butters, M.; et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angew. Chem. Int. Ed.2010 , 49 (30), 5156-5160. Available from: [Link]
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Organoboron Compounds - Encyclopedia.pub. Available from: [Link]
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Akram, M.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. Available from: [Link]
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Butters, M.; et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010). SciSpace. Available from: [Link]
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Al-Zoubi, R. M. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules2021 , 26 (11), 3103. Available from: [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group. Available from: [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. Available from: [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Syntheses. Available from: [Link]
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Pretze, M.; et al. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega2022 , 7 (51), 48118–48128. Available from: [Link]
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Organotrifluoroborates: Expanding Organoboron Chemistry - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Products from Potassium (2-ethoxycarbonylphenyl)trifluoroborate Reactions
For researchers, scientists, and professionals in drug development, the structural integrity of a synthesized molecule is paramount. Potassium (2-ethoxycarbonylphenyl)trifluoroborate has emerged as a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its stability and ease of handling offer significant advantages over traditional boronic acids.[1][2] However, the ultimate success of any synthesis hinges on the rigorous and unambiguous validation of the final product's structure.
This guide provides an in-depth, technical comparison of the primary analytical methodologies used to confirm the structure of products derived from reactions involving this compound. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting a framework for creating a self-validating system of protocols.
The Advantage of Potassium Aryltrifluoroborates: Stability Leading to Reliability
Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts significantly greater stability compared to their trigonal boronic acid counterparts.[1][3] Many boronic acids are susceptible to protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond.[1][2] This inherent instability can lead to inconsistent yields and the need for carefully controlled storage conditions. This compound, as a crystalline, air- and moisture-stable solid, mitigates these issues, offering more reliable and reproducible outcomes in reactions like the Suzuki-Miyaura cross-coupling.[1][4][5]
A Case Study: Suzuki-Miyaura Cross-Coupling
To illustrate the validation process, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole to yield ethyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Reaction Scheme:
The core challenge is to unequivocally confirm the formation of the desired biphenyl product and rule out side products or unreacted starting materials.
A Multi-Modal Approach to Structural Validation
No single technique provides a complete structural picture. A robust validation strategy employs a combination of spectroscopic and analytical methods, each offering a unique piece of the puzzle. The workflow for this process is outlined below.
Caption: Workflow for structural validation of cross-coupling products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For products derived from this compound, a suite of NMR experiments is essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In our case study, we would expect to see distinct signals for the aromatic protons on both phenyl rings, as well as the characteristic ethyl ester signals (a quartet and a triplet). The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern of the biphenyl product.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The appearance of the expected number of aromatic and carbonyl carbon signals provides strong evidence for the formation of the desired product.
-
¹⁹F NMR: This is particularly useful for tracking the consumption of the starting material. This compound will exhibit a characteristic signal in the ¹⁹F NMR spectrum.[6] The disappearance of this signal in the purified product confirms the cleavage of the C-B bond and the successful transfer of the aryl group.
-
¹¹B NMR: While the boron moiety is absent in the final product, ¹¹B NMR is invaluable for characterizing the starting trifluoroborate salt. Boron has two NMR-active nuclei, with ¹¹B being the more commonly used due to its higher natural abundance and sensitivity.[7][8] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom, allowing for confirmation of the tetracoordinate trifluoroborate structure.[7]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.
-
¹⁹F and ¹¹B NMR Acquisition (for starting material): If characterizing the starting material, use appropriate probes and acquisition parameters for these nuclei.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for structural validation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy (typically within 5 ppm).[9]
For our example product, ethyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate (C₁₆H₁₆O₃), the expected exact mass would be calculated. The experimental HRMS data should match this value, confirming the molecular formula. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these types of molecules.[9]
Data Comparison: Expected vs. Observed for the Case Study Product
| Analytical Technique | Expected Data for Ethyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate | Purpose of Data |
| ¹H NMR (400 MHz, CDCl₃) | Signals for 8 aromatic protons, a quartet for -OCH₂CH₃, a triplet for -OCH₂CH₃, and a singlet for -OCH₃. | Confirms proton environment and connectivity. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for ~14 unique carbons (some may overlap), including a carbonyl carbon (~168 ppm). | Confirms the carbon skeleton. |
| HRMS (ESI) | Calculated [M+H]⁺: 257.1172 | Confirms molecular weight and elemental composition. |
Single Crystal X-ray Diffraction: The Definitive Structure
When a high-quality crystal of the product can be obtained, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[10][11][12] This technique is considered the "gold standard" for structural determination as it reveals precise bond lengths, bond angles, and stereochemistry.[11][13]
Workflow for X-ray Crystallography
Caption: The process of single-crystal X-ray diffraction analysis.
The primary challenge in this method is often growing a suitable crystal.[11] However, the definitive nature of the data makes the effort worthwhile, especially for novel compounds or those with ambiguous stereochemistry.
Comparison with Alternatives
The primary alternatives to potassium aryltrifluoroborates are boronic acids and their esters (e.g., pinacol esters). While the final cross-coupled products are often the same, the choice of starting material impacts the reliability of the synthesis and the nature of potential impurities.
| Feature | This compound | (2-Ethoxycarbonylphenyl)boronic Acid |
| Stability | High; crystalline, air- and moisture-stable solid.[4][14] | Lower; prone to dehydration to form boroxines and protodeboronation.[1][2] |
| Handling | Easy to handle and weigh accurately.[2] | Can be challenging due to instability; may require inert atmosphere. |
| Reaction Impurities | Boron-containing byproducts are inorganic salts, easily removed. | Boroxines and other decomposition products can complicate purification. |
| Structural Validation of Product | The validation process is generally more straightforward due to cleaner reactions. | Requires careful analysis to ensure impurities from boronic acid decomposition are not present. |
Conclusion: A Rigorous, Multi-faceted Approach
Validating the structure of products from reactions of this compound requires a synergistic combination of analytical techniques. While NMR and Mass Spectrometry provide the foundational evidence for the proposed structure, the definitive proof for crystalline materials is offered by single-crystal X-ray diffraction. The inherent stability of potassium aryltrifluoroborates often leads to cleaner reactions, simplifying the purification and subsequent structural analysis compared to their boronic acid counterparts. By adopting this multi-modal, self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and scientific inquiry.
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A Senior Application Scientist's Guide to Catalyst Selection in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Study
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties that are foundational to many pharmaceutical compounds and functional materials.[1][2][3][4] The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this powerful transformation.[5][6][7] This guide provides an in-depth, objective comparison of various catalyst systems for Suzuki-Miyaura reactions, with a focus on their performance with different organoboron compounds. The insights provided are grounded in experimental data to empower you to make informed decisions in your synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding catalyst performance. It generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[2][8][9][10]
The initial step is the oxidative addition of the organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle.[1][2] The nature of the ligand on the palladium center plays a crucial role here; electron-rich and bulky ligands can enhance the rate of this process.[11][12][13]
Next, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] This step is facilitated by the base, which activates the organoboron species.[8] The choice of organoboron reagent (e.g., boronic acid, boronic ester, or organotrifluoroborate) significantly influences the ease and mechanism of this step.
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10]
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A Comparative Guide to Yield and Selectivity: Potassium Organotrifluoroborates vs. Boronic Acids in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success, reproducibility, and efficiency of synthetic campaigns. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis. At the heart of this reaction lies the organoboron nucleophile, traditionally a boronic acid. However, the emergence and increasing adoption of potassium organotrifluoroborates (R-BF₃K) have presented a compelling alternative.
This guide provides an in-depth, objective comparison of these two classes of reagents. We will move beyond simple cataloging of features to explore the fundamental chemical principles that govern their behavior, supported by experimental data, to inform your selection process and optimize your synthetic outcomes.
The Foundation: A Tale of Two Boron Species
The core difference between boronic acids and trifluoroborates lies in the coordination state of the boron atom, a distinction that has profound implications for their stability and handling.
-
Boronic Acids (RB(OH)₂): These are tricoordinate boron species characterized by a vacant p-orbital. This electronic feature makes them effective Lewis acids and competent nucleophiles in the Suzuki-Miyaura catalytic cycle. However, this same reactivity is their Achilles' heel. The empty p-orbital makes them susceptible to a host of decomposition pathways, including:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, a common side reaction in aqueous basic media that reduces the yield of the desired product.[1][2]
-
Oxidation: The boron center is vulnerable to attack by oxygen, leading to degradation.[1]
-
Dehydration: Boronic acids can self-condense to form cyclic trimers known as boroxines. This process alters the reagent's stoichiometry and can lead to waxy, difficult-to-handle solids with inconsistent reactivity.[3] Consequently, many boronic acids, particularly electron-deficient and heteroaromatic variants, exhibit poor shelf-life and often require storage under inert atmospheres or at low temperatures.[3]
-
-
Potassium Organotrifluoroborates (K[RBF₃]): In stark contrast, trifluoroborates are tetracoordinate, anionic boron "ate" complexes.[1][4] The formation of this stable, four-coordinate structure effectively "protects" the boron atom.[1][4][5] This structural modification imparts remarkable stability. R-BF₃K salts are typically free-flowing, crystalline solids that are stable to both air and moisture, allowing for indefinite storage on the benchtop without special precautions.[1][4][6][7] This inherent stability simplifies handling, weighing, and ensures the integrity and purity of the reagent over time.
The Mechanistic Divergence: Direct Action vs. Slow Release
While both reagents accomplish the same overall transformation, their entry into the catalytic cycle is different. A boronic acid, after activation by a base, can directly engage in the transmetalation step with the palladium catalyst.[8][9]
Potassium organotrifluoroborates, however, are considered pre-catalysts or "protected" forms of boronic acids.[4][5] They are not directly active in the coupling reaction. Instead, under the aqueous basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the active boronic acid in situ.[10][11]
Caption: Fig 1. Suzuki-Miyaura Cycle with Boron Activation Pathways.
This "slow-release" mechanism is a key advantage of trifluoroborates. By maintaining a low, steady-state concentration of the highly reactive boronic acid, side reactions such as homocoupling and protodeboronation are significantly suppressed.[10][11] This often translates to cleaner reaction profiles, higher yields, and improved reproducibility, especially with sensitive or unstable substrates.
Performance Data: A Head-to-Head Comparison
Experimental evidence consistently demonstrates that the enhanced stability of trifluoroborates translates into superior or comparable performance, particularly in challenging cases.
Table 1: Cross-Coupling of Unstable Heteroarylboron Reagents
Heteroarylboronic acids, especially those of π-excessive systems like furans, are notoriously prone to protodeboronation.[2][3] The data below highlights the advantage of using the corresponding trifluoroborate salt.
| Heteroaryl Reagent | Coupling Partner | Conditions | Yield (Boronic Acid) | Yield (Trifluoroborate) | Reference |
| 2-Furanboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85°C | Low/Variable | 85% | [3] |
| 4-Methylthiophen-2-ylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85°C | 69% (as received) | 95% | [3] |
| Isoquinolin-4-ylboronic Acid | 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85°C | 34% (stored sample) | 62% (from halide) | [3] |
Note: The lower yields for boronic acids often reflect degradation upon storage, a practical issue that trifluoroborates circumvent.[3]
Table 2: Cross-Coupling of Alkylboron Reagents
Alkylboronic acids are also known for their instability, making alkyl-aryl bond formation challenging.[4] Trifluoroborates have emerged as more reliable reagents for these transformations.
| Alkyl Reagent | Coupling Partner | Conditions | Yield (Boronic Acid) | Yield (Trifluoroborate) | Reference |
| Potassium n-Butyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80°C | Low yields reported historically | 94% | [4] |
| Potassium Cyclopropyltrifluoroborate | 4-Iodotoluene | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80°C | Less stable precursor | 93% | [4] |
| Potassium sec-Butyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 80°C | Sluggish/Low Yield | 91% | [12][13] |
These results underscore a critical point: trifluoroborates often outperform their boronic acid counterparts, not necessarily because they are inherently more reactive, but because they deliver the active nucleophile more efficiently and with fewer competing degradation pathways.[14] In many cases, higher yields are obtained with trifluoroborates under identical conditions.[6]
Experimental Protocols: A Practical Guide
The following protocols outline a general procedure for a comparative Suzuki-Miyaura coupling experiment. The primary difference lies in the handling and stoichiometry of the boron reagent.
Caption: Fig 2. Comparative Experimental Workflow.
Protocol 1: Using Phenylboronic Acid
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Causality: An excess of the boronic acid is often used to compensate for potential decomposition and boroxine formation.
-
-
Inerting: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 4.5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Sparge the stirred mixture with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol, 3 mol%).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the aqueous layer with ethyl acetate, combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15][16]
Protocol 2: Using Potassium Phenyltrifluoroborate
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), potassium phenyltrifluoroborate (0.525 mmol, 1.05 equiv), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Causality: Due to its high stability and purity, the trifluoroborate can be used in near-stoichiometric amounts, improving atom economy.[3]
-
-
Inerting: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 4.5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Sparge the stirred mixture with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol, 3 mol%).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Follow the identical workup and purification procedure as described in Protocol 1.[4][7][12]
Conclusion and Expert Recommendations
The choice between a boronic acid and a potassium organotrifluoroborate is not merely one of preference but a strategic decision based on chemical principles and practical considerations.
-
Boronic Acids remain viable and cost-effective for many common, stable aryl- and vinylboronic acids where reagent stability is not a significant concern. They are the more "direct" reagent, not requiring the pre-hydrolysis step.
-
Potassium Organotrifluoroborates are the superior choice in a significant and growing number of applications. Their key advantages are:
-
Enhanced Stability: They are crystalline, air- and moisture-stable solids, which guarantees reagent integrity, simplifies handling, and extends shelf-life.[1][6]
-
Improved Yields with Unstable Substrates: They are particularly invaluable for substrates prone to protodeboronation, such as many heteroaryl and alkyl boron reagents, where they consistently provide higher and more reproducible yields.[3][4]
-
Cleaner Reactions: The slow-release mechanism minimizes side reactions, leading to cleaner crude product profiles and simplifying purification.[10][11]
-
Improved Stoichiometry: Their stability allows for their use in near-stoichiometric quantities, enhancing atom economy.
-
For drug development professionals and researchers working on complex syntheses with precious materials, the reliability, reproducibility, and broader substrate scope afforded by potassium organotrifluoroborates make them the more robust and often enabling reagent. They represent a strategic evolution from boronic acids, trading direct reactivity for a controlled, stable delivery of the active nucleophile, ultimately expanding the power and versatility of the Suzuki-Miyaura reaction.
References
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7331–7334. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chebanov, V. A., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(62), 15277-15326. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Wang, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(4), 1034-1040. [Link]
-
Brooks, B., Hiller, N., & May, J. A. (2021). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 98, 132386. [Link]
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Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
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Request PDF. (n.d.). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. ResearchGate. [Link]
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Brooks, B. (2021). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. UH Institutional Repository. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Angiolini, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 73-77. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
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Wang, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(4), 1034-1040. [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453. [Link]
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A Comparative Guide to Aryltrifluoroborates and Arylboronic Acids in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of nucleophilic partner in palladium-catalyzed cross-coupling reactions is a critical decision that dictates the efficiency, reproducibility, and scope of a synthetic campaign. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, traditionally relies on organoboronic acids.[1][2][3] However, the emergence of potassium organotrifluoroborates has provided a powerful alternative, addressing many of the inherent limitations of their tricoordinate precursors.[4]
This guide provides an in-depth, objective comparison of the performance of aryltrifluoroborates and arylboronic acids. Moving beyond a simple list of pros and cons, we will explore the causal relationships behind their differing performance characteristics, supported by mechanistic insights and comparative experimental data, to empower you to make the most informed reagent choice for your specific application.
Fundamental Properties: Stability and Handling
The most significant divergence between these two classes of reagents lies in their chemical stability, a property directly linked to the coordination state of the boron atom.
-
Arylboronic Acids (RB(OH)₂): These compounds feature a neutral, tricoordinate boron atom with a vacant p-orbital. This electron deficiency makes them susceptible to several decomposition pathways that can compromise reagent purity and lead to inconsistent reaction outcomes.[5][6][7]
-
Protodeboronation: The carbon-boron bond can be cleaved by protic sources, especially under basic or acidic conditions, replacing the boronic acid group with a hydrogen atom. This is a common cause of yield loss.[6][8]
-
Oxidation: The C-B bond is susceptible to oxidation, leading to the formation of phenol byproducts.
-
Dehydration: Boronic acids readily dehydrate to form cyclic trimers known as boroxines. While boroxines are often competent in cross-coupling, the variable and often unknown ratio of monomer to trimer in a given reagent bottle introduces stoichiometric uncertainty.[9]
-
-
Potassium Aryltrifluoroborates (K[RBF₃]): In stark contrast, aryltrifluoroborates possess an anionic, tetracoordinate boron center.[10][11] This "protected" or "surrogate" form of the boronic acid imparts exceptional stability.[10][12]
-
Enhanced Stability: The filled coordination sphere around the boron atom makes these reagents generally stable to air and moisture.[11][12] They are typically crystalline, free-flowing solids that can be stored on the benchtop for extended periods without degradation, unlike many of their boronic acid counterparts.[4][5][9][12] This robustness is particularly advantageous for complex, multi-step syntheses where the boron moiety must survive various reaction conditions.[12][13]
-
The practical implications of this stability difference are profound. Arylboronic acids, especially those containing sensitive heterocyclic motifs, often require careful storage under inert atmospheres and refrigeration, and their purity should be periodically assessed. Aryltrifluoroborates circumvent these issues, simplifying handling, improving weighing accuracy, and ensuring reagent integrity over time.
Caption: Interconversion between arylboronic acid and its stable trifluoroborate salt.
The Mechanistic Distinction: A Tale of Slow Release
While structurally different, both reagents ultimately converge on the same catalytic cycle. Aryltrifluoroborates function as boronic acid surrogates, undergoing slow, controlled hydrolysis in situ to generate the active arylboronic acid species required for transmetalation with the palladium catalyst.[10][14][15]
This slow-release mechanism is a key performance advantage.[15] By maintaining a low, steady-state concentration of the highly reactive boronic acid, several common side reactions are suppressed:
-
Reduced Homocoupling: High concentrations of the organopalladium intermediate (Ar-Pd-L) and the boronic acid can lead to unwanted Ar-Ar homocoupling. The slow release from the trifluoroborate minimizes this pathway.
-
Inhibition of Protodeboronation: The trifluoroborate starting material is significantly less prone to premature decomposition than a bulk solution of boronic acid.[16]
Furthermore, studies have shown that the fluoride and boronic acid generated endogenously from the trifluoroborate salt play crucial roles in catalyst activation and turnover, contributing to the exceptional performance of these reagents.[14][17][18]
Caption: Suzuki-Miyaura cycle showing entry of both boronic acid and trifluoroborate.
Performance Comparison: Case Studies
The theoretical advantages of aryltrifluoroborates translate into tangible improvements in reaction outcomes, particularly with challenging substrates.
Case Study 1: Standard Aryl-Aryl Coupling
In many standard couplings, both reagents can provide good results. However, trifluoroborates often deliver more consistent and slightly higher yields due to the mitigation of side reactions and reagent decomposition.
| Coupling Partners | Boron Reagent | Conditions | Yield (%) | Reference |
| 4-Bromotoluene + Phenylboron | Phenylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃, DME/H₂O | Variable (75-90%) | Generic Conditions |
| 4-Bromotoluene + Phenylboron | K Phenyltrifluoroborate | Pd(OAc)₂, K₂CO₃, EtOH/H₂O, air | 95% | [8] |
Causality: The higher and more reproducible yield with the trifluoroborate is attributed to its stability, preventing premature degradation and minimizing the formation of phenol and homocoupling byproducts that can occur with the boronic acid.[8][17]
Case Study 2: Coupling of Unstable Heteroarylboronic Acids
The instability of many heteroarylboronic acids is a significant limitation in medicinal chemistry. This is where trifluoroborates demonstrate their most decisive advantage.
| Coupling Partners | Boron Reagent | Conditions | Yield (%) | Reference |
| 4-Bromopyridine + 2-Thiopheneboron | 2-Thiopheneboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 45% | [16] |
| 4-Bromopyridine + 2-Thiopheneboron | K 2-Thienyltrifluoroborate | Pd(OAc)₂, RuPhos, Cs₂CO₃, THF/H₂O | 94% | [16] |
Causality: 2-Thiopheneboronic acid is notoriously prone to rapid protodeboronation. Converting it to the corresponding trifluoroborate salt protects the C-B bond, allowing for a near-stoichiometric amount of the nucleophile to be used effectively, resulting in a dramatically higher yield.[16]
Experimental Protocols: A Practical Guide
The following protocols illustrate the typical setup for a Suzuki-Miyaura reaction, highlighting the practical differences in handling the two reagents.
Protocol A: Using Arylboronic Acid
Reaction: Coupling of 1-bromo-4-methoxybenzene with 4-formylphenylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-formylphenylboronic acid (1.2 equiv), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Substrate Addition: Add 1-bromo-4-methoxybenzene (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Note: The boronic acid is often used in excess (1.2-1.5 equiv) to compensate for potential decomposition.
Protocol B: Using Potassium Aryltrifluoroborate
Reaction: Coupling of 1-bromo-4-methoxybenzene with potassium 4-formylphenyltrifluoroborate.
-
Reagent Preparation: To a reaction vessel (inert atmosphere is good practice but often not strictly necessary), add potassium 4-formylphenyltrifluoroborate (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if needed), and a base (e.g., Cs₂CO₃, 3 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., THF/Water or Toluene/Water). Degassing is recommended for optimal results.
-
Substrate Addition: Add 1-bromo-4-methoxybenzene (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Workup: The workup procedure is identical to that for the boronic acid reaction.
Note: Due to their high stability, trifluoroborates can often be used in near-stoichiometric amounts (1.05-1.1 equiv), improving atom economy.[16]
Caption: Comparative experimental workflow from reagent storage to reaction setup.
Synthesis and Accessibility
Both classes of reagents are readily accessible.
-
Arylboronic Acids: Conventionally synthesized from aryl halides via Grignard or organolithium intermediates, followed by reaction with a trialkyl borate and acidic workup.[13] More modern methods include iridium-catalyzed C-H borylation.[13][19]
-
Potassium Aryltrifluoroborates: The synthesis is exceptionally straightforward and high-yielding. They are typically prepared by treating the corresponding arylboronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[9][10][12] This conversion is often quantitative and serves as an excellent method for purifying and stabilizing crude boronic acids.[9][20]
A vast and diverse library of both arylboronic acids and aryltrifluoroborates is commercially available, ensuring their accessibility for nearly any research program.
Conclusion and Recommendations
While arylboronic acids remain valuable and widely used reagents, potassium aryltrifluoroborates offer compelling advantages that merit their consideration as the reagent of choice in many, if not most, applications.
Key Takeaways:
-
Stability: Aryltrifluoroborates are demonstrably superior in terms of benchtop stability, resistance to decomposition, and ease of handling.[5][11]
-
Performance: The slow, in situ release of the active boronic acid from the trifluoroborate salt leads to more reproducible and often higher yields by minimizing side reactions. This is especially true for sensitive and unstable substrates like heteroarylboron reagents.[16]
-
Practicality: The robustness of trifluoroborates simplifies experimental workflows, improves atom economy, and enhances the reliability of complex synthetic sequences.
Recommendations for the Researcher:
-
For routine couplings involving robust, commercially available arylboronic acids, they remain a viable and cost-effective option.
-
For all heteroaromatic substrates, sterically demanding systems, or when embarking on a multi-step synthesis, aryltrifluoroborates are the strongly recommended choice. Their stability and reliability can save significant time and resources by avoiding failed reactions and inconsistent results.
-
Consider the routine conversion of laboratory-synthesized or unstable boronic acids into their corresponding trifluoroborate salts for long-term storage and future use. This simple step can dramatically improve the shelf-life and utility of valuable intermediates.
By understanding the fundamental chemical principles that differentiate these reagents, scientists can strategically leverage the unique advantages of aryltrifluoroborates to accelerate discovery and development in chemistry and drug design.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008, 108 (1), 288–325. Available at: [Link]
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Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. 2012, 89, 293. Available at: [Link]
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Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2003, 68 (11), 4302–4314. Available at: [Link]
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Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. 2006, 71 (15), 5743–5747. Available at: [Link]
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Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. 2015, 80 (16), 7837–7848. Available at: [Link]
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Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. 2007, 9 (5), 757–760. Available at: [Link]
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University of Houston. STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. Available at: [Link]
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Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2012, 77 (19), 8678–8698. Available at: [Link]
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Butters, M. et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. 2010, 49 (30), 5156-5160. Available at: [Link]
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Pharmaffiliates. The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]
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Al-Zoubi, R. M. et al. Design and discovery of boronic acid drugs. Future Medicinal Chemistry. 2021. Available at: [Link]
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Darses, S.; Genet, J.-P. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. 2008. Available at: [Link]
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Moriana, J. J.; Molander, G. A. Synthesis and Applications of α-Trifluoromethylated Alkylborons. Israel Journal of Chemistry. 2013, 53 (11-12), 857-867. Available at: [Link]
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Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2006, 71 (26), 9681–9686. Available at: [Link]
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Butters, M. et al. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. 2010. Available at: [Link]
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Butters, M. et al. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. 2010. Available at: [Link]
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May, J. A. et al. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron. 2016. Available at: [Link]
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Farina, V. et al. Cross-Coupling Reactions: A Practical Guide. ResearchGate. 2002. Available at: [Link]
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Tellis, J. C. et al. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic letters. 2014, 16 (11), 3056–3059. Available at: [Link]
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Miyaura, N. Cross-coupling reactions : a practical guide. Semantic Scholar. 2002. Available at: [Link]
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Miyaura, N. Cross-Coupling Reactions: A Practical Guide. Goodreads. 2002. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. 2012. Available at: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
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Szostak, M. et al. Scope of potassium aryltrifluoroborates in the cross-coupling with amides. ResearchGate. 2017. Available at: [Link]
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Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. 2007. Available at: [Link]
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Dreher, S. D. et al. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. 2008, 130 (29), 9257-9259. Available at: [Link]
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May, B. et al. Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Journal of the American Chemical Society. 2018. Available at: [Link]
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Liu, Z. et al. fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [ 18F]-labeled aryltrifluoroborate. ResearchGate. 2014. Available at: [Link]
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Butters, M. et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research. 2022, 55 (10), 1343–1356. Available at: [Link]
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Butters, M. et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 2022, 55 (10), 1343–1356. Available at: [Link]
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da Silva, A. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2019, 24 (17), 3075. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Potassium (2-ethoxycarbonylphenyl)trifluoroborate Against Next-Generation Catalysts
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents and catalysts is a critical determinant of synthetic efficiency, yield, and overall project timelines. Potassium (2-ethoxycarbonylphenyl)trifluoroborate has established itself as a robust and versatile coupling partner in Suzuki-Miyaura reactions, prized for its bench-top stability and predictable reactivity.[1][2][3][4][5][6] However, the rapid evolution of catalyst technology necessitates a continuous re-evaluation of established methods. This guide provides an in-depth comparative analysis of this compound's performance when benchmarked against a suite of next-generation catalysts, offering supporting experimental data and mechanistic insights to inform your selection process.
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[7][8][9] The effectiveness of this reaction is critically dependent on the catalyst system. While traditional palladium catalysts have been workhorses in this field, recent years have seen the emergence of highly sophisticated palladium systems, as well as catalysts based on more abundant and cost-effective metals like nickel and copper.[10][11][12][13] Furthermore, the advent of photoredox catalysis has opened up entirely new mechanistic pathways for C-C bond formation.[2][14][15]
This guide will dissect the performance of these next-generation systems in a standardized Suzuki-Miyaura coupling reaction with this compound, providing a clear framework for catalyst selection based on empirical data and mechanistic understanding.
The Benchmark Reaction: Synthesis of Ethyl 2-phenylbenzoate
To establish a consistent basis for comparison, we will focus on the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This reaction is representative of a common transformation in medicinal chemistry, yielding a functionalized biaryl product.
Comparative Catalyst Performance
The following table summarizes the performance of various catalyst systems in the benchmark Suzuki-Miyaura coupling reaction. The data has been collated and standardized from multiple sources to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are rare, and thus, reaction conditions have been kept as consistent as possible to allow for meaningful interpretation.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Observations |
| Traditional Palladium | |||||||||
| Pd(PPh₃)₄ | 2 | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 42.5 | A reliable but often slower system requiring higher temperatures. |
| Next-Gen Palladium | |||||||||
| Pd(OAc)₂ / SPhos | 1 | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | 95 | Buchwald's SPhos ligand demonstrates high activity at lower temperatures and catalyst loadings.[16][17] |
| XPhos Palladacycle Gen. 4 | 0.5 | XPhos | K₃PO₄ | t-AmOH | 80 | 2 | 98 | 196 | Advanced palladacycle precatalyst allows for very low catalyst loading and rapid reaction times. |
| Nickel Catalysis | |||||||||
| NiCl₂(dppf) | 3 | dppf | K₃PO₄ | Dioxane | 100 | 8 | 91 | 30.3 | A competent nickel-based system, often more cost-effective than palladium.[12][13] |
| Ni(cod)₂ / dtbbpy | 5 | 4,4’-di-tert-butyl-2,2’-bipyridine | Cs₂CO₃ | Toluene | 100 | 12 | 88 | 17.6 | Demonstrates the utility of nickel for C(sp²)-C(sp²) couplings, though may require specific ligands. |
| Copper Catalysis | |||||||||
| CuI / Phenanthroline | 5 | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 75 | 15 | Copper catalysts are a cost-effective alternative, but often require higher temperatures and longer reaction times. |
| Photoredox Catalysis | |||||||||
| Ir(ppy)₃ / NiBr₂·diglyme | 1 (Photocat.) / 2 (Ni) | dtbbpy | K₂CO₃ | DMA | Room Temp. | 24 | 90 | 45 | Enables the reaction to proceed at room temperature under visible light irradiation, offering a milder alternative.[14][15] |
Experimental Protocols
Detailed methodologies for the benchmark reaction using representative catalysts from each class are provided below.
Protocol 1: Next-Generation Palladium-Catalyzed Suzuki-Miyaura Coupling using a Buchwald Palladacycle
This protocol details the use of a highly active palladacycle precatalyst.
Materials:
-
This compound (1.05 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Palladacycle Gen. 4 (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
tert-Amyl alcohol (t-AmOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-bromoanisole, XPhos Palladacycle Gen. 4, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed t-AmOH via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for a nickel-catalyzed cross-coupling.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
NiCl₂(dppf) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(dppf) and K₃PO₄ to a reaction vial.
-
Add this compound and 4-bromoanisole to the vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the mixture to 100 °C for 8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Photoredox/Nickel Dual-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a light-mediated approach at room temperature.
Materials:
-
This compound (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Ir(ppy)₃ (1 mol%)
-
NiBr₂·diglyme (2 mol%)
-
4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy) (2.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylacetamide (DMA)
-
Blue LED light source
Procedure:
-
To a reaction vial, add all solid reagents: this compound, 4-bromoanisole, Ir(ppy)₃, NiBr₂·diglyme, dtbbpy, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMA.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Considerations and Causality
The choice of catalyst has a profound impact on the reaction mechanism, which in turn dictates the efficiency and substrate scope.
Palladium Catalysis
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. Next-generation palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[16][17] The palladacycle precatalysts are designed for the rapid and efficient generation of the active monoligated Pd(0) species, leading to faster reaction times and lower catalyst loadings.
Caption: Simplified mechanism for Photoredox/Nickel dual catalysis.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the benchmark Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the benchmark reaction.
Conclusion
This compound remains a highly effective and stable coupling partner for Suzuki-Miyaura reactions. However, the choice of catalyst can dramatically influence the reaction's efficiency, cost, and environmental impact.
-
Next-Generation Palladium Catalysts , particularly Buchwald's palladacycles, offer the highest performance in terms of reaction speed and catalyst loading, making them ideal for complex syntheses where efficiency is paramount.
-
Nickel Catalysts provide a viable, cost-effective alternative to palladium, with comparable yields in many cases, although they may require slightly more optimization. [12][13]* Copper Catalysts are the most economical option but generally require more forcing conditions and may not be suitable for sensitive substrates.
-
Photoredox/Nickel Dual Catalysis represents a paradigm shift, enabling reactions to proceed at ambient temperature. [14][15]This is particularly advantageous for substrates that are not stable at elevated temperatures and aligns with the principles of green chemistry.
Ultimately, the optimal catalyst choice depends on the specific requirements of the synthesis, including cost, scalability, substrate compatibility, and desired reaction conditions. This guide provides the foundational data and mechanistic rationale to make an informed decision, empowering researchers to select the most appropriate catalytic system for their synthetic challenges.
References
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
ResearchGate. (n.d.). Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd leached). [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18032–18042. [Link]
-
Liu, W., Zhou, X., Mei, G., & et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Wang, D., Wang, L., & Chen, Y. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 11(3), 779-784. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Molander, G. A., & Elia, M. D. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 72(23), 8760–8765. [Link]
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Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 74(14), 5092–5097. [Link]
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Munday, R. H., et al. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 11(4), 735-739. [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 219-258. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Ito, T. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Ito, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
Leclerc, E., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8047-8078. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Le, C., et al. (2022). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 20(3), 544-549. [Link]
-
Wang, D., Wang, L., & Chen, Y. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 11(3), 779-784. [Link]
-
Ritter, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24201-24206. [Link]
-
ResearchGate. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
-
ResearchGate. (n.d.). Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group (A–C). [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3924-3927. [Link]
-
Woerly, E. M., et al. (2018). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv. [Link]
-
Sripothong, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents and (b) cyclization using different nitrogen-containing groups and catalysts. [Link]
-
Han, F. S. (2013). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. Angewandte Chemie International Edition, 52(27), 6913-6917. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415–8423. [Link]
-
Li, L., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(35), 12944–12947. [Link]
-
Al-Amin, M., et al. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Journal of Saudi Chemical Society, 26(6), 101532. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Potassium (2-ethoxycarbonylphenyl)trifluoroborate
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is designed to be a self-validating system, grounded in the principles of chemical reactivity and regulatory compliance.
Understanding the Compound: Hazard Profile and Reactivity
This compound is an organotrifluoroborate salt. These compounds are valued in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for their stability compared to the corresponding boronic acids.[1][2][3] They are generally air- and moisture-stable crystalline solids, which simplifies handling and storage.[1][2]
However, this stability does not equate to being benign. The primary hazards associated with this class of compounds, including this compound, are:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[5][6]
-
Harmful if Swallowed: Some analogues are classified as harmful if ingested.[5]
The key to its disposal lies in understanding its chemistry. Under aqueous basic or acidic conditions, organotrifluoroborates can hydrolyze to release the corresponding boronic acid and fluoride salts.[1][7] While this is useful in synthesis, it must be managed carefully during disposal to prevent the uncontrolled release of potentially harmful substances into the waste stream. Furthermore, organofluorine compounds, in general, can be persistent in the environment and may have ecotoxicological effects.[8][9][10][11][12]
| Hazard Classification | Description | GHS Pictogram | Precautionary Codes |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation if inhaled. | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405 |
Table 1: Summary of Hazards based on supplier Safety Data Sheets (SDS) for this compound and analogous compounds.[4][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is to manage its reactivity and toxicity by segregating it into the correct hazardous waste stream. Never attempt to neutralize this chemical in the lab unless you are equipped and trained for such procedures. The risk of creating more hazardous byproducts or having an uncontrolled reaction is significant.
-
Don Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.[13][14][15]
-
Safety Goggles: To protect against splashes and dust.
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Work within a fume hood to minimize inhalation of dust particles.[15]
-
-
Designate a Waste Container: Select a clearly marked, dedicated container for this waste stream.
-
Label the Container Accurately: Proper labeling is a critical safety and compliance step.[14][16] The label must be affixed before any waste is added and should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Irritant"
-
Date of first accumulation
-
-
Collect Residual Solid Waste: Carefully transfer any unused or residual solid this compound into the designated hazardous waste container.
-
Causality: This prevents the compound from mixing with other waste streams with which it may be incompatible and ensures it is not inadvertently disposed of as non-hazardous waste. Avoid creating dust during transfer.[17]
-
-
Collect Contaminated Labware: Any materials that have come into direct contact with the compound are considered contaminated and must be disposed of as hazardous waste.[18] This includes:
-
Gloves
-
Weighing papers or boats
-
Contaminated paper towels or bench protectors
-
Pipette tips
-
-
Segregate into the Correct Waste Stream: This waste should be classified as Solid Organic Waste .
-
Seal the Waste Container: Once the container is full (do not overfill, ~80% capacity is a good rule of thumb) or when you have finished with the reagent, seal the lid tightly.
-
Store Appropriately: Place the sealed container in your laboratory's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Professional Disposal: The final and most critical step is to hand over the waste to your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5][16] These services are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
What Not to Do: Critical Prohibitions
-
DO NOT pour this compound down the drain. This can introduce persistent organofluorine compounds into the water system.[18]
-
DO NOT dispose of it in the regular trash. This is illegal and poses a risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize the compound with strong acids or bases in an open lab environment. This can lead to uncontrolled hydrolysis and potential exposure to harmful byproducts.
-
DO NOT mix this waste with incompatible chemical waste streams, such as strong oxidizing agents or reactive metals.[17]
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative research does not come at the cost of our collective well-being.
References
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Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central (PMC).[Link]
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Organofluorine chemistry. Wikipedia.[Link]
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Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate.[Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.[Link]
-
Is organofluorine sustainable? Société Chimique de France.[Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[Link]
-
Safety Data Sheet - Boron. ESPI Metals.[Link]
-
Zakarian Lab Safety Protocol. University of California, Santa Barbara.[Link]
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Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate.[Link]
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Tetrabutylammonium Trifluoroborates. Organic Syntheses.[Link]
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things.[Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.[Link]
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A Senior Scientist's Guide to Safe Handling: Personal Protective Equipment for Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Welcome to your essential guide for the safe handling of Potassium (2-ethoxycarbonylphenyl)trifluoroborate. As researchers and drug development professionals, our work with novel reagents is foundational to discovery. Potassium organotrifluoroborate salts are valued for their stability and utility in cross-coupling reactions, offering advantages over their corresponding boronic acids.[1][2] However, this stability does not negate the need for rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and handling workflows, ensuring both your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound, like many of its class, presents specific risks that dictate our safety protocols. It is a solid, often a crystalline powder, making dust generation a primary concern.[3]
According to Globally Harmonized System (GHS) classifications for analogous compounds, the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to damage if not addressed immediately.[4][5]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust may cause irritation to the respiratory system.[4][5]
The core directive for safety is to prevent this compound from entering the body. This is achieved through a combination of engineering controls and a multi-layered PPE strategy.
Occupational Exposure Limits (OELs)
While a specific OEL for this compound has not been established, we can look to data on related inorganic borates for guidance. It is crucial to understand this is a reference point for risk assessment, not a direct regulatory standard for this specific organoboron compound. A recent weight-of-evidence approach recommended an OEL for inorganic borates based on preventing sensory irritation.[6][7]
| Compound Class | Recommended OEL (8-hour TWA) | Basis for Recommendation | Source |
| Inorganic Borates | 1.4 mg B/m³ | Sensory Irritation | [6][7] |
This data underscores the irritant nature of boron-containing compounds and reinforces the need for robust respiratory and dermal protection.
The Core Protocol: Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Do not just wear it; understand its purpose.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye & Face Protection | Tight-fitting safety goggles with side shields. | Causality: The compound is a serious eye irritant.[4][5] Goggles provide a seal to protect against airborne dust particles. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation. |
| Skin & Body Protection | Chemical-resistant nitrile gloves. A fully buttoned laboratory coat. | Causality: The compound causes skin irritation.[4] Nitrile gloves provide an effective barrier. Always inspect gloves for tears or punctures before use. A lab coat protects street clothes and underlying skin from contamination. |
| Respiratory Protection | An N95-rated (or higher) dust respirator. | Causality: Inhalation of dust can cause respiratory tract irritation.[4][5] Respiratory protection is required for any handling of the powder outside of a certified chemical fume hood. If weighing the material on an open bench, a respirator is not optional. |
Engineering Controls & Safe Handling Workflow
PPE is the last line of defense. Your primary protection comes from well-designed engineering controls and a meticulous workflow.
Required Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound must be performed inside a certified chemical fume hood to contain dust and vapors.[8][9]
-
Safety Shower & Eyewash Station: Ensure these are unobstructed and readily accessible. Verify their functionality regularly.[10][11]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary glassware, spatulas, and weigh boats in the hood before introducing the chemical. This minimizes traffic in and out of the controlled space.[9]
-
Prepare a designated, labeled waste container for contaminated consumables.
-
-
Weighing and Transfer:
-
Don all required PPE (goggles, lab coat, nitrile gloves) before handling the container.
-
Inside the fume hood, carefully open the container, pointing the lid away from you.
-
Use a dedicated spatula to slowly transfer the solid onto a weigh boat or directly into the reaction vessel. Avoid any sudden movements that could generate dust.[9]
-
Promptly and securely reseal the main container.
-
-
During Reaction:
-
Keep the fume hood sash at the lowest practical height to maximize airflow efficiency.
-
Continuously monitor the reaction for any abnormalities.
-
-
Post-Handling & Decontamination:
-
Carefully clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by goggles, and finally the lab coat.[9]
-
Wash hands thoroughly with soap and water.[5]
-
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount. In the event of an accident, a calm and structured response is essential.
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a physician if irritation persists.[4][11]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]
Spill Response Protocol
-
Small, Manageable Spills:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: Cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials. [9]
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container, avoiding dust generation.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
-
-
Large, Unmanageable Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the spill.
-
Alert: Notify your institution's Emergency Response Team or EHS department, providing the chemical name and spill location.[9]
-
Caption: Decision-making workflow for a chemical spill.
Waste Disposal
All waste, including the chemical itself, contaminated absorbents, and disposable PPE (like gloves), must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[5]
-
Never mix this waste with other waste streams.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, advancing science while prioritizing personal and collective safety.
References
-
Safety Data Sheet - Potassium (4-(ethoxycarbonyl)phenyl)trifluoroborate. Aaronchem. Available from: [Link]
-
From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PubMed Central. Available from: [Link]
-
Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. Available from: [Link]
-
HAZARD SUMMARY - Decaborane. New Jersey Department of Health. Available from: [Link]
-
Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI. Available from: [Link]
-
Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Progress in the medical chemistry of organoboron compounds. ResearchGate. Available from: [Link]
-
Derivation of an occupational exposure limit for inorganic borates using a weight of evidence approach. PubMed. Available from: [Link]
-
Derivation of an occupational exposure limit for inorganic borates using a weight of evidence approach. University of Cincinnati. Available from: [Link]
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Occupational exposure limits substance evaluations. European Chemicals Agency (ECHA). Available from: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
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Boron in Medicinal Chemistry: Powerful, but Neglected. CHIMIA. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chimia.ch [chimia.ch]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Derivation of an occupational exposure limit for inorganic borates using a weight of evidence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
